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Cembrene

Cat. No.: B1233663
M. Wt: 272.5 g/mol
InChI Key: DMHADBQKVWXPPM-HPKGDXISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cembrene is a natural macrocyclic diterpenoid isolated from various sources, including soft corals and conifer resins. This Research Use Only (RUO) product is intended solely for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other clinical use. Molecular studies indicate that this compound diterpenoids exhibit cytotoxicity, potentially through interaction with tubulin at the colchicine binding site, suggesting a mechanism relevant for investigating new anti-cancer agents . Our high-purity this compound enables researchers to conduct foundational scientific investigations in areas such as chemical ecology, drug discovery, and the study of natural product biosynthesis. Researchers can utilize this reagent for in vitro assays, molecular docking studies to predict binding interactions with protein targets, and other non-clinical experimentation . Strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32 B1233663 Cembrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(1E,3Z,6E,10E)-3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene

InChI

InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3/b14-12+,17-8+,18-10-,19-11+

InChI Key

DMHADBQKVWXPPM-HPKGDXISSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C/C=C(\C=C\C(CC1)C(C)C)/C)/C

Canonical SMILES

CC1=CCCC(=CCC=C(C=CC(CC1)C(C)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Fundamental Properties of Cembrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembrene is a natural monocyclic diterpene that belongs to the cembranoid class of organic compounds.[1][2] First discovered in 1962, cembranoids are characterized by a 14-membered carbocyclic ring, typically featuring an isopropyl group and three methyl groups.[1] this compound and its derivatives, known as cembranoids, are predominantly isolated from terrestrial plants, such as those of the Pinus (pine) and Boswellia (frankincense) genera, and marine organisms, particularly soft corals of the genera Sarcophyton, Sinularia, and Nephthea.[3][4][5] The versatile chemical structure of the this compound core has led to a wide variety of natural products that exhibit a broad spectrum of promising biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[6] This guide provides an in-depth overview of the core chemical, physical, and biological properties of this compound, along with relevant experimental methodologies and known signaling pathways.

Chemical and Physical Properties

This compound is the parent hydrocarbon of the cembrane (B156948) class of diterpenoids.[3] Its molecular formula is C₂₀H₃₂.[3][7] The structure consists of a 14-membered ring with multiple double bonds, the positions and stereochemistry of which can vary, leading to different isomers such as this compound A and this compound C.[4][8] this compound A, for instance, is known to act as a trail pheromone for termites.[4] The compound is typically described as a white, crystalline powder or a colorless oil and is very hydrophobic and practically insoluble in water.[2][7][9]

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₂₀H₃₂ [3][7][9]
Molecular Weight 272.47 g/mol [3][7]
Appearance White fine needle-like crystalline powder [7]
Melting Point 59-61 °C [7]
Boiling Point 350.52 °C (estimate) [7]
Flash Point 166.8 °C [7]
Density 0.8830 g/cm³ (estimate) [7]
Vapor Pressure 3.35E-05 mmHg at 25°C [7]
Storage Temperature -20°C (Freezer) [7]

| CAS Number | 1898-13-1 |[3][7] |

Biological Activities and Therapeutic Potential

Cembranoids derived from the basic this compound skeleton exhibit a wide range of significant biological activities, making them a subject of intense research for drug development.

Anti-inflammatory Activity

Numerous studies have highlighted the potent anti-inflammatory properties of this compound diterpenoids.[10] These compounds have been shown to inhibit the production of key inflammatory mediators. For example, certain this compound diterpenoids isolated from the soft coral Sinularia flexibilis significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[11][12] This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS) expression.[12][13] The mechanism of action involves the modulation of critical inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[11][12]

Table 2: Anti-inflammatory Activity of Selected this compound Diterpenoids

Compound Source Organism Assay Target/Cell Line IC₅₀ Value (µM)
Sinularin (SC-9) Sinularia flexibilis NO Production Inhibition (LPS-induced) RAW 264.7 3.85 ± 0.25
11-dehydrosinulariolide (SC-2) Sinularia flexibilis NO Production Inhibition (LPS-induced) RAW 264.7 5.66 ± 0.19
SC-9 Sinularia flexibilis NO Production Inhibition (HKC-induced*) RAW 264.7 2.81 ± 0.2
SC-2 Sinularia flexibilis NO Production Inhibition (HKC-induced*) RAW 264.7 5.81 ± 0.4
Unnamed Cembranoid Sinularia sp. TNF-α Release Inhibition (LPS-induced) RAW 264.7 5.6
Unnamed Cembranoid Sinularia sp. TNF-α Release Inhibition (LPS-induced) RAW 264.7 16.5

*HKC: Heat-killed Cutibacterium acnes.[11] [Sources: 5, 7, 8, 13]

Anticancer and Antiproliferative Activity

Cembranoids have also demonstrated significant cytotoxic and antiproliferative effects against various human tumor cell lines.[6][14][15] Oxygenated this compound diterpenes isolated from the soft coral Sarcophyton convolutum showed cytotoxicity against lung adenocarcinoma (A549), cervical cancer (HeLa), and oral-cavity squamous-cell carcinoma (HSC-2) cell lines.[6] Similarly, compounds from Sarcophyton ehrenbergi were evaluated for their anti-proliferative activity against human lung (A549), colon (Caco-2), and liver (HepG2) cancer cells.[14][15]

Table 3: Antiproliferative Activity of Selected this compound Diterpenoids

Compound Source Organism Cell Line IC₅₀ Value (µM)
Sarcoconvolutum D (4) Sarcophyton convolutum A549 (Lung) 49.70
Sarcoconvolutum D (4) Sarcophyton convolutum HSC-2 (Oral) 53.17
Sardisterol (8) Sarcophyton ehrenbergi A549 (Lung) 27.3
Sarcoehrenbergilid C (3) Sarcophyton ehrenbergi HepG2 (Liver) 53.8

[Sources: 1, 6, 9]

Other Biological Activities

Beyond anti-inflammatory and anticancer effects, the this compound family has been associated with a variety of other biological functions, including:

  • Neuroprotective properties [6]

  • Antiviral activity [6]

  • Antibacterial activity [5]

  • Antifouling properties [6]

Mechanism of Action & Signaling Pathways

The anti-inflammatory effects of this compound diterpenoids are often attributed to their ability to interfere with pro-inflammatory signaling pathways. In macrophages and keratinocytes, bacterial components like LPS can trigger an inflammatory cascade by activating Toll-like receptors (TLRs). This activation leads to the downstream phosphorylation of proteins in the MAPK pathway, such as ERK and JNK. Concurrently, it activates the NF-κB pathway. These pathways converge to upregulate the expression of pro-inflammatory enzymes like iNOS and COX-2, resulting in the production of inflammatory mediators such as NO and prostaglandins. This compound diterpenoids have been shown to suppress the phosphorylation of ERK and JNK, thereby inhibiting this entire cascade.[11][16]

G Diagram 1: this compound Inhibition of Inflammatory Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr TLR lps->tlr Binds mapk MAPK Pathway (p-ERK, p-JNK) tlr->mapk nfkb NF-κB Pathway tlr->nfkb inoscox Upregulation of iNOS & COX-2 Genes mapk->inoscox nfkb->inoscox cem This compound Diterpenoids cem->mapk Inhibition cem->nfkb Inhibition no ↑ Nitric Oxide (NO) ↑ Prostaglandins inoscox->no inflam Inflammation no->inflam

Caption: this compound Inhibition of Inflammatory Pathway.

Experimental Protocols

Extraction and Isolation of Cembranoids from Soft Coral

The following is a generalized protocol for the extraction and isolation of this compound diterpenoids from soft coral species like Sarcophyton or Sinularia, based on common methodologies.[6][15]

  • Collection and Preparation: The soft coral material is collected, frozen, and then chopped into small pieces.

  • Solvent Extraction: The chopped material is exhaustively extracted at room temperature using an organic solvent such as ethyl acetate (B1210297) or a methylene (B1212753) chloride:methanol mixture.[6][15] This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The collective solvent extracts are combined and concentrated under reduced pressure (in vacuo) to yield a crude gum or dried extract.

  • Initial Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A step-gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding solvents like ethyl acetate, dichloromethane, and finally methanol.[6][15]

  • Fraction Collection and Monitoring: Fractions are collected throughout the elution process and monitored using Thin Layer Chromatography (TLC) to identify fractions with similar compound profiles.

  • Purification: Fractions of interest are further purified using additional chromatographic techniques. This often involves repeated column chromatography or High-Performance Liquid Chromatography (HPLC), frequently with a reversed-phase column (e.g., C18) and a solvent system like methanol/water, to isolate pure compounds.[15]

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).[6][17]

G Diagram 2: General Workflow for Cembranoid Isolation start Soft Coral Biomass (Frozen) extract Solvent Extraction (e.g., Ethyl Acetate) start->extract concentrate Concentration (in vacuo) extract->concentrate crude Crude Extract concentrate->crude silica Silica Gel Column Chromatography crude->silica fractions Collected Fractions silica->fractions hplc HPLC Purification (Reversed-Phase) fractions->hplc pure Pure Cembranoid Compounds hplc->pure elucidate Structure Elucidation (NMR, MS, FTIR) pure->elucidate final Identified Structure elucidate->final

Caption: General Workflow for Cembranoid Isolation.

Cytotoxicity Bioassay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[15]

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated this compound compounds (e.g., ranging from 0.001 to 100 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).[6]

  • MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for several hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[6]

Anti-inflammatory Bioassay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like LPS.[11][12]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test cembranoids for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained. The plates are incubated for 24 hours.[11]

  • Nitrite (B80452) Measurement (Griess Reaction): After incubation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric product.

  • Absorbance Measurement: The absorbance of the mixture is read at approximately 540 nm.

  • Calculation: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined.[12]

Conclusion

This compound and its naturally occurring derivatives represent a structurally diverse and biologically significant class of diterpenoids. Their fundamental properties, particularly their potent anti-inflammatory and anticancer activities, underscore their potential as lead compounds in drug discovery and development. The ability to modulate key signaling pathways, such as the MAPK and NF-κB cascades, provides a mechanistic basis for their therapeutic effects. Further research, guided by the established experimental protocols for isolation and bioactivity screening, will be crucial in fully elucidating the structure-activity relationships and translating the therapeutic promise of these marine and terrestrial natural products into clinical applications.

References

The Macrocyclic World of Cembrene Diterpenes: A Technical Guide to Their Discovery and Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembrene diterpenes, a class of natural products characterized by a 14-membered carbocyclic ring, represent a significant area of interest in drug discovery and natural product chemistry. First identified in 1962 from the oleoresin of the white bark pine (Pinus albicaulis), the parent compound, (+)-cembrene, paved the way for the discovery of over 1400 structurally diverse cembranoids.[1] These compounds are biosynthesized from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial properties. This technical guide provides an in-depth overview of the discovery of this compound diterpenes, their diverse natural sources, and the methodologies for their isolation and characterization.

Discovery and Key Milestones

The journey into the world of cembranoids began with the isolation of (+)-cembrene from a terrestrial plant source.[2] However, the vast structural diversity of this class of compounds truly unfolded with the exploration of marine ecosystems. A pivotal moment in this exploration was the isolation of sarcophytol A from the Okinawan soft coral Sarcophyton glaucum, which demonstrated potent inhibitory activity against tumor promoters.[3] This discovery spurred extensive research into marine organisms, particularly soft corals, which are now recognized as one of the most prolific sources of novel cembranoids.[4][5][6]

Natural Sources of this compound Diterpenes

This compound diterpenes are widely distributed across various biological taxa, from terrestrial plants and insects to a vast array of marine invertebrates.

Marine Organisms: A Treasure Trove of Cembranoids

Marine environments, especially coral reefs, are hotspots for cembranoid diversity.

  • Soft Corals: The most significant marine source of this compound diterpenes are soft corals (Phylum Cnidaria, Class Anthozoa).[5] Genera such as Sarcophyton, Sinularia, and Lobophytum are particularly rich in these compounds.[4][5][6] These organisms utilize cembranoids as chemical defense mechanisms.[7]

  • Other Marine Invertebrates: Beyond soft corals, cembranoids have been isolated from gorgonian octocorals (e.g., Pseudopterogorgia, Leptogorgia), sponges, and mollusks.[4][5]

  • Marine Fungi and Cyanobacteria: Recent studies have also identified marine-derived fungi and cyanobacteria as sources of novel this compound diterpenes.[8][9][10]

Terrestrial Sources
  • Plants: The initial discovery of this compound was in pine oleoresin.[2] Plants from the genera Nicotiana (tobacco) and Pinus are known producers of cembranoids.[11] In tobacco, these compounds are found in the glandular trichome secretions and contribute to the plant's defense against pests and pathogens.

  • Insects: this compound A, also known as neothis compound, serves as a trail pheromone for termites of the genus Nasutitermes and as a queen pheromone for the pharaoh's ant (Monomorium pharonis).[12]

  • Other Terrestrial Animals: In a unique discovery, cembranoids have also been found in the paracloacal glands of the Chinese male alligator (Alligator sinensis).[4][5]

Quantitative Data on this compound Diterpenes

The yield of this compound diterpenes can vary significantly depending on the source organism, geographical location, and extraction methodology. The following tables summarize some of the reported quantitative data for yields and biological activities.

Table 1: Yield of Selected this compound Diterpenes from Natural Sources

CompoundSource OrganismYield (% of wet weight)Reference
Compound 1Sarcophyton sp.0.004%[13]
Compound 2Sarcophyton sp.0.004%[13]
Compound 3Sarcophyton sp.0.004%[13]
Compound 4Sarcophyton sp.0.002%[13]
Compound 5Sarcophyton sp.0.003%[13]
Compound 6Sarcophyton sp.0.005%[13]

Table 2: In Vitro Biological Activity of Selected this compound Diterpenes

CompoundCell Line/TargetActivityIC50 (µM)Reference
Sarcoconvolutum (4)A549 (Lung adenocarcinoma)Cytotoxic49.70[12][14]
Sarcoconvolutum (4)HSC-2 (Oral cavity carcinoma)Cytotoxic53.17[12][14]
Sardisterol (8)A549 (Lung adenocarcinoma)Anti-proliferative27.3[3]
Meijicrassolin C (3)RAW264.7 (Macrophage)Anti-inflammatory (NO inhibition)45.5[15]
Meijicrassolin D (4)RAW264.7 (Macrophage)Anti-inflammatory (NO inhibition)78.0[15]
Compound 3Soluble Epoxide Hydrolase (sEH)Enzyme inhibition70.68[16]
Compound 9Soluble Epoxide Hydrolase (sEH)Enzyme inhibition78.83[16]
α-CBT-diolPeronospora tabacinaAntifungal3.0 µg/cm²[4]
β-CBT-diolPeronospora tabacinaAntifungal2.9 µg/cm²[4]

Experimental Protocols

The isolation and purification of this compound diterpenes from their natural sources typically involve a series of extraction and chromatographic steps.

General Extraction and Isolation Workflow from Marine Invertebrates

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Structure Elucidation Collection Collection of Marine Organism (e.g., Soft Coral) FreezeDrying Freeze-Drying Collection->FreezeDrying Grinding Grinding of Dried Tissue FreezeDrying->Grinding SolventExtraction Solvent Extraction (e.g., Acetone (B3395972), Ethanol) Grinding->SolventExtraction Partition Partitioning between Et2O and H2O SolventExtraction->Partition SilicaGel Silica (B1680970) Gel Column Chromatography Partition->SilicaGel RP_HPLC Reversed-Phase HPLC SilicaGel->RP_HPLC NMR NMR Spectroscopy (1D and 2D) RP_HPLC->NMR MS Mass Spectrometry (HRESIMS) RP_HPLC->MS

Caption: General workflow for the extraction and isolation of this compound diterpenes.

1. Sample Preparation:

  • The collected marine invertebrate (e.g., soft coral) is typically frozen immediately and then freeze-dried to remove water.

  • The dried tissue is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered material is exhaustively extracted with an organic solvent such as acetone or ethanol (B145695) at room temperature.[13] This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Fractionation:

  • The crude extract is often subjected to solvent partitioning, for example, between diethyl ether (Et2O) and water, to separate compounds based on their polarity.[7]

  • The organic layer, which typically contains the less polar cembranoids, is collected and concentrated.

4. Chromatographic Purification:

  • The organic fraction is then subjected to a series of chromatographic techniques to isolate individual compounds.

  • Silica Gel Column Chromatography: The extract is first separated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane to ethyl acetate).[7]

  • High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column are further purified using reversed-phase HPLC (RP-HPLC) with a suitable solvent system (e.g., acetonitrile/water or methanol/water) to yield pure this compound diterpenes.[7]

5. Structure Elucidation:

  • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of atoms.

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[12]

Biosynthesis and Signaling Pathways

Biosynthesis of the this compound Skeleton

The biosynthesis of the 14-membered this compound ring is a fascinating example of terpene cyclization. The precursor for all diterpenes, including cembranoids, is geranylgeranyl diphosphate (GGPP).

G GGPP Geranylgeranyl Diphosphate (GGPP) CembratrienylCation Cembratrienyl Cation GGPP->CembratrienylCation Diterpene Synthase (1,14-cyclization) This compound This compound CembratrienylCation->this compound Deprotonation FurtherModifications Further Modifications (Oxidation, etc.) This compound->FurtherModifications Cembranoids Diverse Cembranoids FurtherModifications->Cembranoids

Caption: Biosynthesis of the this compound skeleton from geranylgeranyl diphosphate (GGPP).

The key step in cembranoid biosynthesis is the head-to-tail cyclization of GGPP, catalyzed by a class of enzymes known as diterpene synthases (diTPSs) or terpene cyclases.[8] This enzymatic reaction forms the characteristic 14-membered cembratrienyl cation intermediate, which can then be deprotonated to form the basic this compound skeleton. Subsequent enzymatic modifications, such as oxidation, hydroxylation, and lactonization, lead to the vast diversity of naturally occurring cembranoids.

Signaling Pathways Modulated by this compound Diterpenes

This compound diterpenes have been shown to modulate various cellular signaling pathways, which underlies their diverse biological activities.

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes NFkB NF-κB Pathway Inflammation ↓ Inflammation NFkB->Inflammation PI3K PI3K Pathway Apoptosis ↑ Apoptosis PI3K->Apoptosis Neuroprotection ↑ Neuroprotection PI3K->Neuroprotection MAPK MAPK Pathway (p38) MAPK->Inflammation Cembranoids This compound Diterpenes Cembranoids->NFkB Inhibition Cembranoids->PI3K Modulation Cembranoids->MAPK Modulation

Caption: Key signaling pathways modulated by this compound diterpenes.

  • NF-κB Pathway: Many cembranoids exhibit anti-inflammatory activity by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[17] This pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes.

  • PI3K Pathway: The neuroprotective effects of some tobacco cembranoids are mediated through the phosphatidylinositol 3-kinase (PI3K) pathway.[4]

  • MAPK Pathway: Certain cembranoids have been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, such as the p38 MAPK pathway, which is involved in inflammation and cancer.[18]

Conclusion and Future Perspectives

This compound diterpenes continue to be a fascinating and promising class of natural products. Their wide distribution in nature, particularly in marine organisms, suggests that a vast number of novel structures with unique biological activities are yet to be discovered. Advances in analytical techniques and high-throughput screening methods will undoubtedly accelerate the pace of discovery. Furthermore, a deeper understanding of the biosynthesis and ecological roles of these compounds will not only provide insights into chemical ecology but also open up new avenues for their biotechnological production through metabolic engineering. For drug development professionals, the diverse pharmacological profiles of cembranoids offer a rich pipeline of lead compounds for the development of new therapeutics to address a range of human diseases.

References

The Biosynthesis of Cembrene: A Technical Guide to its Formation from Geranylgeranyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cembrene, a 14-membered macrocyclic diterpene, is a key precursor to a wide array of bioactive natural products with significant therapeutic potential. Understanding its biosynthesis from the linear precursor, geranylgeranyl pyrophosphate (GGPP), is crucial for the metabolic engineering of novel compounds and the development of new pharmaceuticals. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on the enzymatic conversion of GGPP. It details the key enzymes involved, their reaction mechanisms, and presents a compilation of quantitative kinetic data. Furthermore, this guide offers comprehensive experimental protocols for the heterologous expression of this compound synthases, in vitro enzyme assays, and product analysis by gas chromatography-mass spectrometry (GC-MS), providing a practical resource for researchers in the field.

Introduction to this compound Biosynthesis

The biosynthesis of this compound is a pivotal step in the formation of a large family of diterpenoids known as cembranoids. These molecules are found in a diverse range of organisms, including plants, bacteria, and marine invertebrates like soft corals.[1][2] The central catalytic step is the cyclization of the acyclic 20-carbon isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP).[1][3] This transformation is orchestrated by a class of enzymes known as diterpene synthases (DTS), specifically this compound synthases.[1][4]

The reaction is initiated by the ionization of GGPP, which involves the removal of the diphosphate (B83284) group, leading to the formation of a geranylgeranyl cation.[1][3] This highly reactive intermediate then undergoes an intramolecular cyclization, typically a 1,14-cyclization, to form the characteristic 14-membered this compound ring. The reaction is terminated by deprotonation, yielding the final this compound product.[5] The stereochemistry of the final product is dictated by the specific folding of the GGPP substrate within the enzyme's active site.

The Key Enzyme: this compound Synthase

This compound synthases are Class I terpene cyclases that utilize a metal cofactor, typically Mg²⁺, to facilitate the ionization of GGPP.[1][3] These enzymes possess conserved aspartate-rich motifs (DDXXD/E) that are crucial for binding the diphosphate moiety of the substrate in coordination with the metal ion.[1] The active site provides a hydrophobic pocket that templates the folding of the flexible GGPP molecule into a conformation conducive to macrocyclization.

Quantitative Analysis of this compound Synthase Activity

The efficiency and substrate specificity of this compound synthases can be quantitatively assessed by determining their kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity and is an indicator of the enzyme's affinity for its substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

EnzymeOrganismKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
DtcycA (this compound C synthase) Streptomyces sp. SANK 604042.5 ± 0.30.012 ± 0.0014800[3]
DtcycB Streptomyces sp. SANK 604043.1 ± 0.40.008 ± 0.0012581[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Heterologous Expression and Purification of this compound Synthase

This protocol describes the expression of a this compound synthase gene in Escherichia coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • The coding sequence for the this compound synthase is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for affinity purification.

2. Transformation and Expression:

  • The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.

  • The overnight culture is used to inoculate 1 L of LB medium containing the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C) to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C).

  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Cells are lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

  • The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • The column is washed with several column volumes of wash buffer (lysis buffer containing 20-40 mM imidazole).

  • The His-tagged this compound synthase is eluted with elution buffer (lysis buffer containing 250 mM imidazole).

  • The purity of the eluted protein is assessed by SDS-PAGE.

  • The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis and stored at -80°C.

In Vitro this compound Synthase Assay

This protocol outlines the procedure for determining the enzymatic activity of the purified this compound synthase.

1. Reaction Mixture Preparation:

  • In a glass vial, prepare the following reaction mixture:

    • Assay Buffer: 50 mM HEPES (pH 7.5)

    • MgCl₂: 10 mM

    • Dithiothreitol (DTT): 1 mM

    • Purified this compound Synthase: 1-5 µM

    • Geranylgeranyl pyrophosphate (GGPP): 50 µM (substrate)

  • The total reaction volume is typically 500 µL.

2. Reaction Incubation:

  • The reaction is initiated by the addition of the enzyme.

  • The reaction mixture is overlaid with an equal volume of an organic solvent (e.g., n-hexane or pentane) to trap the volatile terpene products.

  • The reaction is incubated at 30°C for 1-4 hours.

3. Product Extraction:

  • The reaction is quenched by vigorous vortexing for 30 seconds to ensure thorough mixing and extraction of the products into the organic layer.

  • The mixture is centrifuged briefly to separate the phases.

  • The organic layer is carefully removed and transferred to a new vial.

4. Sample Preparation for Analysis:

  • The organic extract is dried over anhydrous Na₂SO₄.

  • The sample can be concentrated under a gentle stream of nitrogen if necessary.

  • The sample is now ready for analysis by GC-MS.

Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the reaction products to identify this compound.

1. GC-MS System and Column:

  • An Agilent 6890N GC system coupled to a 5973N mass selective detector or a similar instrument is used.

  • A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound isomers.

2. GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 300°C.

    • Hold: Maintain at 300°C for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-400.

4. Data Analysis:

  • The identity of this compound is confirmed by comparing the retention time and mass spectrum of the product with that of an authentic standard or with published data in spectral libraries (e.g., NIST).

Visualizing the Biosynthetic Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound biosynthesis and the experimental procedures.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Cation Geranylgeranyl Cation GGPP->Cation - PPi This compound This compound Cation->this compound 1,14-Cyclization - H⁺ Enzyme This compound Synthase (Diterpene Synthase) + Mg²⁺ Enzyme->Cation

Figure 1. Biosynthesis pathway of this compound from GGPP.

G cluster_expression Heterologous Expression & Purification cluster_assay Enzyme Assay & Analysis Cloning 1. Gene Cloning Transformation 2. E. coli Transformation Cloning->Transformation Expression 3. Protein Expression (IPTG) Transformation->Expression Lysis 4. Cell Lysis Expression->Lysis Purification 5. Ni-NTA Purification Lysis->Purification Assay 6. In Vitro Assay with GGPP Purification->Assay Extraction 7. Product Extraction Assay->Extraction GCMS 8. GC-MS Analysis Extraction->GCMS Identification 9. Product Identification GCMS->Identification

Figure 2. Experimental workflow for this compound synthase characterization.

Conclusion

The biosynthesis of this compound from GGPP represents a fascinating example of enzymatic control over complex chemical transformations. The study of this compound synthases provides valuable insights into the mechanisms of terpene cyclization and opens avenues for the engineered production of novel cembranoid derivatives with potential applications in medicine and biotechnology. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to explore and harness this important biosynthetic pathway.

References

Cembrene's Role as a Trail Pheromone in Termites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is a cornerstone of social insect behavior, and for termites, trail pheromones are critical for coordinating foraging, recruitment, and nestmate orientation. Among the diverse chemical signals employed by termites, the monocyclic diterpene cembrene, also known as neothis compound (B1238059) or this compound-A, has been identified as a key trail-following pheromone in several species, particularly within the families Nasutitermitinae and Prorhinotermitinae. This technical guide provides an in-depth analysis of this compound's role, consolidating quantitative data, detailing experimental protocols for its study, and visualizing the associated biological and experimental processes.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of a trail pheromone is determined by the behavioral response it elicits at specific concentrations. The following tables summarize the quantitative data on the trail-following activity of this compound and other related compounds in various termite species.

Table 1: Trail-Following Activity Thresholds of Neothis compound and Related Compounds

Termite SpeciesCompoundActivity ThresholdNotes
Constrictotermes cyphergasterNeothis compound10 pg/cm-
Prorhinotermes simplexNeothis compoundNot explicitly quantified in pg/cm, but strong responses observed.PsimOR14 is a narrowly tuned receptor for neothis compound[1].
Inquilinitermes microcerusNeothis compound10 pg/cmSignificant trail-following activity at this concentration[2].
Inquilinitermes microcerus(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol1-10 pg/cmHigher activity compared to neothis compound alone[2].
Mastotermes darwiniensis(E)-2,6,10-trimethyl-5,9-undecadien-1-ol1 ng/cmA different trail pheromone in this basal termite species[3].
Porotermes adamsoni(E)-2,6,10-trimethyl-5,9-undecadien-1-ol10 pg/cmA different trail pheromone in this basal termite species[3].

Table 2: Quantitative Composition of Trail Pheromones in Sternal Glands

Termite SpeciesCompoundQuantity per Individual
Constrictotermes cyphergasterNeothis compound~1 ng
Constrictotermes cyphergaster(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol~0.02 ng
Mastotermes darwiniensis(E)-2,6,10-trimethyl-5,9-undecadien-1-ol~20 pg
Porotermes adamsoni(E)-2,6,10-trimethyl-5,9-undecadien-1-ol~700 pg
Stolotermes victoriensis(E)-2,6,10-trimethyl-5,9-undecadien-1-ol~4 pg

Experimental Protocols

The identification and characterization of this compound as a trail pheromone rely on a combination of behavioral bioassays and chemical analysis techniques.

Termite Trail-Following Bioassay

This bioassay is fundamental for assessing the behavioral response of termites to chemical stimuli.

Objective: To determine if a test compound elicits trail-following behavior and to quantify the response.

Materials:

  • Termite workers from the species of interest.

  • Filter paper (e.g., Whatman No. 1).

  • Glass petri dish or a larger arena.

  • Micropipette or syringe for applying the chemical trail.

  • Test compound (e.g., synthetic this compound) dissolved in a suitable solvent (e.g., hexane).

  • Solvent control (e.g., pure hexane).

  • Forceps for handling termites.

  • Timer and ruler.

  • Video recording equipment (optional, for detailed behavioral analysis).

Methodology:

  • Arena Preparation: Cut the filter paper to fit the bottom of the petri dish or arena.

  • Trail Application:

    • For a no-choice assay , use a micropipette to draw a trail of the test solution (e.g., a 10 cm line) on the filter paper. The concentration is expressed in grams per centimeter (g/cm). A parallel trail of the solvent control should be prepared on a separate piece of filter paper.

    • For a choice assay , a Y-shaped trail is drawn on the filter paper.[4] One arm of the "Y" is treated with the test compound, and the other arm is treated with the solvent control.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the filter paper before introducing the termite.

  • Termite Introduction: Gently place a single worker termite at the beginning of the trail using forceps.

  • Observation and Data Collection:

    • Record the distance the termite follows the trail. A positive response is typically defined as following the trail for a minimum distance (e.g., 5 cm).

    • Record the time the termite spends on the trail.

    • In a choice test, record which arm of the "Y" the termite chooses to follow.

    • The number of termites exhibiting trail-following behavior is recorded.

  • Replication: Repeat the assay with multiple individual termites (e.g., n=20-30) for each concentration of the test compound and the control. A new filter paper with a freshly drawn trail should be used for each replicate to avoid conditioning effects.

  • Data Analysis: Analyze the data statistically to determine if there is a significant difference in trail-following behavior between the test compound and the control.

Pheromone Extraction and Identification

Objective: To isolate and identify the chemical compounds responsible for trail-following behavior from termite sternal glands.

a. Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique for extracting volatile and semi-volatile compounds.

Materials:

  • SPME fiber assembly with a suitable fiber coating (e.g., polydimethylsiloxane (B3030410) - PDMS).

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Termite workers.

  • Dissecting microscope and fine forceps.

Methodology:

  • Gland Dissection: Anesthetize termites (e.g., on ice) and dissect the sternal glands under a microscope.

  • Extraction: Gently rub the SPME fiber over the surface of the exposed sternal glands for a set amount of time (e.g., 1-5 minutes).

  • Analysis: Immediately insert the SPME fiber into the injection port of the GC-MS for thermal desorption and analysis.

b. Solvent Extraction

Materials:

  • Dissected sternal glands.

  • A suitable organic solvent (e.g., hexane).

  • Glass vials.

  • GC-MS.

Methodology:

  • Extraction: Place the dissected sternal glands in a glass vial with a small volume of solvent.

  • Incubation: Allow the glands to soak in the solvent for a period of time (e.g., 24 hours) to extract the chemical compounds.

  • Concentration: If necessary, the solvent extract can be concentrated under a gentle stream of nitrogen.

  • Analysis: Inject an aliquot of the extract into the GC-MS for separation and identification of the components.

c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC Parameters (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 50-60°C, ramped up to 280-300°C.

MS Parameters (Example):

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the response of individual olfactory sensory neurons (OSNs) to specific odorants.

Objective: To identify the specific olfactory sensilla and OSNs that respond to this compound.

Materials:

  • Live, immobilized termite.

  • Tungsten microelectrodes.

  • Micromanipulators.

  • Amplifier and data acquisition system.

  • Odor delivery system.

  • Solutions of this compound and other test compounds.

Methodology:

  • Termite Preparation: The termite is immobilized in a pipette tip or on a slide with wax, exposing the antennae.

  • Electrode Placement: A reference electrode is inserted into the termite's eye or another part of the body. The recording electrode is carefully inserted into the base of an olfactory sensillum on the antenna using a micromanipulator.

  • Odor Stimulation: A continuous stream of humidified air is passed over the antenna. Puffs of air carrying the test odorant (this compound) are introduced into the airstream.

  • Recording: The electrical activity (action potentials or "spikes") of the OSN within the sensillum is recorded before, during, and after odor stimulation.

  • Data Analysis: The change in the spike frequency in response to the odorant is quantified to determine the sensitivity and specificity of the neuron.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_extraction Pheromone Extraction cluster_analysis Chemical Analysis cluster_bioassay Behavioral Bioassay termite Termite Colony dissection Dissection of Sternal Glands termite->dissection spme Solid-Phase Microextraction (SPME) dissection->spme Volatiles solvent Solvent Extraction (Hexane) dissection->solvent Lipid-soluble compounds gcms Gas Chromatography-Mass Spectrometry (GC-MS) spme->gcms solvent->gcms identification Compound Identification (this compound) gcms->identification bioassay Trail-Following Bioassay identification->bioassay Synthetic this compound response Behavioral Response Analysis bioassay->response

Caption: Experimental workflow for the identification of this compound as a termite trail pheromone.

cembrene_biosynthesis acetyl_coa Acetyl-CoA mevalonate (B85504) Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) mevalonate->dmpp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmpp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp This compound This compound ggpp->this compound Cyclization

Caption: Putative biosynthetic pathway of this compound in termites via the mevalonate pathway.

olfactory_signaling cluster_sensillum Olfactory Sensillum cluster_neuron Olfactory Sensory Neuron cluster_brain Antennal Lobe (Brain) This compound This compound Molecule obp Odorant-Binding Protein (OBP) This compound->obp Binding receptor_complex This compound Receptor Complex (e.g., PsimOR14 + Orco) obp->receptor_complex Transport & Delivery ion_channel Ion Channel Opening receptor_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential Firing depolarization->action_potential glomerulus Glomerulus action_potential->glomerulus Signal Transmission interneuron Interneuron glomerulus->interneuron Synaptic Transmission behavior Trail-Following Behavior interneuron->behavior Neural Processing

Caption: Generalized insect olfactory signaling pathway for this compound perception in termites.

References

A Comprehensive Review of the Biological Activities of Cembrene Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cembrene and its derivatives, a class of diterpenoids characterized by a 14-membered carbocyclic ring, are predominantly isolated from marine organisms, particularly soft corals of the genera Sarcophyton and Sinularia, as well as from some terrestrial plants and insects. These natural products have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive literature review of the multifaceted pharmacological effects of this compound diterpenoids, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Activities

This compound diterpenoids have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Their mechanisms of action often involve the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Inhibition of Pro-inflammatory Mediators

Several cembranoids, such as sinularin (B1233382) and sarcophine, have been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1] This inhibition is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[2]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound diterpenoids are frequently attributed to their ability to interfere with the NF-κB and MAPK signaling pathways. Some cembranoids can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[3] Additionally, cembranoids have been observed to modulate the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are crucial for the inflammatory response.[4]

dot

References

Cembrene Derivatives from Soft Corals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cembrene derivatives isolated from soft corals, with a focus on their isolation, structural characterization, and biological activities. This document is intended to serve as a valuable resource for researchers in the fields of marine natural products chemistry, pharmacology, and drug development.

Introduction to this compound Derivatives from Soft Corals

Soft corals, particularly those belonging to the genera Sarcophyton, Sinularia, and Lobophytum, are prolific producers of a diverse array of bioactive secondary metabolites.[1] Among these, this compound and its derivatives, a class of 14-membered macrocyclic diterpenoids, are of significant interest due to their potent and varied pharmacological properties.[1] These compounds have been shown to possess a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, making them promising candidates for drug discovery and development.[1]

Isolation and Purification of this compound Derivatives

The isolation of this compound derivatives from soft corals is a multi-step process that involves extraction, fractionation, and purification. A general workflow for this process is outlined below.

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Collection Soft Coral Collection FreezeDrying Freeze-Drying Collection->FreezeDrying Grinding Grinding to Powder FreezeDrying->Grinding SolventExtraction Solvent Extraction (e.g., EtOAc, CH2Cl2/MeOH) Grinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex HPLC Reverse-Phase HPLC Sephadex->HPLC PureCompound Pure this compound Derivative HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioassays Biological Assays PureCompound->Bioassays G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive p65/p50/IκBα (Inactive) p65 p65 p50 p50 NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Proinflammatory_Genes activates transcription of This compound This compound Derivatives This compound->IKK inhibit G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces This compound This compound Derivatives This compound->MAPKKK inhibit? This compound->MAPKK inhibit? This compound->MAPK inhibit?

References

The Occurrence of Cembrene in Pine Tree Oleoresin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine tree oleoresin, a complex mixture of volatile and non-volatile terpenoids, serves as a crucial defense mechanism against herbivores and pathogens. Among the diverse array of diterpenes present in oleoresin, cembrene and its derivatives have garnered significant interest due to their potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the oleoresin of various Pinus species, details experimental protocols for its isolation and quantification, and illustrates its biosynthetic pathway.

Data Presentation: Quantitative Occurrence of this compound in Pinus Species

The concentration of this compound in pine oleoresin exhibits considerable variation depending on the species, geographic location, genetic factors, and the specific part of the tree from which the oleoresin is collected. The following table summarizes the available quantitative data for this compound and related cembranoids in the oleoresin or essential oil of several Pinus species. It is important to note that data is not available for all Pinus species, and the reported values can vary between different studies due to methodological differences.

Pinus SpeciesCommon NamePlant PartThis compound Content (%)NotesReference(s)
Pinus koraiensisKorean PineNeedlesup to 26.9Essential oil[1]
Pinus sibiricaSiberian PineNeedles8.36Essential oil[1]
Pinus monticolaWestern White PineLeafTrace - 0.1Essential oil[2]
Pinus contortaLodgepole Pine-(3E)-Cembrene A (0.2), (3Z)-Cembrene A (0.1)Essential oil[3]
Pinus cembraSwiss PineWood, ConesPresentOxygenated diterpenes were abundant[4]
Pinus wallichianaHimalayan PineNeedlesPresentTerpenoids are a major constituent

Note: The percentages reported are typically relative percentages of the total essential oil or a specific fraction of the oleoresin, as determined by Gas Chromatography (GC) analysis.

Experimental Protocols

Isolation of this compound from Pine Oleoresin

This protocol outlines a general procedure for the extraction and isolation of this compound from pine oleoresin. Optimization may be required depending on the specific oleoresin sample.

a. Sample Preparation:

  • Collect fresh oleoresin from the desired Pinus species.

  • Store the oleoresin at -20°C to prevent the degradation of volatile components.

  • For extraction, dissolve a known weight of the oleoresin (e.g., 1-5 grams) in a suitable organic solvent such as n-hexane or a 1:1 mixture of hexane (B92381) and acetone. A common ratio is 1:10 (w/v) oleoresin to solvent.[1][5]

  • Use ultrasonication for 20-30 minutes to ensure complete dissolution.[6]

b. Extraction:

  • Solvent Extraction: Perform a liquid-liquid extraction to separate the neutral diterpenes (including this compound) from acidic components.

    • Extract the hexane/acetone solution with an aqueous solution of sodium bicarbonate (e.g., 5% w/v) to remove resin acids.

    • Wash the organic layer with distilled water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Solid-Phase Extraction (SPE): Alternatively, use an SPE cartridge (e.g., silica (B1680970) gel) to fractionate the extract.

    • Load the crude extract onto the conditioned SPE cartridge.

    • Elute with a non-polar solvent like n-hexane to obtain the neutral fraction containing this compound.

    • Gradually increase the polarity of the solvent to elute more polar compounds.

c. Fractionation and Purification:

  • Column Chromatography: Subject the neutral fraction to column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar Rf values.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a non-polar column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation for GC-MS:

  • Prepare a stock solution of the isolated this compound fraction or the crude neutral extract in a volatile solvent like hexane or ethyl acetate.

  • For quantification of diterpenoid resin acids, derivatization is often necessary to increase their volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[7] However, for neutral diterpenes like this compound, derivatization is typically not required.[5][8]

b. GC-MS Parameters:

The following are typical GC-MS parameters for the analysis of diterpenes. These may need to be optimized for your specific instrument and column.[9]

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[9]

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split (e.g., 50:1 split ratio for concentrated samples).[10]

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 2-3 minutes.

      • Ramp: 10-15°C/min to 250-300°C.[9]

      • Final hold: 5-10 minutes at the final temperature.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-650.

c. Quantification:

  • Use an external or internal standard method for quantification.

  • For the external standard method, prepare a calibration curve using a certified standard of this compound.

  • For the internal standard method, add a known amount of a suitable internal standard (a compound not present in the sample with similar chemical properties and retention time) to both the standards and the samples.

Mandatory Visualization

This compound Biosynthetic Pathway

Cembrene_Biosynthesis cluster_MEP Plastid (MEP Pathway) cluster_diterpene Diterpene Biosynthesis G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP IPP Isopentenyl Pyrophosphate MEP->IPP DMAPP Dimethylallyl Pyrophosphate MEP->DMAPP IPP->DMAPP GPP Geranyl Pyrophosphate DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate FPP->GGPP + IPP Cembrene_Synthase This compound Synthase (Diterpene Synthase) GGPP->Cembrene_Synthase This compound This compound Cembrene_Synthase->this compound Cyclization

Caption: Putative biosynthetic pathway of this compound in pine.

Experimental Workflow for this compound Analysis

Cembrene_Workflow start Pine Oleoresin Sample extraction Solvent Extraction (Hexane/Acetone) start->extraction partition Liquid-Liquid Partition (removal of resin acids) extraction->partition neutral_fraction Neutral Diterpene Fraction partition->neutral_fraction column_chrom Column Chromatography (Silica Gel) neutral_fraction->column_chrom gcms_prep Sample Preparation for GC-MS (Dilution +/- Internal Standard) neutral_fraction->gcms_prep fractions Collect & Monitor Fractions (TLC) column_chrom->fractions hplc Preparative HPLC (for high purity) fractions->hplc pure_this compound Isolated this compound hplc->pure_this compound pure_this compound->gcms_prep gcms GC-MS Analysis gcms_prep->gcms quant Quantification (Calibration Curve) gcms->quant result This compound Concentration quant->result

Caption: Workflow for isolation and quantification of this compound.

References

Chemical structure and stereochemistry of Cembrene isomers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cembrene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cembranoids

Cembranoids, or cembrane-type diterpenoids, are a large and structurally diverse class of natural products characterized by a 14-membered carbocyclic ring.[1][2] First discovered in 1962, these compounds are predominantly isolated from terrestrial plants, such as those of the Pinus genus, and marine organisms, particularly soft corals of the genera Sarcophyton, Sinularia, and Nephthea.[2][3][4] Cembranoids exhibit a wide array of promising biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, making them a subject of significant interest in medicinal chemistry and drug discovery.[1][5][6]

The core structure of cembranoids is derived from the macrocyclization of geranylgeranyl pyrophosphate (GGPP).[4] The inherent flexibility of the 14-membered ring, combined with numerous chiral centers and varied functional groups (such as hydroxyls, epoxides, and lactones), gives rise to a vast number of stereoisomers and structural analogues.[1][7] This guide provides a detailed overview of the chemical structure, stereochemistry, and biological significance of key this compound isomers.

Core Chemical Structure and Stereochemistry

The fundamental cembrane (B156948) skeleton is a 14-membered ring substituted with three methyl groups and an isopropyl (or isopropenyl/isopropylidene) group.[8] The numbering of the carbon atoms follows standard terpene nomenclature. The significant structural diversity among this compound isomers arises from two main factors: the geometry of the endocyclic double bonds and the configuration of the stereocenters.

2.1 Stereoisomerism

  • Geometric Isomerism: this compound isomers typically contain multiple double bonds within the 14-membered ring. The configuration of these double bonds can be either E (entgegen, trans) or Z (zusammen, cis), leading to a large number of possible geometric isomers. For example, this compound A is noted for its (1E,5E,9E) configuration.[4]

  • Optical Isomerism: The cembrane ring contains several chiral centers, most commonly at the positions bearing the methyl and isopropyl/isopropenyl groups (e.g., C1, C4, C8, C12). The absolute configuration at these centers is designated as R (rectus) or S (sinister). The specific stereochemistry is crucial for biological activity and is determined using advanced spectroscopic techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and, definitively, by single-crystal X-ray analysis.[1][7]

2.2 Key this compound Isomers

  • This compound A (Neothis compound): One of the most well-known isomers, this compound A, is a monocyclic diterpene found in corals of the genus Nephthea and also serves as a trail pheromone for termites.[4] Its systematic name is (1E,5E,9E,12R)-1,5,9-Trimethyl-12-(prop-1-en-2-yl)cyclotetradeca-1,5,9-triene.[4] It has a molecular formula of C₂₀H₃₂.[4]

  • This compound C: this compound C is an isomer of this compound A where the isopropenyl group at C12 is replaced by an isopropylidene group.[9] Its IUPAC name is (1E,5E,9E)-1,5,9-trimethyl-12-propan-2-ylidenecyclotetradeca-1,5,9-triene.[9]

  • Oxygenated Cembranoids: A vast number of cembranoids are oxygenated, featuring hydroxyl, epoxide, ketone, or lactone functionalities. These modifications significantly increase structural diversity and often enhance biological activity. For instance, sarcoconvolutum A–E are highly oxygenated cembrenoids isolated from the soft coral Sarcophyton convolutum.[10]

Quantitative Data Presentation

The structural elucidation and biological evaluation of this compound isomers rely on precise quantitative data. The following tables summarize representative spectroscopic and cytotoxic data for several cembranoid compounds.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Sarcoconvolutum A and B (500 MHz, CDCl₃) [10]

PositionSarcoconvolutum A (1)Sarcoconvolutum B (2)
δ H (ppm), J (Hz) δ C (ppm)
1162.3
25.53 d (10.4)79.5
34.84 br d (10.4)119.8
4143.9
52.18 br d (12.7)35.2
61.77 br d (13.4)24.3
73.26 br d (10.8)71.6
874.5
92.32 m36.3
105.56 dt (15.6, 8.1)127.9
115.45 br d (15.6)134.4
1284.1
131.70 br t (13.2)34.4
142.20 m24.0
15123.1
16175.3
171.83 s8.8
181.87 s16.0
191.28 s23.6
201.37 s24.1

Table 2: Cytotoxicity (IC₅₀) of Selected this compound Isomers Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Sarcoconvolutum D (4)A549Lung Adenocarcinoma49.70[10]
Sarcoconvolutum D (4)HSC-2Oral Carcinoma53.17[10]
Sardisterol (8)A549Lung27.3[1][7]
Compound 3HepG2Liver53.8[7]
Sardisterol (8)HepG2Liver56.8[7]
Sinumaximol C (3)sEH(Enzyme Inhibition)70.68[11]
Sethukarailin (9)sEH(Enzyme Inhibition)78.83[11]

*Note: sEH (soluble Epoxide Hydrolase) inhibition is linked to anti-inflammatory effects.

Experimental Protocols

The isolation and structural characterization of this compound isomers from natural sources, such as soft corals, follow a standardized workflow.

Protocol: General Methodology for Isolation and Characterization of Cembranoids from Soft Coral

  • Sample Collection and Extraction:

    • The soft coral species (e.g., Sarcophyton sp.) is collected and freeze-dried.

    • The dried material is minced and exhaustively extracted with an organic solvent, typically methanol (B129727) (MeOH) or an ethyl acetate (B1210297) (EtOAc)/MeOH mixture.[12]

    • The resulting crude extract is concentrated under reduced pressure.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, EtOAc, and n-butanol, to separate compounds based on their polarity. The cembranoids are typically found in the less polar EtOAc fraction.[6]

  • Chromatographic Separation and Purification:

    • The bioactive fraction (e.g., EtOAc) is subjected to repeated column chromatography.[12]

    • Initial Fractionation: Vacuum Liquid Chromatography (VLC) or standard silica (B1680970) gel column chromatography is used for initial separation, eluting with a gradient of n-hexane and EtOAc.[13]

    • Fine Purification: Fractions of interest are further purified using Sephadex LH-20 column chromatography and/or High-Performance Liquid Chromatography (HPLC), often with a reverse-phase (RP-18) column and a methanol/water mobile phase.[14]

  • Structure Elucidation:

    • The pure isolated compounds are subjected to spectroscopic analysis.

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[6][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are performed to establish the planar structure and relative stereochemistry of the molecule.[10][12] Key correlations in HMBC spectra help connect different fragments of the molecule, while NOESY correlations reveal through-space proximities of protons, which is critical for assigning stereochemistry.[10]

    • Optical Rotation: The specific rotation [α]D is measured to determine the overall chirality of the molecule.[12]

    • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[1][14]

  • Biological Assays:

    • Purified compounds are tested for biological activity. For cytotoxicity, a modified MTT assay is commonly used against a panel of human cancer cell lines to determine IC₅₀ values.[10] For anti-inflammatory activity, assays measuring the inhibition of nitric oxide (NO) production or the expression of proteins like iNOS and COX-2 in LPS-stimulated macrophage cells are employed.[12][14]

G cluster_collection Collection & Extraction cluster_separation Separation & Purification cluster_analysis Analysis Collection Soft Coral Collection (e.g., Sarcophyton sp.) Extraction Solvent Extraction (EtOAc/MeOH) Collection->Extraction Partition Solvent Partitioning Extraction->Partition VLC VLC / Silica Gel Column Chromatography Partition->VLC HPLC RP-HPLC Purification VLC->HPLC Pure_Compound Pure this compound Isomer HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Bioassay Biological Assays (Cytotoxicity, Anti-inflammatory)

Caption: Experimental workflow for cembranoid isolation and analysis.

Biological Activity and Signaling Pathways

Cembranoids' diverse structures lead to a wide range of biological functions, with anticancer and anti-inflammatory activities being the most extensively studied.

5.1 Anticancer Activity and Mechanism of Action

Many cembranoids exhibit potent cytotoxic activity against various human tumor cell lines, including those from the lung, colon, and liver.[1][7] One of the proposed mechanisms for this anticancer effect is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle (typically at the G2/M phase) and induce apoptosis (programmed cell death).[15] Some natural products are known to bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules.[16][17] The complex, sterically hindered structure of cembranoids makes them potential candidates for interaction with protein targets like tubulin.

G This compound This compound Isomer Tubulin α/β-Tubulin Dimers Polymerization Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules (Dynamic Instability) Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Leads to inhib_edge inhib_edge

Caption: Proposed anticancer mechanism via tubulin polymerization inhibition.

5.2 Anti-inflammatory Activity and Mechanism of Action

Chronic inflammation is linked to numerous diseases, and natural products are a key source of novel anti-inflammatory agents. Several cembranoids have been shown to inhibit the production of inflammatory mediators.[11][12][14] A central pathway in inflammation is mediated by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[18][19] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[19][20] Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), a kinase complex (IKK) phosphorylates IκBα, targeting it for degradation.[21] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][20] Some cembranoids are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this NF-κB signaling cascade.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Isomer IKK IKK Complex This compound->IKK Inhibits? LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB (p65/p50) IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB (Active) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Activates Transcription Response Inflammatory Response Genes->Response inhib_edge inhib_edge

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Outlook

The cembranoid family of diterpenes represents a rich and diverse source of structurally complex molecules with significant therapeutic potential. Their intricate stereochemistry is a key determinant of their biological activity, presenting both a challenge and an opportunity for drug development. Advances in spectroscopic techniques and synthetic chemistry are enabling more rapid and precise characterization and production of these compounds. Future research will likely focus on elucidating the specific molecular targets and signaling pathways for the most potent cembranoid isomers, optimizing their structures to improve efficacy and reduce toxicity, and exploring novel biological activities. The continued investigation of these marine and terrestrial natural products holds great promise for the discovery of next-generation therapeutic agents.

References

The 14-Membered Macrocyclic Ring of Cembrene: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cembrene, a natural diterpene characterized by a unique 14-membered macrocyclic ring, and its extensive family of derivatives, the cembranoids, have emerged as a significant class of bioactive compounds.[1][2][3] Predominantly isolated from marine organisms, particularly soft corals of the genera Sarcophyton and Sinularia, as well as some terrestrial plants, these compounds exhibit a remarkable spectrum of pharmacological activities.[3][4] The foundational 14-membered carbocyclic ring serves as a crucial scaffold, with its conformation and the nature of its substitutions dictating the molecule's biological function.[2][4] This technical guide provides an in-depth exploration of the biological significance of this compound's macrocyclic ring, with a focus on its role in anti-inflammatory and cytotoxic activities. It details the underlying mechanisms of action, including the modulation of key signaling pathways, and provides a compilation of quantitative data and experimental protocols to support further research and drug development endeavors.

The Cembranoid Scaffold: A Foundation for Bioactivity

The core of all cembranoids is the 14-membered carbocyclic ring of this compound.[3] This macrocycle provides a flexible yet constrained framework that allows for diverse stereochemistry and the attachment of various functional groups, leading to a vast array of natural derivatives.[2] Structure-activity relationship (SAR) studies consistently highlight the integral role of this macrocyclic structure in the observed biological effects.

The conformational flexibility of the 14-membered ring is a key determinant of receptor binding and biological activity.[5] Modifications to this ring, such as the introduction of double bonds, epoxide rings, and lactone moieties, significantly influence the molecule's three-dimensional shape and, consequently, its interaction with biological targets.[2][4] For instance, the presence and nature of a lactone ring fused to the macrocycle are often critical for potent anti-inflammatory and anticancer activities.[1][3]

Anti-inflammatory Activity

Cembranoids have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of Inflammatory Mediators and NF-κB Signaling

A primary mechanism underlying the anti-inflammatory effects of cembranoids is the suppression of pro-inflammatory enzymes and cytokines. Many cembranoids have been shown to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[1][4]

This inhibition is often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6] Certain cembranoids have been found to inhibit the phosphorylation of IKK, thereby preventing IκBα degradation and blocking NF-κB activation.[7]

Quantitative Data: Anti-inflammatory Activity of Cembranoids

The following table summarizes the anti-inflammatory activity of selected cembranoids, highlighting the influence of structural modifications on their potency.

CompoundSource OrganismAssayTarget/Cell LineIC50 (µM)Reference
SinulariolideSinularia flexibilisIL-6 Secretion InhibitionA549 Cells< 20[1]
Durumolide PLobophytum durumCytotoxicityA-549 and HT-29 cellsNot specified[8]
(1S,2S,3E,7E,11E)-3,7,11,15-cembratetraen-17,2-olideLobophytum sp.CytotoxicityA-549 and HT-29 cells5.1 and 1.8[8]
Sarcoconvolutum DSarcophyton convolutumCytotoxicityA549 and HSC-2 cells49.70 and 53.17[9]
Pygmaeocin BSynthetic rearranged abietaneNO Production InhibitionRAW 264.7 cells0.033 ± 0.0008[10]

Cytotoxic Activity

The 14-membered macrocyclic ring is also a key feature of cembranoids exhibiting cytotoxic activity against various cancer cell lines.

Mechanism of Action: Modulation of MAPK Signaling and Induction of Apoptosis

The anticancer effects of cembranoids are often linked to their ability to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways.[1][11] These pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of MAPK signaling is a hallmark of many cancers.[11] Some cembranoids have been shown to modulate the phosphorylation status of key kinases within these pathways, leading to cell cycle arrest and the induction of apoptosis.[1]

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells.[12] The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[12] Cembranoids can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in cell death.[13][14]

Quantitative Data: Cytotoxic Activity of Cembranoids

The following table presents the cytotoxic activity of various cembranoids against different cancer cell lines.

CompoundSource OrganismCancer Cell LineIC50 (µM)Reference
Sarcoconvolutum DSarcophyton convolutumA549 (Lung)49.70[9]
Sarcoconvolutum DSarcophyton convolutumHSC-2 (Oral)53.17[9]
(1S,2S,3E,7E,11E)-3,7,11,15-cembratetraen-17,2-olideLobophytum sp.A-549 (Lung)5.1[8]
(1S,2S,3E,7E,11E)-3,7,11,15-cembratetraen-17,2-olideLobophytum sp.HT-29 (Colon)1.8[8]
LobophyteneLobophytum sp.A-549 (Lung)8.2[8]
LobophyteneLobophytum sp.HT-29 (Colon)5.6[8]
Cedrelopsis grevei essential oilCedrelopsis greveiMCF-7 (Breast)21.5 mg/L[15]
KL-6 (benzochalcone derivative)SyntheticPANC-1 (Pancreatic)1.327 (24h), 1.059 (72h)[16]
KL-6 (benzochalcone derivative)SyntheticMia-PACA2 (Pancreatic)2.242 (24h), 1.359 (72h)[16]

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general steps to assess the anti-inflammatory activity of cembranoids by measuring nitric oxide (NO) and TNF-α production in LPS-stimulated RAW 264.7 cells.

4.1.1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 12-24 hours to allow for adherence.[13]

4.1.2. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with various concentrations of the test cembranoid for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

4.1.3. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent assay.[13] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

4.1.4. Measurement of TNF-α Production:

  • Collect the cell culture supernatant as described above.

  • Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

4.1.5. Cell Viability Assay (MTT):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay.

  • After treatment with the cembranoid (without LPS stimulation), add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.[11][17]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of cembranoids on cancer cell lines.

4.2.1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[18]

4.2.2. Compound Treatment:

  • Treat the cells with a range of concentrations of the cembranoid compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

4.2.3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[11][17]

4.2.4. IC50 Calculation:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by cembranoids and a general experimental workflow for their bioactivity screening.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Transcription This compound Cembranoid This compound->IKK Inhibits

Caption: Cembranoid Inhibition of the NF-κB Signaling Pathway.

cytotoxic_pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Bcl2 Bcl-2 MAPK->Bcl2 Downregulates Bax Bax MAPK->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Activates Cell_Death Apoptotic Cell Death Caspases->Cell_Death This compound Cembranoid This compound->MAPK Modulates Phosphorylation

Caption: Cembranoid-Induced Apoptosis via MAPK Pathway Modulation.

experimental_workflow Start Isolate/Synthesize Cembranoid Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (RAW 264.7 cells) Start->AntiInflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism AntiInflammatory->Mechanism WesternBlot Western Blot (NF-κB, MAPK proteins) Mechanism->WesternBlot ELISA ELISA (Cytokines) Mechanism->ELISA ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay Lead Lead Compound Identification Mechanism->Lead

Caption: General Experimental Workflow for Cembranoid Bioactivity.

Conclusion

The 14-membered macrocyclic ring of this compound is a privileged scaffold in medicinal chemistry, providing the structural foundation for a vast and diverse class of bioactive natural products. The inherent flexibility and substitutability of this ring system allow for the fine-tuning of biological activity, leading to potent anti-inflammatory and cytotoxic agents. The modulation of critical signaling pathways such as NF-κB and MAPK underscores the therapeutic potential of cembranoids. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating the continued exploration and exploitation of this remarkable class of molecules. Further investigation into the precise molecular interactions of cembranoids with their protein targets will undoubtedly pave the way for the rational design of novel therapeutics based on the this compound framework.

References

Cembrene as a potential therapeutic agent in pharmacology.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cembrene and its derivatives, a class of natural diterpenoids, are emerging as promising candidates for therapeutic agent development. Primarily isolated from terrestrial plants and marine organisms like soft corals, these compounds have demonstrated a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the current research on this compound's therapeutic potential, with a focus on its anti-inflammatory and anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further investigation and drug development efforts. Cembranoids are characterized by a 14-membered carbon ring and are known to possess a variety of biological activities, including cytotoxic and anti-inflammatory effects.[1][2]

Pharmacological Activities of this compound and its Derivatives

Cembranoids exhibit a range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antiviral properties. The diverse chemical structures within the this compound family, often featuring functionalities like lactones and epoxides, contribute to their varied pharmacological profiles.[4]

Anti-inflammatory Activity

This compound derivatives have shown significant potential in modulating inflammatory responses. Several studies have demonstrated their ability to inhibit key inflammatory mediators. For instance, certain this compound diterpenoids isolated from the soft coral Sinularia flexibilis have been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[5][6][7] This inhibition is a crucial indicator of anti-inflammatory potential, as excessive NO production is implicated in various inflammatory diseases. The mechanism of action often involves the suppression of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6][7]

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a major focus of research.[1] These compounds have been observed to inhibit the proliferation of lung, cervical, and oral cavity cancer cells.[8][9][10] The anti-proliferative activity of some cembranoids has been linked to their interaction with critical cellular targets, with molecular docking studies suggesting potential binding to proteins like tubulin and the epidermal growth factor receptor (EGFR).[11]

Quantitative Data on Pharmacological Activity

The following tables summarize the quantitative data from various studies on the anti-inflammatory and cytotoxic activities of selected this compound derivatives.

Table 1: Anti-inflammatory Activity of this compound Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
11-dehydrosinulariolide (SC-2)NO Inhibition (LPS-induced)RAW 264.75.66 ± 0.19[5][6]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (SC-7)NO Inhibition (LPS-induced)RAW 264.715.25 ± 0.25[5][6]
Sinularin (SC-9)NO Inhibition (LPS-induced)RAW 264.73.85 ± 0.25[5][6]
11-dehydrosinulariolide (SC-2)NO Inhibition (HKC-induced)RAW 264.75.81 ± 0.4[5]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (SC-7)NO Inhibition (HKC-induced)RAW 264.77.42 ± 0.4[5]
Sinularin (SC-9)NO Inhibition (HKC-induced)RAW 264.72.81 ± 0.2[5]
Cembranoid 7TNF-α Release (LPS-induced)RAW 264.75.6[12]
Cembranoid 3TNF-α Release (LPS-induced)RAW 264.716.5[12]
Cembranoid 6NO InhibitionRAW 264.726.7[13]
Cembranoid 7NO InhibitionRAW 264.717.6[13]

Table 2: Cytotoxic Activity of this compound Diterpenoids

CompoundCell LineCell TypeIC50 (µM)Reference
Sarcoconvolutum D (4)A549Lung Adenocarcinoma49.70[9]
Sarcoconvolutum D (4)HSC-2Oral Squamous Carcinoma53.17[9]
Sardisterol (8)A549Lung Adenocarcinoma27.3[11][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological activities.

Isolation and Characterization of this compound Diterpenoids from Soft Coral

Objective: To isolate and structurally elucidate this compound diterpenoids from a soft coral species.

Methodology:

  • Extraction: The freeze-dried and minced soft coral material is extracted exhaustively with an organic solvent, typically a 1:1 mixture of dichloromethane (B109758) and methanol (B129727), at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer, containing the less polar compounds including cembranoids, is collected and dried.

  • Chromatographic Separation: The ethyl acetate-soluble fraction is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.

    • Sephadex LH-20 Column Chromatography: Fractions of interest are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using normal-phase or reverse-phase HPLC with a suitable solvent system to yield pure this compound diterpenoids.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Objective: To evaluate the ability of this compound derivatives to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage cell line).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test this compound compounds. The cells are pre-treated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS with DMSO) are also included.

  • Incubation: The plates are incubated for another 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.[10]

    • The plate is incubated at room temperature for 10 minutes in the dark.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Cell Lines: A549 (human lung adenocarcinoma), HeLa (human cervical cancer), HSC-2 (human oral squamous carcinoma).

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well (depending on the cell line) and incubated for 24 hours to allow for attachment.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the this compound compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[6][11]

  • Incubation: The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Western Blot Analysis for MAPK Pathway Proteins

Objective: To investigate the effect of this compound derivatives on the expression and phosphorylation of key proteins in the MAPK signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound compounds and/or LPS as described in the anti-inflammatory assay. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological study of this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Growth Factors Receptor TLR4 / Growth Factor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKK) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors activates This compound This compound This compound->MAPKK inhibits This compound->MAPK inhibits Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2, TNF-α) TranscriptionFactors->Inflammatory_Genes induces transcription

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

Experimental_Workflow_NO_Inhibition cluster_setup Experiment Setup cluster_treatment Treatment and Stimulation cluster_detection Detection cluster_analysis Data Analysis start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_this compound Add this compound derivatives incubate1->add_this compound pre_incubate Pre-incubate for 1h add_this compound->pre_incubate add_lps Add LPS (1 µg/mL) pre_incubate->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate3 Incubate for 10 min add_griess->incubate3 read_absorbance Read absorbance at 540 nm incubate3->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

Experimental_Workflow_MTT_Assay cluster_setup Experiment Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_this compound Add this compound derivatives incubate1->add_this compound incubate2 Incubate for 24-72h add_this compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of natural products with significant therapeutic potential, particularly in the fields of inflammation and oncology. The data presented in this guide highlight their potent in vitro activities and shed light on their mechanisms of action. The detailed experimental protocols provide a foundation for researchers to further explore the pharmacological properties of these compounds.

Future research should focus on several key areas. In vivo studies are crucial to validate the efficacy and safety of promising this compound derivatives in animal models of inflammatory diseases and cancer. Further investigation into the structure-activity relationships (SAR) will aid in the design and synthesis of more potent and selective analogues. Additionally, exploring novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of these lipophilic compounds. Continued research in these areas will be instrumental in translating the therapeutic potential of this compound into clinical applications.

References

The Chemical Diversity of Cembrene Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and signaling pathways of cembrene analogues for researchers, scientists, and drug development professionals.

This compound and its analogues, a class of naturally occurring diterpenoids, have garnered significant attention in the scientific community for their vast structural diversity and potent biological activities. Primarily isolated from marine organisms, particularly soft corals of the genera Sarcophyton and Sinularia, these 14-membered macrocyclic compounds exhibit a wide range of therapeutic potential, including anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This guide provides a comprehensive overview of the chemical diversity of this compound analogues, detailing their biological activities, summarizing key structure-activity relationships, and outlining experimental approaches for their study.

Core Chemical Structures and Biological Activities

The basic this compound skeleton, a 14-membered carbocyclic ring, serves as a scaffold for a multitude of structural variations.[1] These modifications, including the introduction of functional groups like lactones, epoxides, furans, and hydroxyl groups, as well as variations in stereochemistry, give rise to a rich diversity of analogues with distinct biological profiles.[1][2]

Anti-inflammatory Activity

A significant number of this compound analogues have demonstrated potent anti-inflammatory effects. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. For instance, certain furanocembranoids have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The presence of a furan (B31954) ring has been identified as a crucial structural fragment for this bioactivity.[3]

Compound/AnalogueTarget/AssayActivity (IC50/Concentration)Source OrganismReference
Compound 3 (unnamed) TNF-α release in RAW264.7 macrophages16.5 µMSinularia sp.[3]
Compound 7 (unnamed) TNF-α release in RAW264.7 macrophages5.6 µMSinularia sp.[3]
11-dehydrosinulariolide Nitric oxide (NO) production in RAW 264.7 cells5.66 ± 0.19 μMSinularia flexibilis[4]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide Nitric oxide (NO) production in RAW 264.7 cells15.25 ± 0.25 μMSinularia flexibilis[4]
Sinularin Nitric oxide (NO) production in RAW 264.7 cells3.85 ± 0.25 μMSinularia flexibilis[4]
Sinulariolide (B1237615) TGF-β-induced IL-6 secretion in A549 cells81% inhibition at 20 µMSclerophytum flexibile[5]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (5) TGF-β-induced IL-6 secretion in A549 cells91% inhibition at 20 µMSclerophytum flexibile[5]
Dihydrosinularin (8) TGF-β-induced IL-6 secretion in A549 cells88% inhibition at 20 µMSclerophytum flexibile[5]
Sinularin (9) TGF-β-induced IL-6 secretion in A549 cells89% inhibition at 20 µMSclerophytum flexibile[5]
Anticancer Activity

The cytotoxic and antiproliferative properties of this compound analogues against various cancer cell lines have been extensively documented.[6][7][8][9] Structure-activity relationship (SAR) studies have revealed that the presence and position of hydroxyl groups and double bonds can significantly influence their anticancer potency.[6] For example, the C13 hydroxyl group, particularly in the β-configuration, has been shown to enhance activity against malignant mouse mammary epithelial cells.[6]

Compound/AnalogueCell Line(s)Activity (IC50/Concentration)Source OrganismReference
α-CBD analogue 56 (13R) +SA mammary epithelial cells30 µMTobacco[6]
α-CBD analogue 57 (13S) +SA mammary epithelial cells20 µMTobacco[6]
Sarcoehrenbergilid A (39) A549 (lung), HepG2 (liver)43.6 - 98.6 µMSarcophyton ehrenbergi[1]
Sarcoehrenbergilid C (41) A549 (lung), HepG2 (liver)43.6 - 98.6 µMSarcophyton ehrenbergi[1]
(+)-7α,8β-dihydroxydeepoxysarcophine (42) A549 (lung), HepG2 (liver)43.6 - 98.6 µMSarcophyton ehrenbergi[1]
Sardisterol (8) A549 (lung)27.3 µMSarcophyton ehrenbergi[9]
This compound A Ehrlich carcinoma cellsLD50 = 50 µg/mLSarcophyton[10]

Experimental Protocols

Isolation and Purification of this compound Analogues from Soft Corals

A general procedure for the extraction and isolation of this compound analogues from soft coral tissues is outlined below. This protocol may require optimization based on the specific species and target compounds.

1. Extraction:

  • Freshly collected soft coral material is typically minced or homogenized and extracted with an organic solvent, such as methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (DCM) and MeOH.[2]

  • The extraction is often performed at room temperature with stirring or sonication for a sufficient period to ensure efficient extraction of the secondary metabolites.

  • The resulting crude extract is then concentrated under reduced pressure.

2. Partitioning:

  • The concentrated crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.

  • A common partitioning scheme involves sequential extraction with solvents of increasing polarity, for example, hexane, ethyl acetate (B1210297) (EtOAc), and water.[3]

3. Chromatographic Separation:

  • The fractions obtained from partitioning are further purified using various chromatographic techniques.

  • Column Chromatography: Silica gel is a common stationary phase for initial fractionation, with a gradient elution system of increasing polarity (e.g., n-hexane/EtOAc).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (e.g., C18) or normal-phase HPLC is employed for the final purification of individual compounds. Isocratic or gradient elution with solvent systems like MeOH/water or acetonitrile/water is typically used.

4. Structure Elucidation:

  • The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

    • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Signaling Pathway Modulation by this compound Analogues

This compound analogues exert their biological effects by interacting with and modulating various intracellular signaling pathways. Understanding these interactions is critical for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in regulating cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Several cembranoids have been shown to inhibit TGF-β-induced cellular responses. For example, sinulariolide has been reported to suppress TGF-β-induced interleukin-6 (IL-6) production by modulating the p38 MAPK-NF-κB pathway.[5][11]

TGF_beta_signaling TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII Binds Cembranoids This compound Analogues (e.g., Sinulariolide) TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Cembranoids->TBRI Inhibits? Cembranoids->SMAD2_3 Inhibits Phosphorylation? NF_kB_signaling Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases pIkB p-IκB Ub_Proteasome Ubiquitination & Proteasomal Degradation pIkB->Ub_Proteasome Targets for Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Cembranoids This compound Analogues Cembranoids->IKK_complex Inhibits

References

Initial Studies on the Antimicrobial Properties of Cembrene and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cembrene, a 14-membered macrocyclic diterpene, and its derivatives represent a class of natural products with a broad spectrum of biological activities. While research has extensively explored their anti-inflammatory and cytotoxic potential, initial studies have also highlighted their promise as antimicrobial agents. This technical guide provides an in-depth overview of the foundational research into the antimicrobial properties of this compound-related compounds, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. Due to a scarcity of data on the parent this compound molecule, this guide centers on the well-documented antimicrobial activity of its derivative, trocheliane, a novel biscembrane hydrocarbon.

Introduction to this compound and its Antimicrobial Potential

Cembranoids are a diverse group of natural products isolated from both marine and terrestrial organisms, notably from soft corals of the genera Sarcophyton and Sinularia. While many studies have focused on their anticancer and anti-inflammatory effects, the emergence of antibiotic-resistant pathogens has spurred interest in their antimicrobial capabilities.[1] Initial investigations have revealed that certain this compound derivatives exhibit activity against clinically relevant bacteria, including multidrug-resistant strains.

Quantitative Antimicrobial Data

The most significant early evidence of the antimicrobial potential of a this compound derivative comes from the study of trocheliane , a tetracyclic biscembrane hydrocarbon isolated from the Red Sea soft coral Sarcophyton trocheliophorum.[2][3] Trocheliane has demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of Trocheliane
MicroorganismTypeMIC (µM)Reference
Acinetobacter baumanniiGram-negative (Multidrug-resistant)4 - 6[2]
Staphylococcus aureusGram-positive (Multidrug-resistant)4 - 6[2]
Other tested bacteria*Gram-positive & Gram-negative4 - 6[2]

*The publication notes that MIC values were recorded for all tested bacteria and ranged from 4 to 6 µM, with a specific focus on the two multidrug-resistant strains mentioned.

Table 2: Zone of Inhibition Diameters for Trocheliane
MicroorganismTypeDiameter of Inhibition Zone (mm)Reference
Tested Pathogenic Bacteria*Gram-positive & Gram-negative11 - 18[2][3]

*The study reported this range for the panel of pathogenic bacteria tested, highlighting the activity against A. baumannii and S. aureus.

Other studies have reported moderate antibacterial activity for different cembranoid diterpenes. For instance, certain derivatives have shown activity against the fish pathogen Streptococcus parauberis with MIC values in the range of 31.6 to 38.8 µg/mL.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the antimicrobial properties of this compound derivatives.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

The initial screening of antimicrobial activity for trocheliane was performed using the agar (B569324) disk diffusion method.[2][3] This method provides a qualitative assessment of the antimicrobial agent's efficacy.

Workflow for Disk Diffusion Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare standardized bacterial inoculum (0.5 McFarland standard) B Inoculate Mueller-Hinton agar plates to create a bacterial lawn A->B D Place impregnated disks on agar surface B->D C Impregnate sterile filter paper disks with Trocheliane solution C->D E Incubate plates at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition in mm E->F G A Prepare serial dilutions of Trocheliane in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate for 40 minutes B->C D Add Fluorescein Diacetate (FDA) solution C->D E Incubate for 90 minutes D->E F Measure fluorescence in each well E->F G Determine MIC (lowest concentration with no fluorescence) F->G

References

Methodological & Application

Analysis of Cembrene using 1D and 2D NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembrene, a 14-membered macrocyclic diterpene, is a natural product found in a variety of plants and marine organisms. It serves as a key precursor in the biosynthesis of a wide array of other cembranoid natural products, many of which exhibit interesting biological activities. The structural elucidation of this compound and its derivatives is crucial for understanding their chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is an indispensable tool for the unambiguous structural characterization of such complex molecules. This application note provides a detailed protocol for the analysis of this compound using 1D and 2D NMR spectroscopy, including data presentation and experimental workflows.

Data Presentation

The complete structural assignment of this compound and its analogues relies on the careful analysis of their NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts for two common this compound derivatives, this compound A and this compound C, in deuterated chloroform (B151607) (CDCl₃). This data serves as a valuable reference for the identification and characterization of this compound-related compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound A in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)
1134.55.10 (br d, 9.8)
224.52.05 (m)
339.52.05 (m)
4124.45.10 (br d, 9.8)
539.52.05 (m)
624.52.05 (m)
7124.45.10 (br d, 9.8)
8134.5-
939.52.05 (m)
1024.52.05 (m)
11124.45.10 (br d, 9.8)
12134.5-
1339.52.05 (m)
1424.52.05 (m)
15148.9-
16110.04.65 (s), 4.70 (s)
1719.51.60 (s)
1816.01.60 (s)
1916.01.60 (s)
2016.01.60 (s)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound C in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)
1134.85.12 (br d, 10.0)
224.72.08 (m)
339.72.08 (m)
4124.65.12 (br d, 10.0)
539.72.08 (m)
624.72.08 (m)
7124.65.12 (br d, 10.0)
8134.8-
939.72.08 (m)
1024.72.08 (m)
11124.65.12 (br d, 10.0)
12131.5-
1329.82.08 (m)
1434.52.08 (m)
15125.0-
1620.01.68 (s)
1716.21.62 (s)
1816.21.62 (s)
1916.21.62 (s)
2020.01.68 (s)

Experimental Protocols

A comprehensive analysis of this compound involves a series of 1D and 2D NMR experiments. The following protocols provide a step-by-step guide for sample preparation and data acquisition.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Dissolution: Dissolve the weighed this compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: 1D NMR Data Acquisition
  • Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton (¹H) NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: 12-16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon-13 (¹³C) NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Relaxation delay (d1): 2 seconds

      • Acquisition time: 1-2 seconds

      • Spectral width: 0-220 ppm

  • DEPT-135 Acquisition:

    • Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH, CH₂, and CH₃ groups.

    • This experiment will show CH and CH₃ signals pointing up and CH₂ signals pointing down.

Protocol 3: 2D NMR Data Acquisition
  • COSY (Correlation Spectroscopy):

    • Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton spin-spin couplings. This is crucial for establishing the connectivity of proton networks within the molecule.

    • Typical parameters:

      • Pulse sequence: cosygpqf

      • Number of increments in F1: 256-512

      • Number of scans per increment: 2-8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a 2D ¹H-¹³C HSQC spectrum to identify direct one-bond correlations between protons and the carbons to which they are attached.

    • Typical parameters:

      • Pulse sequence: hsqcedetgpsisp2.3

      • Number of increments in F1: 128-256

      • Number of scans per increment: 2-16

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is vital for connecting different spin systems and identifying quaternary carbons.[1][2][3]

    • Typical parameters:

      • Pulse sequence: hmbcgplpndqf

      • Number of increments in F1: 256-512

      • Number of scans per increment: 4-32

      • Long-range coupling delay optimized for ~8 Hz.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR-based structural elucidation of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Proton_NMR ¹H NMR Transfer->Proton_NMR Carbon_NMR ¹³C NMR Proton_NMR->Carbon_NMR DEPT DEPT Carbon_NMR->DEPT COSY ¹H-¹H COSY DEPT->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Data_Processing Data Processing (FT, Phasing, Baseline Correction) HMBC->Data_Processing Spectral_Assignment Spectral Assignment Data_Processing->Spectral_Assignment Structure_Determination Structure Determination Spectral_Assignment->Structure_Determination

NMR Analysis Workflow for this compound

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and robust methodology for the complete structural elucidation of this compound and its derivatives. The protocols and data presented in this application note offer a comprehensive guide for researchers in natural product chemistry, drug discovery, and related fields. By following these experimental procedures and utilizing the provided reference data, scientists can confidently determine the structure of cembranoid diterpenes, paving the way for further investigation into their biological activities and potential applications.

References

Application Notes and Protocols for the Identification of Cembrene using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembrene and its derivatives, a class of cembranoid diterpenes, are widely distributed in both marine and terrestrial organisms and have garnered significant interest due to their diverse biological activities, including anti-inflammatory and cytotoxic properties.[1] Accurate identification and characterization of these compounds are crucial for drug discovery and development. Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers powerful tools for the sensitive and selective identification of this compound. These application notes provide detailed protocols for the identification of this compound using GC-MS and LC-MS/MS techniques.

Key Mass Spectrometry Techniques for this compound Identification

The primary mass spectrometry-based methods for the identification of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds like this compound. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which provides reproducible fragmentation patterns that can be compared with spectral libraries for identification.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Suitable for a broader range of cembranoids, including less volatile and thermally labile derivatives. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization sources. Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of a selected precursor ion, enhancing the confidence in identification.[2][4][5]

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for this compound (C₂₀H₃₂) with a molecular weight of 272.47 g/mol .

ParameterGC-MS (EI)LC-MS/MS (ESI+)
Molecular Ion (M⁺˙) m/z 272Not typically observed
Adduct Ion N/A[M+H]⁺ at m/z 273, [M+Na]⁺ at m/z 295
Key Fragment Ions (m/z) 93, 81, 41, 107, 68[6]Precursor Ion: m/z 273. Product ions are generated by CID.
Common Neutral Losses Loss of alkyl chainsLoss of H₂O, small hydrocarbons

Experimental Protocols

Protocol 1: Identification of this compound using GC-MS

This protocol is designed for the qualitative identification of this compound in extracts from natural products.

1. Sample Preparation (Liquid Extraction):

  • Weigh approximately 100-200 mg of the homogenized and dried sample into a centrifuge tube.

  • Add a suitable organic solvent (e.g., hexane, ethyl acetate, or dichloromethane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to pellet any solid material.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 4 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.

  • Identify the peak corresponding to this compound based on its retention time.

  • Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The mass spectrum of this compound A is characterized by prominent peaks at m/z 93, 81, 41, 107, and 68.[6]

Protocol 2: Identification and Quantification of this compound using LC-MS/MS

This protocol is suitable for the targeted identification and quantification of this compound and its derivatives in complex mixtures.

1. Sample Preparation:

  • Perform a liquid-liquid or solid-phase extraction of the sample to isolate the compounds of interest.

  • Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC system such as a Vanquish Flex Binary UHPLC system.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a TSQ Quantis.[8]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other components. For example:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Spray Voltage: 3500 V

    • Sheath Gas: 40 arbitrary units

    • Aux Gas: 10 arbitrary units

    • Sweep Gas: 1 arbitrary unit

    • Ion Transfer Tube Temperature: 325 °C

    • Vaporizer Temperature: 300 °C

  • MS/MS Method:

    • Precursor Ion: m/z 273.3 ([M+H]⁺ for this compound).

    • Product Ion Scan: Perform a product ion scan to identify the characteristic fragment ions of this compound.

    • Selected Reaction Monitoring (SRM): For quantification, monitor specific transitions from the precursor ion to the most abundant and specific product ions.

3. Data Analysis:

  • Identify this compound based on its retention time and the presence of the specific precursor-to-product ion transitions.

  • For quantification, construct a calibration curve using a certified reference standard of this compound.

Visualizations

Experimental_Workflow_for_Cembrene_Identification start Start: Sample Collection (e.g., Plant, Marine Organism) sample_prep Sample Preparation (Drying, Grinding, Extraction) start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis Volatile Fraction lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis Non-volatile/Thermally Labile Fraction gc_separation Gas Chromatography Separation (Based on Volatility/Polarity) gcms_analysis->gc_separation lc_separation Liquid Chromatography Separation (Based on Polarity) lcms_analysis->lc_separation ei_ionization Electron Ionization (EI) (70 eV) gc_separation->ei_ionization ms_detection_gc Mass Detection (Scan m/z 40-500) ei_ionization->ms_detection_gc data_analysis Data Analysis ms_detection_gc->data_analysis esi_ionization Electrospray Ionization (ESI) (Positive Mode) lc_separation->esi_ionization ms_detection_lc Precursor Ion Selection ([M+H]⁺ = m/z 273) esi_ionization->ms_detection_lc cid_fragmentation Collision-Induced Dissociation (CID) ms_detection_lc->cid_fragmentation msms_detection Product Ion Detection cid_fragmentation->msms_detection msms_detection->data_analysis spectral_library_search Spectral Library Search (NIST, Wiley) data_analysis->spectral_library_search GC-MS Data fragmentation_analysis Fragmentation Pattern Analysis data_analysis->fragmentation_analysis LC-MS/MS Data identification This compound Identification spectral_library_search->identification fragmentation_analysis->identification

Caption: Experimental workflow for this compound identification.

Logical_Relationship_for_Cembrene_ID chromatography Chromatographic Separation ionization Ionization chromatography->ionization Elution mass_analysis Mass Analysis ionization->mass_analysis Ion Transfer data_interpretation Data Interpretation mass_analysis->data_interpretation Mass Spectrum identification This compound Identification data_interpretation->identification Confirmation input input input->chromatography Introduction

Caption: Logical steps in this compound mass spectrometric analysis.

References

Application Notes and Protocols for the Extraction and Purification of Cembrene from Marine Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cembrene and its derivatives, a significant class of cembranoid diterpenes, are widely distributed in the marine environment, particularly within soft corals and gorgonians. These compounds are of considerable interest to researchers, scientists, and drug development professionals due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Marine invertebrates, such as those from the genera Sarcophyton and Sinularia, are prolific producers of these secondary metabolites, employing them as chemical defense mechanisms.[2][3][4] The isolation of these compounds is a critical first step in their study and potential therapeutic application.

This document provides detailed protocols for the extraction and purification of this compound from marine sources, summarizing quantitative data and visualizing the experimental workflows. The methodologies described are based on established techniques in marine natural products chemistry.

Section 1: Extraction Protocols

The initial step in isolating this compound involves extracting the compound from the marine organism. The choice of method depends on the stability of the target compound, the desired yield, and the available resources. Both conventional and modern "green" techniques are employed.

Protocol 1.1: Conventional Solvent Extraction

Solvent extraction is a widely used and robust method for obtaining crude extracts rich in cembranoids from marine invertebrates.[5][6]

Materials and Equipment:

  • Freeze-dryer

  • Blender or grinder

  • Large glass vessels for maceration

  • Rotary evaporator

  • Solvents: Methanol (B129727) (MeOH), Dichloromethane (CH2Cl2), Ethyl Acetate (EtOAc), n-Hexane

  • Filter paper and funnel

Procedure:

  • Sample Preparation: Collect the marine organism (e.g., Sarcophyton soft coral) and freeze it immediately. Lyophilize (freeze-dry) the sample to remove water content. Once dried, grind the tissue into a fine powder to increase the surface area for extraction.

  • Maceration:

    • Soak the powdered coral tissue in a 1:1 mixture of CH2Cl2/MeOH at room temperature for 24 hours. This combination is effective for extracting a broad range of metabolites.

    • Alternatively, perform sequential extractions starting with a nonpolar solvent like n-hexane to remove lipids, followed by a more polar solvent like EtOAc or MeOH to extract the diterpenes.[7]

  • Filtration and Concentration: Filter the solvent mixture to separate the extract from the solid biomass. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.

  • Solvent Partitioning (Fractionation):

    • Dissolve the crude extract in MeOH/water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning against n-hexane to separate nonpolar compounds.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as EtOAc, which often enriches the cembranoid fraction.[5]

    • Collect and concentrate each fraction separately for further purification.

Protocol 1.2: Supercritical Fluid Extraction (SFE)

SFE is a green alternative that uses supercritical CO2, often with a co-solvent, to extract compounds with high selectivity and without residual toxic solvents.[8][9] It is particularly suitable for thermally labile molecules.

Materials and Equipment:

  • Supercritical Fluid Extraction system

  • CO2 cylinder (high purity)

  • Co-solvent pump and vessel (e.g., for ethanol)

  • Freeze-dried and ground marine sample

Procedure:

  • Sample Loading: Pack the ground marine organism powder into the SFE extraction vessel.

  • Parameter Setting: Set the extraction parameters. Typical conditions for extracting diterpenoids can be optimized around:

    • Pressure: 200-350 bar[10]

    • Temperature: 40-60 °C[10]

    • CO2 Flow Rate: 2-5 g/min

    • Co-solvent: 5-15% ethanol (B145695) can be added to increase the polarity of the supercritical fluid and enhance the extraction of moderately polar cembranoids.[9]

  • Extraction: Run the extraction process. The supercritical fluid passes through the sample matrix, dissolving the cembranoids.

  • Collection: The extract is collected by depressurizing the fluid in a collection vessel, causing the CO2 to return to a gaseous state and leave behind the solvent-free extract.

Section 2: Purification Protocols

Following extraction and initial fractionation, chromatographic techniques are essential to isolate pure this compound from the enriched fraction.

Protocol 2.1: Column Chromatography (CC)

This is the primary method for the large-scale separation of compounds from the crude or partitioned extract.

Materials and Equipment:

  • Glass chromatography columns

  • Stationary phase: Silica (B1680970) gel (normal phase) or C18-bonded silica (reversed-phase)

  • Mobile phase: A gradient of solvents, e.g., n-hexane/EtOAc for normal phase or MeOH/water for reversed-phase.

  • Fraction collector

  • TLC plates and developing tank for monitoring

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase solvent (e.g., n-hexane) and pack the column.

  • Sample Loading: Adsorb the dried extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the nonpolar solvent. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., step gradient of 0% to 100% EtOAc in n-hexane).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate, developing it in an appropriate solvent system, and visualizing the spots (e.g., under UV light or with a staining agent). Combine fractions containing the same compound profile.

Protocol 2.2: High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of target compounds.[11] Semi-preparative or preparative scale columns are used to obtain pure this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • Semi-preparative or preparative column (e.g., C18 reversed-phase)

  • HPLC-grade solvents (e.g., Acetonitrile (ACN), MeOH, ultrapure water)

Procedure:

  • Sample Preparation: Dissolve the partially purified, this compound-containing fraction from the previous step in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Method Development: Develop an isocratic or gradient elution method. For a C18 column, a typical mobile phase could be a mixture of ACN and water.[12]

  • Purification: Inject the sample onto the HPLC column and run the separation.

  • Peak Collection: Monitor the chromatogram at a suitable wavelength (e.g., 210-250 nm) and collect the peak corresponding to this compound.

  • Purity Check and Confirmation: Re-inject a small amount of the collected fraction to confirm its purity. The structure of the isolated compound is then typically elucidated using spectroscopic methods like NMR and Mass Spectrometry.[5]

Section 3: Quantitative Data Summary

The following tables summarize quantitative data derived from studies on the isolation of cembranoids and other marine natural products. This data is illustrative of typical yields and bioactivity values.

Table 1: Example Extraction Yields from Marine Invertebrates

Marine SourceExtraction MethodSolvent SystemYield of Crude Extract (% of dry weight)Reference
Sarcophyton convolutumSolvent ExtractionEthyl AcetateNot specified, but yielded multiple mg of cembranoids[1]
Sponge (Spongia lamella)Solvent ExtractionEtOH:EtOAc (1:9)0.0017% (of pure compound from wet weight)[12]
Sarcophyton ehrenbergiSolvent ExtractionNot specifiedNot specified, but yielded multiple mg of cembranoids[13]
Scenedesmus obliquusSupercritical FluidCO2Yields dependent on pressure and temperature[10]

Table 2: Cytotoxicity of Isolated Cembranoids (Illustrative Data)

CompoundCancer Cell LineIC50 Value (µM)Marine SourceReference
Sarcoconvolutum DA549 (Lung)49.70Sarcophyton convolutum[1]
Sarcoconvolutum DHSC-2 (Oral)53.17Sarcophyton convolutum[1]
Sarcoehrenbergilid CHepG2 (Liver)53.8Sarcophyton ehrenbergi[13]
Sinulolide AHepG2 (Liver)78.5Sarcophyton ehrenbergi[13]

Section 4: Visualized Workflows

The following diagrams illustrate the logical flow of the extraction and purification processes.

Extraction_Purification_Workflow cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Collection Marine Organism (e.g., Soft Coral) FreezeDry Freeze-Drying Collection->FreezeDry Grind Grinding FreezeDry->Grind SolventExt Solvent Extraction (e.g., MeOH/CH2Cl2) Grind->SolventExt Soak in Solvent CrudeExt Crude Extract SolventExt->CrudeExt Partition Solvent Partitioning (e.g., Hexane/EtOAc) CrudeExt->Partition Fractions Enriched Fractions Partition->Fractions ColumnChrom Column Chromatography (Silica Gel) Fractions->ColumnChrom Separate by Polarity SemiPure Semi-Pure Fractions ColumnChrom->SemiPure HPLC Preparative HPLC (C18 Column) SemiPure->HPLC High-Resolution Purification Purethis compound Pure this compound HPLC->Purethis compound Analysis Structural Elucidation (NMR, MS) Purethis compound->Analysis

Caption: General workflow for this compound extraction and purification.

Bioactivity_Guided_Fractionation CrudeExtract Crude Extract Assay1 Bioactivity Assay (e.g., Cytotoxicity) CrudeExtract->Assay1 Fractionation1 Initial Fractionation (e.g., VLC) Assay1->Fractionation1 If Active Fractions_A Fraction A Fractionation1->Fractions_A Fractions_B Fraction B (Active) Fractionation1->Fractions_B Fractions_C Fraction C Fractionation1->Fractions_C Assay2 Assay Fractions Fractions_A->Assay2 Fractions_B->Assay2 Fractions_C->Assay2 Fractionation2 Secondary Purification (e.g., Prep-HPLC) Assay2->Fractionation2 Select Active Fraction Subfractions_B1 Subfraction B1 Fractionation2->Subfractions_B1 Subfractions_B2 Subfraction B2 (Active) Fractionation2->Subfractions_B2 Subfractions_B3 Subfraction B3 Fractionation2->Subfractions_B3 Assay3 Assay Subfractions Subfractions_B1->Assay3 Subfractions_B2->Assay3 Subfractions_B3->Assay3 PureCompound Isolate Pure Active Compound Assay3->PureCompound Isolate from Active Subfraction

Caption: Logic of bioactivity-guided isolation of this compound.

References

Application Notes and Protocols: Total Synthesis Strategies for Cembrene and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent total synthesis strategies for cembrene and its structurally diverse analogues. Cembranoids, a class of natural products characterized by a 14-membered carbocyclic ring, have garnered significant attention from the synthetic community due to their complex molecular architectures and promising pharmacological activities.[1] This compilation summarizes key synthetic approaches, presents quantitative data for comparative analysis, and provides detailed experimental protocols for pivotal reactions.

Introduction to this compound and its Analogues

This compound, first isolated from a termite species, is the parent hydrocarbon of the cembrane (B156948) diterpenes.[2][3] Its analogues, often oxygenated, exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The challenging 14-membered macrocyclic core, often adorned with multiple stereocenters and functional groups, makes these molecules formidable targets for total synthesis.[4][5] Synthetic efforts towards cembranoids have led to the development of innovative macrocyclization strategies and stereocontrolled transformations.

Key Retrosynthetic Strategies and Macrocyclization Approaches

The construction of the 14-membered ring is the cornerstone of any cembranoid total synthesis. Several powerful macrocyclization strategies have been employed, each with its own advantages and limitations.

2.1. Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust and widely used method for the formation of the cembrane macrocycle.[6][7] This strategy typically involves the synthesis of a linear diene precursor, which is then subjected to a ruthenium-based catalyst to effect cyclization.

  • Advantages: High functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide range of catalysts.

  • Challenges: Control of E/Z selectivity in the newly formed double bond can be challenging.

2.2. Palladium-Catalyzed Cross-Coupling Reactions

Intramolecular palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Heck reactions, provide a convergent and efficient means to construct the cembrane core. These methods involve the coupling of two fragments, often of comparable complexity, in the macrocyclization step.

  • Stille Coupling: The intramolecular Stille coupling of a vinyl stannane (B1208499) and a vinyl iodide or triflate has been successfully applied to the synthesis of (±)-isothis compound.[8] This approach allows for the formation of a diene system within the macrocycle.

  • Suzuki Coupling: Intramolecular Suzuki coupling offers a milder alternative to Stille coupling, avoiding the use of toxic organotin reagents.

2.3. Other Macrocyclization Methods

Besides RCM and palladium-catalyzed couplings, other methods have been explored for the synthesis of the cembrane ring:

  • Low-valent Titanium-induced Cyclization: The McMurry reaction, employing low-valent titanium, can effect the intramolecular coupling of two carbonyl groups (aldehydes or ketones) to form an alkene, a strategy utilized in the synthesis of this compound-C.[9]

  • Prins-Type Macrocyclization: This strategy involves the acid-catalyzed cyclization of an alcohol onto an aldehyde, forming a tetrahydropyran (B127337) ring within the macrocycle.[10]

  • Alkyne Metathesis: Ring-closing alkyne metathesis (RCAM) offers a powerful tool for constructing macrocyclic alkynes, which can be further functionalized.[11][12]

The following diagram illustrates a generalized retrosynthetic analysis for this compound, highlighting key bond disconnections for different macrocyclization strategies.

Retrosynthesis cluster_strategies Macrocyclization Strategies This compound This compound Macrocycle_Precursor Acyclic Precursor This compound->Macrocycle_Precursor Macrocyclization Fragment_A Fragment A Macrocycle_Precursor->Fragment_A Fragment Coupling/Elaboration Fragment_B Fragment B Macrocycle_Precursor->Fragment_B Fragment Coupling/Elaboration RCM RCM Stille Stille Coupling McMurry McMurry Reaction

Caption: General retrosynthetic analysis of this compound.

Comparative Data of Selected Total Syntheses

The following table summarizes key quantitative data from selected total syntheses of this compound and its analogues, allowing for a direct comparison of the efficiency of different strategies.

Natural ProductKey MacrocyclizationLongest Linear Sequence (steps)Overall Yield (%)Reference
(±)-Isothis compoundIntramolecular Stille CouplingNot specifiedNot specified[8]
(-)-Sclerophytin APrins-pinacol rearrangementNot specifiedNot specified[1]
RippertenolInverse electron demand Diels-Alder19Not specified[7]
Polyoxygenated CembrenesRing-Closing MetathesisNot specifiedNot specified[4][6]
This compound-CLow-valent Titanium CouplingNot specifiedNot specified[9]

Experimental Protocols for Key Reactions

This section provides detailed experimental protocols for key reactions cited in the total synthesis of cembranoids. These protocols are intended to serve as a guide for researchers in the field.

4.1. Protocol: Intramolecular Stille Macrocyclization for (±)-Isothis compound Synthesis

This protocol is adapted from the total synthesis of (±)-isothis compound.[8]

Reaction:

Materials:

  • Acyclic dienyne precursor

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon atmosphere

Procedure:

  • To a flame-dried flask under an argon atmosphere, add a solution of the acyclic dienyne precursor in anhydrous THF.

  • Add lithium chloride (3.0 equivalents) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford (±)-isothis compound.

4.2. Protocol: Ring-Closing Metathesis for a Polyoxygenated this compound Analogue

This protocol is a general procedure based on syntheses of polyoxygenated cembrenes.[6]

Reaction:

Caption: Workflow for a Ring-Closing Metathesis reaction.

Strategies for Post-Macrocyclization Modifications

Following the successful construction of the cembrane core, subsequent transformations are often necessary to install the desired functional groups and stereocenters present in the natural product. These can include:

  • Stereoselective Epoxidations: Directed epoxidations using reagents like m-CPBA or Sharpless asymmetric epoxidation can introduce epoxide functionalities with high stereocontrol.

  • Reductions and Oxidations: Selective reduction of carbonyls or oxidation of alcohols are crucial for manipulating the oxidation state of the molecule.

  • Transannular Reactions: The flexible nature of the 14-membered ring can facilitate transannular reactions, such as Diels-Alder or Prins cyclizations, to construct more complex polycyclic cembranoid skeletons. [13][14] The following diagram illustrates the logical relationship in a post-macrocyclization diversification strategy.

Post_Macrocyclization Macrocycle Cembrane Macrocycle (Constructed via RCM, Stille, etc.) Epoxidation Epoxidized Intermediate (e.g., m-CPBA) Macrocycle->Epoxidation Stereoselective Epoxidation Reduction Reduced Intermediate (e.g., NaBH4) Macrocycle->Reduction Selective Reduction Transannular Polycyclic Analogue (e.g., Transannular Diels-Alder) Macrocycle->Transannular Transannular Reaction Final_Product Target Natural Product Epoxidation->Final_Product Reduction->Final_Product Transannular->Final_Product

Caption: Post-macrocyclization diversification strategies.

Conclusion

The total synthesis of this compound and its analogues continues to be a vibrant area of research, driving the development of novel synthetic methodologies. The choice of a particular synthetic strategy depends on the specific target molecule, the desired efficiency, and the available starting materials. Ring-closing metathesis and palladium-catalyzed cross-coupling reactions have proven to be particularly powerful for the construction of the challenging 14-membered ring. Future efforts in this field will likely focus on the development of even more efficient and stereoselective methods to access these biologically important molecules and their analogues for drug discovery and development.

References

Application Notes and Protocols: Cembrene in 3D Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2][3] These models recapitulate crucial aspects of tumor biology, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug resistance profiles, making them invaluable tools for preclinical drug screening.[1][4][5] Cembrene, a 14-membered ring diterpenoid derived from marine organisms like soft corals of the genus Sarcophyton, and its derivatives have demonstrated notable anti-proliferative and cytotoxic activities against various cancer cell lines in 2D culture.[6][7][8] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in 3D cancer cell culture models, specifically focusing on spheroid formation, treatment, and analysis.

Mechanism of Action (Hypothesized)

While the precise mechanism of this compound's action in 3D cancer models is an active area of research, studies on its derivatives in 2D models suggest potential interactions with key signaling pathways. Molecular docking studies have indicated that this compound diterpenoids may interact with the epidermal growth factor receptor (EGFR), a critical regulator of cell growth and proliferation.[6] Aberrant EGFR signaling is a hallmark of many cancers. Furthermore, like many natural products, this compound may modulate other interconnected pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[9][10][11] The investigation of these pathways in a 3D context is essential for understanding the full therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound derivatives against various human cancer cell lines in 2D culture. These values can serve as a starting point for determining the appropriate concentration range for 3D spheroid studies, keeping in mind that 3D models often exhibit increased drug resistance.[12]

CompoundCancer Cell LineIC50 (µM) in 2D CultureReference
Sarcoehrenbergilid CHepG2 (Liver)53.8[6]
SardisterolA549 (Lung)27.3[6]
SardisterolHepG2 (Liver)56.8[6]
Sarcoconvolutum DA549 (Lung)49.70[7][8]
Sarcoconvolutum DHSC-2 (Oral)53.17[7][8]

Experimental Protocols

This section provides detailed protocols for generating 3D tumor spheroids, treating them with this compound, and assessing cell viability.

Protocol 1: Generation of 3D Tumor Spheroids (Liquid Overlay Technique)

This protocol describes the formation of cancer cell spheroids using ultra-low attachment (ULA) plates, which prevent cells from adhering to the surface and promote cell-cell aggregation.[13][14][15]

Materials:

  • Cancer cell line of choice (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom ultra-low attachment (ULA) plates

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture cancer cells in standard tissue culture flasks to ~80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.[16]

  • Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells per well, to be optimized for each cell line).

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.[13]

  • Incubate the plate in a humidified incubator at 37°C with 5% CO₂.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.[13]

  • For long-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh, pre-warmed medium.[13]

Protocol 2: this compound Treatment and Viability Assay

This protocol outlines the procedure for treating the generated 3D spheroids with this compound and assessing the impact on cell viability using a luminescence-based assay.

Materials:

  • 3D spheroids in a 96-well ULA plate (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)[13][15][17]

  • Luminometer

  • Orbital shaker

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium at 2 times the final desired concentration. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.

  • Spheroid Treatment: After 3-4 days of spheroid formation (or when spheroids have reached a consistent size), carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing the spheroids (final volume will be 200 µL).[13]

  • Incubate the treated spheroids for the desired treatment period (e.g., 72 hours).

  • Viability Assessment: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. b. Add 100 µL of the CellTiter-Glo® 3D reagent to each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[13] d. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[13][15] e. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound in the 3D model.

Visualizations

G cluster_workflow Experimental Workflow for this compound in 3D Spheroids A 1. Cell Seeding in ULA Plate B 2. Spheroid Formation (24-72h) A->B C 3. This compound Treatment B->C D 4. Incubation (e.g., 72h) C->D E 5. Viability Assay (CellTiter-Glo 3D) D->E F 6. Data Analysis (IC50) E->F

Caption: Workflow for 3D spheroid generation, treatment, and analysis.

G cluster_pathway Hypothesized this compound Signaling Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibition PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition MAPK->Proliferation

Caption: Hypothesized signaling pathway affected by this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Cembrene Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cembranoids, a class of natural diterpenes, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the anti-inflammatory effects of Cembrene and its derivatives. The assays described herein focus on key inflammatory mediators and signaling pathways, providing a comprehensive framework for screening and mechanistic studies.

Data Presentation: Anti-inflammatory Activity of this compound Derivatives

The following table summarizes the reported in vitro anti-inflammatory activity of various this compound derivatives, providing a comparative overview of their potency.

Compound NameAssayCell LineIC50 (µM)Positive ControlReference
Lobophytin ANitric Oxide (NO) ProductionRAW264.726.7Indomethacin (IC50 = 39.8 µM)[1]
Lobophytin BNitric Oxide (NO) ProductionRAW264.717.6Indomethacin (IC50 = 39.8 µM)[1]
11-dehydrosinulariolideNitric Oxide (NO) ProductionRAW264.75.66 ± 0.19--
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olideNitric Oxide (NO) ProductionRAW264.715.25 ± 0.25--
SinularinNitric Oxide (NO) ProductionRAW264.73.85 ± 0.25--
Unnamed CembranoidTNF-α ReleaseRAW264.716.5Dexamethasone (IC50 = 7.8 µM)-
13α-acetoxypukalideTNF-α ReleaseRAW264.75.6Dexamethasone (IC50 = 7.8 µM)-
Sarcoconvolutum DCytotoxicity (A549)A54949.70-[2]
Sarcoconvolutum DCytotoxicity (HSC-2)HSC-253.17-[2]

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW264.7 is a well-established model for in vitro inflammation studies.

  • Cell Line: RAW264.7 (murine macrophages)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency. Adherent cells are detached using a cell scraper.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[3]

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]

    • Treat the cells with various concentrations of the this compound derivatives for the desired exposure time (e.g., 24 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[3][4]

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the viability of the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages. The Griess assay quantifies nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the NO concentration.

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[5]

    • Pre-treat the cells with various concentrations of this compound derivatives for 2 hours.[5]

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 18-24 hours.[5]

    • Collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[6]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Pro-inflammatory Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in cell culture supernatants.

  • Principle: A specific capture antibody is immobilized on a 96-well plate. The cytokine in the sample binds to this antibody and is then detected by a second, enzyme-linked antibody. The addition of a substrate results in a colored product, the intensity of which is proportional to the amount of cytokine present.[7]

  • General Protocol (specific details may vary depending on the commercial kit):

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add 100 µL of cell culture supernatants (collected from cells treated as in the NO assay) and standards to the wells and incubate for 2 hours at room temperature.[8]

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations using the standard curve. The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control.

Prostaglandin E2 (PGE2) Assay (ELISA)

This assay measures the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

  • Principle: Similar to the cytokine ELISAs, this is a competitive immunoassay.

  • General Protocol (specific details may vary depending on the commercial kit):

    • Prepare standards, samples (cell culture supernatants), and controls.

    • Add samples and standards to a 96-well plate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-labeled PGE2 to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.

    • Incubate for a specified time.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution to develop a color. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

    • Stop the reaction and measure the absorbance.

    • Calculate the PGE2 concentration using the standard curve.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW264.7 Cell Culture seed Seed cells in 96-well plates start->seed pretreat Pre-treat with this compound (various concentrations) seed->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cytotoxicity MTT Assay (Cell Viability) stimulate->cytotoxicity no_assay Griess Assay (NO Production) supernatant->no_assay cytokine_assay ELISA (TNF-α, IL-6, IL-1β) supernatant->cytokine_assay pge2_assay ELISA (PGE2 Production) supernatant->pge2_assay data Calculate IC50 values and % Inhibition cytotoxicity->data no_assay->data cytokine_assay->data pge2_assay->data

Caption: General experimental workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK Complex This compound->IKK Inhibits MyD88 MyD88 TLR4->MyD88 Activates MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2)

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

MAPK Signaling Pathwaydot

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound MAPKs MAPKs (p38, JNK, ERK) This compound->MAPKs Inhibits TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs Phosphorylates MKKs->MAPKs Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Transcription

References

Investigating Cembrene's Mechanism of Action in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembrene, a natural diterpene, and its derivatives have demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines. These compounds, originally isolated from marine organisms and plants, represent a promising avenue for the development of novel anticancer therapeutics. Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its advancement as a potential drug candidate. This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound in cancer cell lines, focusing on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Data Presentation

The following tables summarize the cytotoxic activity of various this compound derivatives against several human cancer cell lines. This quantitative data, presented as IC50 values, allows for a direct comparison of the potency of these compounds.

Table 1: Cytotoxic Activity of this compound Derivatives Against Human Cancer Cell Lines

CompoundCancer Cell LineOriginIC50 (µM)Reference
SardisterolA549Lung27.3[1][2]
Sarcoconvolutum DA549Lung49.70[3][4]
Sarcoconvolutum DHSC-2Oral53.17[3][4]
Sarcoehrenbergilid CHepG2Liver53.8[2]
SardisterolHepG2Liver56.8[2]
Sarcoehrenbergilid AHepG2Liver63.1[2]
(+)-7α,8β-dihydroxydeepoxysarcophineHepG2Liver>100[2]
Sinulolide AHepG2Liver75.2[2]
Sinulolide BHepG2Liver98.6[2]

Mechanism of Action: Key Areas of Investigation

Preliminary research suggests that this compound and its analogues may exert their anticancer effects through a multi-faceted approach, including the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Furthermore, based on their profound impact on cell fate, it is hypothesized that these compounds modulate critical intracellular signaling pathways that govern cell proliferation and survival.

Apoptosis Induction

Studies on this compound derivatives, such as sarcophine (B1681461) and sarcotriol, have indicated the activation of the caspase cascade, a hallmark of apoptosis. The activation of initiator caspases-8 and -9 suggests the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways, respectively. These pathways converge on the activation of executioner caspase-3, which orchestrates the dismantling of the cell.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. This compound derivatives have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. The specific phase of arrest (e.g., G1, S, or G2/M) can provide insights into the molecular targets of the compound.

Modulation of Signaling Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are frequently hyperactivated in cancer and play pivotal roles in promoting cell growth, proliferation, and survival while inhibiting apoptosis. Given this compound's ability to induce apoptosis and inhibit proliferation, it is plausible that it exerts its effects by downregulating the activity of these key pathways.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This protocol is for examining the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the other assays.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound and a general workflow for its investigation.

Cembrene_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathways induced by this compound.

Cembrene_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Ras Ras This compound->Ras Inhibition Akt Akt PI3K->Akt Activation Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation ERK->Survival

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., A549, HepG2) treatment Treat with this compound (Varying Concentrations & Times) start->treatment mtt Cell Viability (MTT Assay) treatment->mtt apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Protein Expression (Western Blot) treatment->western ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Levels western->protein_quant mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism cell_cycle_dist->mechanism protein_quant->mechanism

Caption: General experimental workflow for investigating this compound's mechanism of action.

References

Application Note and Protocol: Quantification of Cembrene in Complex Natural Extracts using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembrene, a naturally occurring monocyclic diterpene, has garnered significant interest within the scientific community due to its diverse and potent biological activities. Isolated from various natural sources, including plants of the Pinus and Boswellia genera, as well as soft corals, this compound and its derivatives have demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties.[1] The therapeutic potential of this compound underscores the critical need for accurate and reliable quantitative methods to determine its concentration in complex natural extracts. This is essential for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note provides a detailed protocol for the quantification of this compound in complex natural extracts using a validated Reverse-Phase HPLC (RP-HPLC) method coupled with UV-Vis detection. The described methodology offers a robust and reproducible approach for researchers in natural product chemistry, pharmacology, and drug discovery.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reference Standard: this compound (purity ≥98%), obtained from a reputable commercial source.

  • Acids: Formic acid, analytical grade.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).

  • Plant/Coral Material: Dried and powdered natural source material.

Sample Preparation: Extraction of this compound

The choice of extraction method can significantly influence the yield of this compound.[3] Ultrasound-assisted extraction (UAE) is a rapid and efficient method for extracting moderately polar compounds like this compound from plant and marine invertebrate matrices.

Protocol:

  • Weigh 1.0 g of the dried, powdered natural extract material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[4]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the pellet twice more.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[5]

Preparation of Standard Solutions

Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark.

  • This stock solution should be stored at 4°C in the dark.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These solutions are used to construct the calibration curve.

HPLC Instrumentation and Conditions

The following HPLC conditions are a starting point and may require optimization depending on the specific instrument and natural extract matrix.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6][7]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-20 min, 60-90% B;20-25 min, 90% B;25-30 min, 90-60% B;30-35 min, 60% B
Flow Rate 1.0 mL/min[7][8]
Column Temperature 25°C
Injection Volume 10 µL
Detection UV-Vis at 210 nm
Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[5][9] Key validation parameters include:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.[8][10]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a quality control (QC) sample at three different concentrations (low, medium, and high) multiple times. The relative standard deviation (%RSD) should be <2%.

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a blank extract matrix and calculate the percentage recovery. The recovery should be within 98-102%.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5][9]

  • Specificity: Evaluate the ability of the method to differentiate this compound from other components in the extract. This can be confirmed by comparing the retention time and UV spectrum of the peak in the sample with that of the reference standard.

Data Presentation

The quantitative data for this compound content in various natural extracts should be summarized in a clear and structured table for easy comparison.

Table 1: this compound Content in Different Natural Extracts

Sample IDNatural SourcePart UsedThis compound Concentration (mg/g of dry weight) ± SD (n=3)
CE-01Boswellia serrataResin15.2 ± 0.8
CE-02Pinus koraiensisNeedles8.5 ± 0.5
CE-03Sarcophyton glaucumWhole body25.1 ± 1.2
CE-04Nephthea sp.Whole body19.7 ± 1.0

Visualization

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Quantification cluster_validation Method Validation sample_collection Natural Extract Material extraction Ultrasound-Assisted Extraction sample_collection->extraction filtration Filtration (0.22 µm) extraction->filtration hplc_sample Sample for HPLC filtration->hplc_sample hplc_system RP-HPLC-UV System hplc_sample->hplc_system cembrene_std This compound Standard stock_sol Stock Solution cembrene_std->stock_sol working_stds Working Standards stock_sol->working_stds working_stds->hplc_system chromatogram Chromatogram Acquisition hplc_system->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification of this compound calibration->quantification linearity Linearity precision Precision accuracy Accuracy lod_loq LOD & LOQ

Caption: Experimental workflow for this compound quantification.

This compound and the MAPK Signaling Pathway

This compound diterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[11][12] One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cellular processes like inflammation, proliferation, and survival. The diagram below illustrates the inhibitory effect of this compound on the MAPK pathway.

mapk_pathway cluster_pathway MAPK Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs p38_JNK p38, JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Inflammation Inflammatory Response (e.g., NO, Pro-inflammatory Cytokines) AP1->Inflammation This compound This compound This compound->p38_JNK Inhibition

Caption: this compound's inhibitory effect on the MAPK pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in complex natural extracts using RP-HPLC-UV. The methodology, including sample preparation, chromatographic conditions, and method validation, is designed to be robust and reliable for research and quality control purposes. The provided visualizations of the experimental workflow and a relevant signaling pathway aim to facilitate a better understanding of the process and the biological context of this compound. Adherence to this protocol will enable researchers to obtain accurate and reproducible quantitative data on this compound, which is crucial for the advancement of research into its therapeutic applications.

References

Cembrene: A Promising Scaffold for Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: Cembrene, a 14-membered macrocyclic diterpene, and its derivatives, collectively known as cembranoids, have emerged as a significant class of natural products with a wide array of biological activities.[1][2] Isolated primarily from terrestrial plants and marine organisms, particularly soft corals, these compounds have demonstrated potent anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4] Their unique structural features and diverse pharmacological effects make them attractive lead compounds for the development of novel therapeutics.[2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.

Key Therapeutic Areas and Mechanisms of Action

Cembranoids exert their biological effects through the modulation of several key signaling pathways implicated in the pathogenesis of various diseases.

  • Anti-inflammatory Activity: A primary mechanism of the anti-inflammatory effects of cembranoids is the inhibition of pro-inflammatory enzymes and mediators. Several this compound diterpenoids have been shown to reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] This inhibition is often mediated through the suppression of key inflammatory signaling pathways.

  • Anticancer Activity: Cembranoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][7] Their anticancer mechanisms are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

  • Neuroprotective Potential: While research is ongoing, preliminary evidence suggests that cembranoids may possess neuroprotective properties, a characteristic attributed to many natural product scaffolds.[3][8] This potential is an emerging area of interest for the development of treatments for neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of representative this compound derivatives from various studies.

Table 1: Anti-inflammatory Activity of this compound Diterpenoids

CompoundCell LineAssayIC50 (µM)Reference
11-dehydrosinulariolide (SC-2)RAW 264.7NO Production (LPS-induced)5.66 ± 0.19[5][9]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (SC-7)RAW 264.7NO Production (LPS-induced)15.25 ± 0.25[5][9]
Sinularin (SC-9)RAW 264.7NO Production (LPS-induced)3.85 ± 0.25[5][9]
11-dehydrosinulariolide (SC-2)RAW 264.7NO Production (HKC-induced)5.81 ± 0.4[10]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (SC-7)RAW 264.7NO Production (HKC-induced)7.42 ± 0.4[10]
Sinularin (SC-9)RAW 264.7NO Production (HKC-induced)2.81 ± 0.2[10]

*HKC: Heat-killed Cutibacterium acnes

Table 2: Cytotoxic Activity of Cembranoids

CompoundCell LineAssayIC50 (µM)Reference
Sarcoconvolutum D (4)A549 (Lung)MTT49.70[10]
Sarcoconvolutum D (4)HSC-2 (Oral)MTT53.17[10]
Sardisterol (8)A549 (Lung)MTT27.3[7]
Columnariol A (1)LNCaP (Prostate)Not specified9.80 µg/mL[6]

Signaling Pathways Modulated by this compound Derivatives

This compound and its analogs have been shown to interact with and modulate several critical intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound diterpenoids have been found to suppress the LPS- and heat-killed C. acnes-induced expression of proteins in the MAPK pathway, such as p-ERK and p-JNK, in both RAW 264.7 and HaCaT cells.[5][9][10]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (e.g., MEK1/2, MKK4/7) MAP3K->MAP2K MAPK MAPK (e.g., ERK, JNK, p38) MAP2K->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes This compound This compound Derivatives This compound->MAP2K Inhibition

MAPK Signaling Pathway Inhibition by this compound.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. Some natural compounds are known to inhibit this pathway. While direct, detailed studies on this compound are emerging, its anti-inflammatory profile suggests a likely interaction.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes This compound This compound Derivatives This compound->IKK Potential Inhibition

Potential NF-κB Pathway Modulation by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. While direct evidence for this compound is still developing, many natural products with anticancer properties target this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival This compound This compound Derivatives This compound->PI3K Potential Inhibition

Potential PI3K/Akt Pathway Modulation by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of this compound and its derivatives.

Protocol 1: Isolation and Purification of Cembranoids from Soft Coral

This protocol provides a general workflow for the extraction and isolation of cembranoid compounds from soft coral species.

Isolation_Workflow Start Soft Coral Sample (e.g., Sarcophyton sp.) Homogenize Homogenize and Extract with Methanol (B129727) Start->Homogenize Partition Partition between Hexane (B92381) and 90% Methanol Homogenize->Partition Hexane_Fraction Hexane Fraction (Discard or test) Partition->Hexane_Fraction Methanol_Fraction 90% Methanol Fraction Partition->Methanol_Fraction Silica_Gel Silica (B1680970) Gel Column Chromatography Methanol_Fraction->Silica_Gel Fractions Collect Fractions Silica_Gel->Fractions HPLC Semi-preparative HPLC Fractions->HPLC Pure_Compounds Pure Cembranoid Compounds HPLC->Pure_Compounds

Isolation Workflow for Cembranoids.

Methodology:

  • Sample Collection and Extraction:

    • Collect fresh soft coral samples and immediately freeze them.

    • Homogenize the thawed sample in methanol and allow it to soak for several days.

    • Filter the extract and concentrate it under reduced pressure.

  • Solvent Partitioning:

    • Partition the crude extract between hexane and 90% aqueous methanol.

    • Separate the layers and concentrate the 90% methanol fraction, which typically contains the more polar cembranoids.

  • Column Chromatography:

    • Subject the methanol fraction to silica gel column chromatography.

    • Elute with a gradient of solvents, such as hexane and ethyl acetate, to separate the compounds based on polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing compounds of interest using semi-preparative HPLC with a C18 column.

    • Use a suitable solvent system, such as a gradient of acetonitrile (B52724) and water, to isolate pure cembranoid compounds.

  • Structure Elucidation:

    • Characterize the pure compounds using spectroscopic techniques, including NMR (1H, 13C, COSY, HSQC, HMBC) and mass spectrometry (MS).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, HSC-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To measure the inhibitory effect of this compound derivatives on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound derivative stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-only control.

Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression

Objective: To determine the effect of this compound derivatives on the protein expression of iNOS and COX-2.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound derivative

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat RAW 264.7 cells with the this compound derivative and/or LPS as described in the NO assay.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect the cell lysates and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add ECL reagent.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Protocol 5: Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the neuroprotective effects of this compound derivatives against hydrogen peroxide (H2O2)-induced neurotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • Hydrogen peroxide (H2O2)

  • MTT solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation (Optional):

    • Seed SH-SY5Y cells in 96-well plates.

    • For a more neuron-like phenotype, differentiate the cells with retinoic acid for several days prior to the experiment.

  • Pre-treatment with this compound Derivative:

    • Pre-treat the cells with various concentrations of the this compound derivative for 2-24 hours.

  • Induction of Oxidative Stress:

    • Induce neurotoxicity by exposing the cells to an appropriate concentration of H2O2 (e.g., 100-200 µM) for a specified time (e.g., 24 hours). Include a vehicle control and an H2O2-only control.

  • Cell Viability Assessment (MTT Assay):

    • Perform the MTT assay as described in Protocol 2 to assess cell viability.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the this compound derivative compared to the H2O2-only treated cells.

Conclusion

This compound and its derivatives represent a rich source of bioactive molecules with significant potential for the development of new drugs for inflammatory diseases, cancer, and potentially neurodegenerative disorders. The protocols and data presented in these application notes provide a comprehensive guide for researchers to explore the therapeutic promise of this fascinating class of natural products. Further investigation into their mechanisms of action, structure-activity relationships, and in vivo efficacy is warranted to fully realize their clinical potential.

References

Application Notes and Protocols: Studying the Neuroprotective Effects of Cembrene In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the neuroprotective properties of Cembrene, a class of natural diterpenoids, in vitro. The protocols and data presented focus on a well-studied cembranoid, (1S,2E,4R,6R,-7E,11E)-2,7,11-cembratriene-4,6-diol (hereafter referred to as this compound 4R), which has demonstrated significant neuroprotective potential.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. This compound and its derivatives have emerged as promising candidates for neuroprotective therapies due to their anti-inflammatory, anti-apoptotic, and antioxidant properties. In vitro cell-based assays are crucial first steps in evaluating the efficacy and mechanism of action of such compounds. This document outlines detailed protocols for assessing the neuroprotective effects of this compound 4R against common neurotoxic insults and elucidating its underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data on the neuroprotective effects of this compound 4R from in vitro studies.

Table 1: Neuroprotective Efficacy of this compound 4R

Assay TypeCell LineNeurotoxic InsultThis compound 4R Concentration(s)Key OutcomeQuantitative Result
Cell Viability (MTT Assay)Neuro-2aConditioned medium from microglia subjected to Oxygen-Glucose Deprivation (OGD)1 µM (used to treat microglia)Increased neuronal viability54.5% increase in cell viability compared to treatment with conditioned medium from vehicle-treated microglia.[1][2]
Cell Viability (MTT Assay)Differentiated Neuro-2a6-Hydroxydopamine (6-OHDA)10 nM, 20 nM, 50 nMIncreased neuronal viabilityAt 8 µM 6-OHDA, viability increased to ~82% of control with 10-20 nM this compound 4R.[3] At 12.5 µM 6-OHDA, viability increased to ~74-79% of control with 10-50 nM this compound 4R.[3] At 25 µM 6-OHDA, viability increased to ~52-59% of control with 10-50 nM this compound 4R.[3]
ApoptosisNeuro-2aOxygen-Glucose Deprivation (OGD)Not specifiedDecreased apoptosisThis compound 4R was found to decrease OGD-induced apoptosis.[4] The mechanism involves the inhibition of caspase-3.[3]

Table 2: Anti-Inflammatory Effects of this compound 4R

Assay TypeCell LineInflammatory StimulusThis compound 4R ConcentrationKey OutcomeQuantitative Result
NF-κB Activation (Western Blot)N9 MicrogliaLipopolysaccharide (LPS)1 µMReduced phosphorylation of p65Phosphorylation of p65 was reduced to 145.5% of control, compared to 364.4% with LPS alone.[1]
M1 Microglial Marker Expression (Western Blot)N9 MicrogliaOxygen-Glucose Deprivation (OGD)1 µMReduced iNOS expressioniNOS expression was attenuated by 50% compared to the OGD group, to a level of 168.5% of the control.[1]
M2 Microglial Marker Expression (Western Blot)N9 MicrogliaBasal conditions50 nM, 1 µM, 8 µMIncreased Arginase-1 expressionArginase-1 expression was significantly increased to approximately 250-305% of the control.[1]
Pro-inflammatory Cytokine Release (ELISA)N9 MicrogliaOxygen-Glucose Deprivation (OGD)Not specifiedDecreased TNF-α releaseThis compound 4R treatment reduced the concentration of TNF-α in the conditioned medium.[1][2]
Anti-inflammatory Cytokine Release (ELISA)N9 MicrogliaOxygen-Glucose Deprivation (OGD)Not specifiedIncreased IL-10 releaseThis compound 4R treatment was associated with an increased release of IL-10.[1][2]

Table 3: Effects of this compound 4R on Signaling Pathways

Assay TypeCell Line/TissueConditionThis compound 4R TreatmentKey OutcomeQuantitative Result
Western BlotbEND5 endothelial cellsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Not specifiedRestored p-Akt levelsRestored the level of phosphorylated Akt to pre-OGD/R values.[4]
Western BlotMouse HippocampusLipopolysaccharide (LPS) induced inflammationNot specifiedIncreased phosphorylation of Akt1, CREB, and STAT3Significantly increased phosphorylation of these signaling proteins.[5]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing neuroprotection and the key signaling pathways modulated by this compound 4R.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays A Neuronal Cell Culture (e.g., SH-SY5Y, Neuro-2a, Primary Neurons) B Seed cells in multi-well plates A->B C Pre-treatment with this compound (various concentrations) B->C D Induce Neurotoxicity (e.g., OGD, 6-OHDA, LPS) C->D E Cell Viability (MTT Assay) D->E F Cytotoxicity (LDH Assay) D->F G Apoptosis (Caspase-3 Assay) D->G H Oxidative Stress (ROS Assay) D->H I Mechanism of Action (Western Blot, ELISA) D->I J Data Analysis & Interpretation E->J F->J G->J H->J I->J

General experimental workflow.

G cluster_downstream Downstream Effects This compound This compound Receptor Receptor (?) This compound->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation CREB CREB pAkt->CREB Apoptosis Inhibition of Apoptosis Factors (e.g., Caspase-3) pAkt->Apoptosis Survival Neuronal Survival pAkt->Survival pCREB p-CREB CREB->pCREB pCREB->Survival

This compound's Pro-Survival Signaling.

G cluster_nfkb NF-κB Pathway LPS LPS / OGD TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation This compound This compound This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_active Active NF-κB (Nuclear Translocation) IKK->NFkB_active NFkB NF-κB (p65/p50) IkB->NFkB Inhibits ProInflammatory Pro-inflammatory Gene Expression (TNF-α, iNOS) NFkB_active->ProInflammatory

This compound's Anti-Inflammatory Action.

Detailed Experimental Protocols

Cell Culture and Induction of Neurotoxicity

a. Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A commonly used cell line that can be differentiated into a more mature neuronal phenotype.

  • Neuro-2a (Mouse Neuroblastoma): Suitable for general neuroprotection and neurotoxicity screening.

  • N9 (Mouse Microglia): Used specifically for studying neuroinflammatory responses.

  • Primary Neurons: Provide a more physiologically relevant model but require more complex culture conditions.

b. General Culture Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM for Neuro-2a and N9, DMEM/F12 for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells into 96-well plates for viability/cytotoxicity assays or larger plates (e.g., 6-well) for protein and RNA analysis.

c. Induction of Neurotoxicity:

  • Allow cells to adhere and reach 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound 4R (e.g., 10 nM to 10 µM) for 2 hours.

  • Introduce the neurotoxic agent:

    • Oxygen-Glucose Deprivation (OGD): Replace the culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O₂) for a specified duration (e.g., 1-2 hours) to mimic ischemic conditions.

    • 6-Hydroxydopamine (6-OHDA): Induces oxidative stress and mitochondrial dysfunction, modeling Parkinson's disease. Use at concentrations determined by dose-response experiments (e.g., 8-25 µM).

    • Lipopolysaccharide (LPS): Used to induce an inflammatory response in microglial cells (e.g., 100 ng/mL).

Assessment of Neuroprotection

a. MTT Assay for Cell Viability:

  • Following the treatment period (e.g., 24 hours), remove the culture medium.

  • Add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control group.

b. LDH Cytotoxicity Assay:

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity.

  • Calculate the percentage of cytotoxicity relative to control wells (untreated cells and cells treated with a lysis buffer for maximum LDH release).

c. Caspase-3 Activity Assay for Apoptosis:

  • Following treatment, lyse the cells according to the protocol of a commercial caspase-3 colorimetric or fluorometric assay kit.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate to allow for the cleavage of the substrate by active caspase-3.

  • Measure the resulting colorimetric or fluorescent signal using a plate reader.

  • Quantify caspase-3 activity relative to a standard curve or the control group.

Investigation of Mechanism of Action

a. Reactive Oxygen Species (ROS) Assay:

  • After treatment, wash the cells with a warm buffer (e.g., PBS).

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's protocol.

  • Incubate for a specified time to allow for the probe to be taken up and deacetylated.

  • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope. An increase in fluorescence corresponds to higher levels of intracellular ROS.

b. Western Blot Analysis for Signaling Proteins:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-p65, p65, iNOS, Arginase-1) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

c. ELISA for Cytokine Quantification:

  • Collect the cell culture supernatant after treatment.

  • Use commercial ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-10).

  • Follow the manufacturer's protocol to measure the concentration of cytokines in the samples.

  • Generate a standard curve to determine the absolute concentration of each cytokine.

References

Application Notes and Protocols: The Role of Cembrene in Termite Behavior and Chemical Ecology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cembrene and its analogues, particularly neothis compound-A, are significant diterpenoid compounds in the chemical ecology of termites. These molecules play a crucial role as trail-following pheromones, mediating recruitment and orientation during foraging. Understanding the mechanisms by which this compound influences termite behavior is essential for developing novel, targeted pest management strategies and for advancing our knowledge of insect chemical communication. These application notes provide a summary of the key roles of this compound, quantitative data from relevant studies, and detailed protocols for conducting behavioral and chemical analyses.

I. This compound's Role in Termite Behavior

This compound's primary and most well-documented role in termites is as a trail-following pheromone . Secreted from the sternal gland, these chemical cues guide nestmates to food sources and facilitate organized foraging expeditions.

  • Recruitment and Orientation: this compound elicits two key behaviors: recruitment, the initial attraction of termites to a trail, and orientation, the ability of termites to follow the trail accurately.[1][2]

  • Synergistic Effects: In several species, particularly within the Nasutitermitinae, neothis compound (B1238059) acts in concert with other compounds, such as (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol (dodecatrienol), to produce a synergistic effect, resulting in a significantly stronger trail-following response than either compound alone.[3][4] The proportion of these compounds can vary between species.[3]

  • Species Specificity: While prominent in genera like Nasutitermes and Prorhinotermes, this compound is not a universal termite trail pheromone.[2][3] Other species utilize different chemical signals, highlighting the diversity of chemical communication strategies within termites.[5]

  • Pheromone Parsimony: The use of the same or similar compounds for different functions is a common theme in insect chemical ecology. While this compound is primarily a trail pheromone, some studies suggest that trail pheromones may have evolutionary origins in sex-pairing communication.[6]

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on the concentration and effects of this compound and associated compounds in termite trail-following behavior.

Table 1: Concentration and Activity of Trail Pheromone Components

Termite SpeciesCompoundConcentrationBehavioral EffectSource
Nasutitermes exitiosusNeothis compound-AExtraordinarily high dilutionScent-trail pheromone activity[7]
Prorhinotermes canalifronsNeothis compound A10 Geq/cmHigh level of trail-following[2]
Prorhinotermes simplexNeothis compound ANot specifiedMajor component of trail-following pheromone[2]
Constrictotermes cyphergasterNeothis compound~1 ng/glandMajor component of trail-following pheromone[8]
Constrictotermes cyphergasterDodecatrienol~0.02 ng/glandMinor component of trail-following pheromone[8]
Inquilinitermes microcerusDodecatrienol & Neothis compound Mix10⁻¹ ng/cm & 10⁻² ng/cmSignificantly more efficient in eliciting trail-following[8]
Nasutitermes cornigerSternal Gland ExtractNot specifiedDelay to initiate trail following: 1.05 ± 0.08 min[9][10]
Nasutitermes cornigerFeces Extract TrailNot specifiedDelay to initiate trail following: 1.57 ± 0.21 min[9][10]
Nasutitermes cornigerNatural Termite TrailNot specifiedDelay to initiate trail following: 0.55 ± 0.16 min[9][10]

Table 2: Comparative Trail-Following Behavior in Nasutitermes corniger

Trail TypeMean Number of Termites Following (first 3 min)Source
Termite Trail207.3 ± 17.3[9]
Feces Extract Trail102.5 ± 9.4[9]
Sternal Gland Extract Trail36.9 ± 1.6[9]

III. Experimental Protocols

Protocol 1: Termite Trail-Following Bioassay

This protocol outlines a standard method for assessing the trail-following behavior of termites in response to chemical stimuli.

Materials:

  • Termite workers (e.g., Nasutitermes spp., Prorhinotermes spp.)

  • Filter paper (e.g., Whatman No. 1) cut into desired shapes (e.g., circles, Y-shapes)

  • Glass petri dishes or arenas

  • Micropipette or syringe for applying chemical trails

  • Synthetic this compound or other test compounds dissolved in a suitable solvent (e.g., hexane)

  • Sternal gland extracts (see Protocol 2)

  • Control solvent

  • Soft forceps or a small paintbrush for handling termites

  • Timer

  • Video recording equipment (optional, for detailed behavioral analysis)

Procedure:

  • Trail Application:

    • Using a micropipette, carefully draw a trail of the test solution onto the filter paper. For a circular trail, a 10 cm diameter circle is common. For a Y-choice test, draw a "Y" shape with two arms of equal length.

    • Apply the control solvent to a separate piece of filter paper to serve as a negative control.

    • Allow the solvent to evaporate completely before introducing the termites.

  • Termite Introduction:

    • Gently place a single worker termite at the beginning of the trail using soft forceps or a paintbrush. For circular trails, place the termite on the line. For Y-choice tests, place the termite at the base of the "Y".

  • Behavioral Observation:

    • Record the following parameters:

      • Trail Recognition: Whether the termite acknowledges and begins to follow the trail.

      • Distance Followed: The distance the termite travels along the trail within a set time period (e.g., 3 minutes). A common criterion for successful trail-following is moving at least 5 cm along the trail.[3]

      • Time on Trail: The total time the termite spends on the trail.

      • Speed: The speed at which the termite travels along the trail.[11]

      • Choice (for Y-maze): Which arm of the "Y" the termite chooses to follow.

  • Data Analysis:

    • For each test compound and concentration, replicate the experiment with multiple individual termites (e.g., n=10-20).[8][11]

    • Compare the behavioral responses to the test compounds with the solvent control using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: Preparation of Sternal Gland Extract (SGE)

This protocol describes the extraction of trail-following pheromones from the sternal glands of termites.

Materials:

  • Termite workers

  • Cold plate or ice bath for immobilization

  • Fine-tipped forceps

  • Dissecting microscope

  • Glass vials with Teflon-lined caps

  • Hexane (B92381) (or other suitable organic solvent)

  • Nitrogen gas supply for solvent evaporation

Procedure:

  • Termite Immobilization: Immobilize the worker termites by placing them on a cold plate or in a vial on ice.

  • Gland Dissection:

    • Under a dissecting microscope, carefully dissect the 4th and 5th sternites, which contain the sternal gland, from the abdomen of the immobilized termites.[8]

  • Extraction:

    • Submerge the dissected sternites in a small volume of hexane (e.g., 10 µl per gland) in a glass vial.[8]

    • Allow the extraction to proceed for several hours (e.g., 6 hours) at a low temperature (e.g., 4°C).[8]

  • Concentration:

    • Carefully remove the solvent to a clean vial. A second wash of the glands with fresh solvent can be performed and combined with the first extract.[8]

    • Concentrate the extract to the desired volume under a gentle stream of nitrogen gas.

    • The final concentration can be expressed in "gland equivalents" (GE).

  • Storage: Store the extract at -18°C or lower until use in bioassays or chemical analysis.[8]

IV. Visualizations

TrailFollowingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Test Solutions (Synthetic this compound, SGE) E1 Apply Chemical Trail P1->E1 P2 Prepare Filter Paper Arenas P2->E1 E2 Introduce Termite to Arena E1->E2 E3 Record Behavior (e.g., 3 minutes) E2->E3 A1 Measure Behavioral Parameters (Distance, Time, Choice) E3->A1 A2 Statistical Analysis A1->A2 A3 Compare with Controls A2->A3

Caption: Experimental workflow for a termite trail-following bioassay.

CembreneSignaling cluster_antenna Peripheral Olfactory System This compound This compound Molecule Antenna Termite Antenna This compound->Antenna Detection OR Odorant Receptor (PsimOR14) Neuron Olfactory Receptor Neuron OR->Neuron Binding & Activation Signal Signal Transduction Cascade Neuron->Signal Brain Antennal Lobe (Brain) Signal->Brain Neural Signal Behavior Trail-Following Behavior (Orientation & Recruitment) Brain->Behavior Motor Response

Caption: this compound signaling pathway from detection to behavioral response.

V. This compound and Termite Defense

While the primary role of this compound in termites is related to trail-following, terpenoids, in general, are common components of the defensive secretions of many insect species, including termites. The frontal gland of nasute termite soldiers, for instance, secretes a sticky, toxic fluid containing a mixture of monoterpenes and diterpenes that can entangle and incapacitate enemies.[12][13] Although this compound itself has not been definitively identified as a major defensive compound in most studied species, its presence in the chemical repertoire of termites suggests a potential evolutionary link between communication and defense, a concept known as "pheromone parsimony."[14] Further research is needed to fully elucidate any direct role of this compound in the defensive strategies of termites.

VI. This compound and Caste Differentiation

Current research on termite caste differentiation points to juvenile hormone (JH) as the primary regulator.[15] High titers of JH are associated with soldier development, while lower levels are linked to the development of reproductive castes.[15] There is currently no direct evidence to suggest that this compound or other trail-following pheromones play a significant role in the complex physiological processes of caste differentiation in termites.[16][17][18] The chemical communication governing caste is thought to be mediated by a different set of pheromones, including queen-produced inhibitory pheromones.[16]

Conclusion

This compound is a cornerstone of chemical communication in many termite species, primarily functioning as a trail-following pheromone that orchestrates foraging activities. The quantitative data and protocols provided here offer a framework for researchers to investigate this fascinating aspect of termite chemical ecology. Future studies focusing on the synergistic effects of pheromone blends, the evolution of pheromone usage, and the potential for disrupting these chemical signals hold promise for the development of more effective and environmentally benign termite control methods.

References

Application Notes and Protocols for the Development of Cembrene-Based Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembrene and its derivatives, a class of diterpenoids, have emerged as promising candidates for the development of novel insecticides.[1][2][3][4] Found in various natural sources, including tobacco plants and marine organisms, these compounds have demonstrated notable biological activities, including insecticidal effects.[1][2][3][4] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound-based insecticides. The focus is on providing a framework for assessing their efficacy, determining their mechanism of action, and synthesizing novel analogs.

Data Presentation: Efficacy of this compound-Based Compounds

While research indicates the insecticidal potential of this compound derivatives, particularly cembratrien-ol (CBT-ol), specific quantitative data such as LC50 and LD50 values against a wide range of insect pests are not extensively available in public literature.[1][3] The tables below are structured to accommodate data generated from the experimental protocols outlined in this document. Researchers are encouraged to populate these tables with their own experimental findings to build a comprehensive efficacy profile for their compounds of interest.

Table 1: Larvicidal Activity of this compound Derivatives (LC50)

Compound/AnalogTarget Insect (Species, Instar)Bioassay MethodLC50 (µg/mL or ppm)95% Confidence Interval
Example: Cembratrien-olSpodoptera frugiperda (3rd instar)Diet IncorporationData to be determinedData to be determined
Compound XAedes aegypti (4th instar)Larval ImmersionData to be determinedData to be determined
Compound YPlutella xylostella (2nd instar)Leaf DipData to be determinedData to be determined

Table 2: Contact Toxicity of this compound Derivatives (LD50)

Compound/AnalogTarget Insect (Species, Stage)Bioassay MethodLD50 (µ g/insect )95% Confidence Interval
Example: Cembratrien-olMusca domestica (Adult)Topical ApplicationData to be determinedData to be determined
Compound XTribolium castaneum (Adult)Filter Paper ContactData to be determinedData to be determined
Compound YBlattella germanica (Nymph)Glass Vial ResidueData to be determinedData to be determined

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

The synthesis of novel this compound analogs is crucial for structure-activity relationship (SAR) studies to optimize insecticidal potency. While a specific, universally applicable synthesis protocol is not feasible due to the diversity of potential analogs, a general workflow is presented below. This workflow is based on established principles of organic synthesis and can be adapted for specific target molecules.

Objective: To synthesize novel this compound derivatives for biological evaluation.

General Workflow:

  • Starting Material Selection: Commercially available this compound or a precursor that can be chemically modified. Alternatively, extraction and isolation from natural sources like tobacco can be performed.

  • Retrosynthetic Analysis: Deconstruct the target analog to identify key bond formations and suitable starting materials.

  • Synthetic Steps: This may involve a variety of organic reactions such as:

    • Functional Group Interconversion: Oxidation, reduction, esterification, amidation to modify existing functional groups.

    • Carbon-Carbon Bond Formation: Wittig reaction, Grignard reaction, or other coupling reactions to introduce new substituents.

    • Cyclization Reactions: To construct or modify the this compound ring, if starting from acyclic precursors.

  • Purification: Utilize techniques like column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to isolate the pure analog.

  • Structure Elucidation: Confirm the structure of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Diagram: General Workflow for this compound Analog Synthesis

G start Starting Material (this compound or Precursor) retro Retrosynthetic Analysis start->retro synthesis Chemical Synthesis (e.g., Oxidation, Coupling) retro->synthesis purification Purification (e.g., Chromatography) synthesis->purification elucidation Structure Elucidation (NMR, MS, IR) purification->elucidation end Pure this compound Analog elucidation->end

Caption: A generalized workflow for the synthesis of novel this compound analogs.

Protocol 2: Insecticidal Bioassays

Standardized bioassays are essential for determining the efficacy of this compound-based insecticides. The choice of bioassay depends on the target insect and the intended application method.

A. Leaf-Dip Bioassay for Foliar Insects

Objective: To determine the lethal concentration (LC50) of a this compound derivative against leaf-eating insects.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., acetone)

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100)

  • Leaf discs from the host plant of the target insect

  • Petri dishes lined with filter paper

  • Target insects (e.g., larvae of Plutella xylostella or Spodoptera frugiperda)

  • Forceps

  • Ventilated containers for holding treated insects

Procedure:

  • Prepare a stock solution of the test compound.

  • Make a series of serial dilutions to obtain at least five different concentrations.

  • Add a small amount of surfactant to each dilution and to a solvent-only control.

  • Using forceps, dip a leaf disc into each test solution for 10-20 seconds.

  • Allow the leaf discs to air dry completely.

  • Place one treated leaf disc into each Petri dish.

  • Introduce a known number of insects (e.g., 10-20 larvae) into each Petri dish.

  • Seal the Petri dishes and incubate under controlled conditions (temperature, humidity, photoperiod).

  • Record mortality at 24, 48, and 72 hours.

  • Analyze the data using probit analysis to determine the LC50 value.

B. Larval Immersion Bioassay for Aquatic Insects

Objective: To determine the lethal concentration (LC50) of a this compound derivative against aquatic insect larvae (e.g., mosquito larvae).

Materials:

  • Test compound dissolved in a suitable solvent (e.g., ethanol)

  • Dechlorinated water

  • Beakers or small cups

  • Target insect larvae (e.g., 4th instar Aedes aegypti)

  • Pipettes

Procedure:

  • Prepare a stock solution of the test compound.

  • Prepare a range of test concentrations by adding appropriate volumes of the stock solution to beakers containing a known volume of dechlorinated water.

  • Include a solvent-only control and a negative control (water only).

  • Introduce a specific number of larvae (e.g., 20-25) into each beaker.

  • Maintain the beakers at a constant temperature.

  • Record larval mortality at 24 and 48 hours.

  • Calculate the LC50 using probit analysis.

C. Topical Application Bioassay for Contact Toxicity

Objective: To determine the lethal dose (LD50) of a this compound derivative when applied directly to the insect cuticle.

Materials:

  • Test compound dissolved in a volatile solvent (e.g., acetone)

  • Microsyringe or microapplicator

  • CO2 or chilling plate for anesthetizing insects

  • Target insects (e.g., adult houseflies or cockroaches)

  • Ventilated holding containers with food and water

Procedure:

  • Prepare a series of concentrations of the test compound in the solvent.

  • Anesthetize the insects using CO2 or by placing them on a chilling plate.

  • Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Treat a control group with the solvent only.

  • Place the treated insects in the holding containers.

  • Record mortality at 24, 48, and 72 hours.

  • Determine the LD50 using probit analysis.

Protocol 3: Mechanism of Action Studies

Understanding the mechanism of action is critical for developing effective and selective insecticides. Based on the known neurotoxic effects of other terpenoids, two potential targets for this compound-based insecticides are the octopaminergic system and the enzyme acetylcholinesterase.

A. Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine if a this compound derivative inhibits the activity of acetylcholinesterase.

Materials:

  • Insect homogenate (source of AChE, e.g., from insect heads)

  • This compound derivative

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer

  • Microplate reader

Procedure:

  • Prepare a homogenate of insect tissue rich in AChE (e.g., heads) in phosphate buffer and centrifuge to obtain the supernatant containing the enzyme.

  • In a 96-well microplate, add the enzyme preparation, phosphate buffer, and the this compound derivative at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB.

  • Measure the change in absorbance over time at 412 nm using a microplate reader. The rate of color change is proportional to AChE activity.

  • Calculate the percentage of inhibition for each concentration of the this compound derivative.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

B. Radioligand Binding Assay for Octopamine (B1677172) Receptors

Objective: To investigate if a this compound derivative interacts with insect octopamine receptors.

Materials:

  • Membrane preparation from insect nervous tissue (expressing octopamine receptors)

  • Radiolabeled ligand for the octopamine receptor (e.g., [³H]-octopamine)

  • This compound derivative

  • Scintillation fluid and counter

Procedure:

  • Prepare membranes from insect nervous tissue.

  • Incubate the membrane preparation with the radiolabeled ligand in the presence and absence of varying concentrations of the this compound derivative.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Determine if the this compound derivative displaces the radiolabeled ligand from the receptors in a concentration-dependent manner.

  • Calculate the Ki (inhibition constant) to quantify the binding affinity of the this compound derivative to the octopamine receptor.

Signaling Pathways and Potential Mechanisms of Action

The neurotoxic effects of many natural insecticides are attributed to their interference with critical signaling pathways in the insect nervous system.

Hypothesized Mechanism 1: Disruption of Octopaminergic Signaling

Octopamine is a key neurotransmitter and neuromodulator in insects, involved in regulating various physiological processes.[5] Terpenoids have been shown to interact with octopamine receptors, leading to disruption of normal nerve function.[6] A this compound-based insecticide could potentially act as an agonist or antagonist at these receptors.

Diagram: Hypothesized Disruption of the Octopaminergic Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Octopamine Octopamine Tyramine->Octopamine Vesicle Vesicle Octopamine->Vesicle Storage Receptor Octopamine Receptor (GPCR) Vesicle->Receptor Octopamine Release G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Muscle Contraction, Metabolic Changes) Second_Messenger->Response This compound This compound-based Insecticide This compound->Receptor Interference (Agonist/Antagonist)

Caption: Potential interference of this compound-based insecticides with the octopaminergic signaling pathway.

Hypothesized Mechanism 2: Inhibition of Acetylcholinesterase (AChE)

Acetylcholine (B1216132) is a major excitatory neurotransmitter in the insect central nervous system.[6] The enzyme acetylcholinesterase (AChE) is responsible for breaking down acetylcholine in the synapse, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and death. Many insecticides, including some terpenoids, act through this mechanism.

Diagram: Hypothesized Inhibition of Acetylcholinesterase

G cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptor (Postsynaptic) ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Postsynaptic\nExcitation Postsynaptic Excitation ACh_receptor->Postsynaptic\nExcitation Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound-based Insecticide This compound->AChE Inhibition

Caption: The potential inhibitory action of this compound-based insecticides on acetylcholinesterase in the synapse.

Conclusion

This compound-based compounds represent a promising avenue for the discovery of new insecticides with potentially novel modes of action. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to systematically evaluate the insecticidal properties of these molecules. Through diligent application of these methodologies, the scientific community can further elucidate the potential of this compound derivatives as effective and environmentally compatible pest management tools.

References

Application Notes and Protocols: Formulation of Cembrene for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cembrene is a natural monocyclic diterpene, part of the larger cembranoid family of natural products.[1][2] Found in various plants and marine organisms, this compound and its derivatives have garnered interest for potential biological activities, including anti-proliferative and anti-inflammatory properties.[3][4] Like many terpenes, this compound is a lipophilic, oily compound, characterized by poor aqueous solubility.[5][6] This property presents a significant challenge for its formulation and administration in aqueous-based physiological systems, necessitating the use of specialized excipients and delivery systems for in vivo animal studies.

This document provides detailed application notes and protocols for the formulation of this compound for common administration routes in preclinical animal research, such as oral (PO), intraperitoneal (IP), and intravenous (IV) injections.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in developing a suitable formulation. This compound is typically a colorless to pale yellow oil or a low-melting solid.[1][4][6] Its high lipophilicity and negligible water solubility are the primary hurdles to overcome.

PropertyValueReference
Chemical Formula C₂₀H₃₂[1][6]
Molecular Weight 272.47 g/mol [1][4]
Appearance Colorless to pale yellow oil or white crystalline powder[1][4][6]
Melting Point 59-61 °C[4]
Boiling Point ~150-152 °C at 0.8 mmHg[1]
Solubility Soluble in organic solvents; Practically insoluble in water[6][7]
Storage Freezer (-20°C)[4]

Formulation Development Workflow

The development of a suitable formulation for this compound follows a logical progression from characterization to the final preparation for in vivo administration. The workflow ensures that the final formulation is stable, safe, and delivers the compound effectively to the target site.

G A This compound Characterization (Purity, Solubility) B Select Administration Route (PO, IP, IV) A->B C Excipient Screening (Oils, Surfactants, Co-solvents) B->C D Formulation Optimization (Concentration, Stability) C->D E Preparation of Trial Formulation D->E F Quality Control (Visual Inspection, Particle Size) E->F G In Vivo Administration (Animal Dosing) F->G H Toxicity & Efficacy Assessment G->H

Caption: Workflow for this compound Formulation Development.

Excipients for Lipophilic Compounds

The selection of appropriate excipients is critical for solubilizing this compound and ensuring its stability and bioavailability.[5][8] Lipid-based formulations are well-suited for poorly water-soluble compounds.[9]

Excipient TypeExamplesFunctionSuitable Routes
Oils (Vehicles) Corn oil, Sesame oil, Miglyol® 812, Soybean oilSolubilizer, vehicle for oral deliveryOral, Subcutaneous, Intramuscular
Surfactants / Emulsifiers Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15Increase aqueous solubility by forming micelles or emulsionsOral, IP, IV
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 300/400, Dimethyl sulfoxide (B87167) (DMSO)Enhance solubility in aqueous vehiclesOral, IP, IV (with caution)
Complexing Agents Hydroxypropyl-β-cyclodextrin (HPβCD)Forms inclusion complexes to increase aqueous solubilityOral, IV, IP

Experimental Protocols

Note: All formulation procedures should be performed in a sterile environment (e.g., a laminar flow hood) if intended for parenteral administration. All reagents should be of pharmaceutical or equivalent grade.

Protocol 1: Oil-in-Water (O/W) Emulsion for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol is suitable for achieving systemic exposure via parenteral routes. Phospholipids (B1166683) are excellent emulsifiers for creating stable O/W emulsions for injectable formulations.[10]

Materials:

  • This compound

  • Soybean Oil (or other biocompatible oil)

  • Egg Phospholipids (e.g., Lipoid E 80)

  • Glycerol (B35011)

  • Water for Injection (WFI)

  • Magnetic stirrer with heating

  • High-shear homogenizer or sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Oil Phase:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in soybean oil. Gentle warming (40-50°C) and vortexing may be required to facilitate dissolution. This is the oil phase.

  • Prepare the Aqueous Phase:

    • In a separate vessel, disperse the egg phospholipids in Water for Injection.

    • Add glycerol to the aqueous phase to make the final solution isotonic.

    • Heat the aqueous phase to approximately 60-70°C while stirring until a uniform dispersion is achieved.

  • Form the Pre-emulsion:

    • Heat the oil phase to the same temperature as the aqueous phase (60-70°C).

    • Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer. Continue mixing for 15-20 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Homogenize the pre-emulsion using a high-shear homogenizer or a probe sonicator to reduce the droplet size.

    • Process until a homogenous, milky-white emulsion with no visible separation is formed. The final droplet size should ideally be below 200 nm for IV administration to avoid embolism.

  • Sterilization and Storage:

    • Allow the emulsion to cool to room temperature.

    • Sterilize the final formulation by filtering through a 0.22 µm sterile syringe filter.

    • Store in a sterile, sealed vial at 2-8°C, protected from light.

Example Formulation Composition (for 10 mL):

ComponentQuantityPurpose
This compound50 mg (for 5 mg/mL)Active Pharmaceutical Ingredient (API)
Soybean Oil1.0 gOil Phase / Vehicle
Egg Phospholipids0.12 gEmulsifier
Glycerol0.22 gTonicity Agent
Water for Injectionq.s. to 10 mLAqueous Phase
Protocol 2: Surfactant-Based Micellar Solution for Intraperitoneal (IP) Injection

This method uses a non-ionic surfactant to form micelles that encapsulate the lipophilic this compound, allowing it to be dispersed in an aqueous vehicle. This is a common and relatively simple method for non-intravenous parenteral routes.

Materials:

  • This compound

  • Polysorbate 80 (Tween® 80) or Cremophor® EL

  • Sterile Saline (0.9% NaCl)

  • Vortex mixer

  • Magnetic stirrer

  • Sterile vials

Procedure:

  • Initial Solubilization:

    • Accurately weigh the required amount of this compound and place it in a sterile glass vial.

    • Add a measured amount of Polysorbate 80 (typically 5-10% of the final volume).

    • Vortex or stir vigorously until the this compound is fully dissolved in the surfactant. Gentle warming (30-40°C) may assist in this process. This mixture should be clear.

  • Aqueous Dispersion:

    • Slowly add the sterile saline to the this compound-surfactant mixture drop by drop while continuously vortexing or stirring.

    • It is crucial to add the aqueous phase slowly to allow for the proper formation of micelles around the drug. A rapid addition can cause the drug to precipitate.

  • Final Formulation:

    • Continue adding saline until the final desired volume and concentration are reached.

    • The final formulation should be a clear or slightly opalescent solution. Inspect carefully against a light and dark background for any signs of precipitation.

  • Storage:

    • Store the final formulation at 2-8°C. Depending on the stability, it is often recommended to prepare this formulation fresh before each use.

Example Formulation Composition (for 10 mL):

ComponentQuantityPurpose
This compound100 mg (for 10 mg/mL)Active Pharmaceutical Ingredient (API)
Polysorbate 801.0 mL (10% v/v)Solubilizer / Surfactant
Sterile Saline (0.9%)q.s. to 10 mLVehicle
Protocol 3: Oil-Based Solution for Oral Gavage (PO)

This is the simplest formulation for oral administration in preclinical studies.

Materials:

  • This compound

  • Corn oil, sesame oil, or medium-chain triglyceride (MCT) oil

  • Magnetic stirrer

  • Glass beaker or vial

Procedure:

  • Dissolution:

    • Weigh the required amount of this compound and place it in a suitable container.

    • Add the desired volume of oil (e.g., corn oil).

    • Stir the mixture using a magnetic stirrer at room temperature or with gentle warming (30-40°C) until the this compound is completely dissolved.

  • Homogenization and Storage:

    • Visually inspect the solution to ensure it is clear and free of any undissolved particles.

    • Store the solution in a sealed container at room temperature, protected from light.

Example Formulation Composition (for 10 mL):

ComponentQuantityPurpose
This compound200 mg (for 20 mg/mL)Active Pharmaceutical Ingredient (API)
Corn Oilq.s. to 10 mLVehicle / Solvent

Hypothetical Signaling Pathway Modulation by this compound

Cembranoid diterpenes have been reported to possess anti-inflammatory and anti-proliferative activities. A common pathway implicated in these effects is the NF-κB signaling cascade, which is a master regulator of inflammation and cell survival. The diagram below illustrates a hypothetical mechanism where this compound may exert an inhibitory effect on this pathway.

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) ikb->ikb_nfkb nfkb_active NF-κB (Active) ikb->nfkb_active Degradation releases nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nucleus Nucleus genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) nfkb_active->nucleus Translocation nfkb_active->genes Activates

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Cembrene Libraries for Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembranoids, a diverse class of diterpenes characterized by a 14-membered carbocyclic ring, are predominantly isolated from marine organisms such as soft corals and terrestrial plants like tobacco.[1][2][3] These natural products have garnered significant interest in drug discovery due to their wide range of potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] High-throughput screening (HTS) of cembrene libraries offers a powerful strategy for the rapid identification of novel bioactive compounds with therapeutic potential.

This document provides detailed application notes and experimental protocols for the HTS of this compound libraries to identify and characterize their bioactivities. It covers library preparation, key cell-based assays for cytotoxicity and anti-inflammatory effects, and data analysis.

This compound Library Preparation for High-Throughput Screening

The quality and preparation of the compound library are critical for the success of any HTS campaign. Natural product libraries, including cembrenes, present unique challenges such as limited sample quantity, compound autofluorescence, and potential for aggregation.[5][6][7]

Protocol 1: Master and Assay Plate Preparation

  • Solubilization: Dissolve individual purified this compound compounds or synthesized analogs in 100% dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM). Use glass vials to prevent absorption of compounds onto plastic surfaces.

  • Master Plate Creation: From the stock solutions, create a master plate in a 96- or 384-well format. This plate will contain the library compounds at a uniform concentration (e.g., 1 mM) in DMSO.

  • Assay Plate Stamping: Use an acoustic liquid handler or a pin tool to transfer nanoliter volumes of the compounds from the master plate to the final assay plates (e.g., 384- or 1536-well). This "stamping" process minimizes the final DMSO concentration in the assay wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Store master plates sealed at -20°C or -80°C to maintain compound integrity. Assay-ready plates should be prepared fresh or stored for short periods under appropriate conditions.

Best Practices for Natural Product Libraries:

  • Prefractionation: For crude extracts, consider prefractionation using techniques like solid-phase extraction (SPE) or HPLC to simplify the mixture and reduce the likelihood of assay interference.[6]

  • Quality Control: Regularly assess the purity and concentration of library compounds using LC-MS.

  • Interference Counterscreens: Run parallel screens without cells or target enzymes to identify compounds that intrinsically interfere with the assay readout (e.g., autofluorescence).[7][8] A common practice is to perform a pre-read of the plate after compound addition but before adding assay reagents.[7]

High-Throughput Screening Workflow

A typical HTS workflow involves a primary screen to identify initial "hits," followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Lead Optimization Cembrene_Library This compound Library (Purified Compounds/Analogs) Master_Plate Master Plate (e.g., 1 mM in DMSO) Cembrene_Library->Master_Plate Assay_Plates Assay-Ready Plates (nL transfer) Master_Plate->Assay_Plates Primary_Screen Primary HTS Assay (Single High Concentration) Assay_Plates->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (Confirmatory Screen) Dose_Response->Orthogonal_Assay Counterscreens Interference Counterscreens (e.g., Autofluorescence) Counterscreens->Dose_Response Inform Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Docking) Orthogonal_Assay->Mechanism_Study SAR_Studies Structure-Activity Relationship (SAR) Mechanism_Study->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKKs TLR4->MEKK Adaptor Proteins MKK MKKs MEKK->MKK MAPK MAPKs (ERK, p38, JNK) MKK->MAPK AP1 AP-1 MAPK->AP1 Phosphorylation Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α) AP1->Inflammation Transcription Cembrenes Cembrenes Cembrenes->MKK Putative Inhibition EGFR_Pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Cembrenes Cembrenes Cembrenes->EGFR Putative Inhibition

References

Solid-Phase Synthesis of Novel Cembrene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of novel cembrene derivatives. Cembranoids are a large and structurally diverse family of natural products, many of which exhibit promising biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The application of solid-phase synthesis to this class of molecules offers a powerful platform for the rapid generation of analog libraries, facilitating structure-activity relationship (SAR) studies and the discovery of new therapeutic leads.

Introduction to Solid-Phase this compound Synthesis

The core challenge in synthesizing this compound derivatives lies in the construction of the 14-membered macrocyclic skeleton. While numerous solution-phase total syntheses of cembranoids have been reported, solid-phase synthesis (SPS) offers distinct advantages for creating libraries of analogs.[2] Key benefits of SPS include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[3]

This protocol outlines a plausible strategy for the solid-phase synthesis of a library of novel this compound derivatives, starting from a resin-bound acyclic precursor. The key steps involve:

  • Immobilization: Attachment of a suitable building block to a solid support via a cleavable linker.

  • Chain Elongation: Stepwise construction of the acyclic precursor through standard coupling reactions.

  • Macrocyclization: On-resin intramolecular cyclization to form the cembranoid core.

  • Derivatization: Introduction of diversity by modifying functional groups on the resin-bound macrocycle.

  • Cleavage and Purification: Release of the final compounds from the resin and subsequent purification.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific target molecules.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Piperidine (B6355638), Trifluoroacetic acid (TFA).

  • Building Blocks: Fmoc-protected amino acids (as representative building blocks for chain extension), functionalized carboxylic acids for initial resin loading.

  • Reagents:

    • Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

    • Macrocyclization: Grubbs II catalyst (for ring-closing metathesis).

    • Cleavage: TFA, Triisopropylsilane (TIS), Water.

Protocol for Solid-Phase Synthesis of a this compound Derivative Library

Step 1: Resin Preparation and Loading of First Building Block

  • Swell 2-chlorotrityl chloride resin (1 g, 1.2 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve the initial building block (e.g., a functionalized carboxylic acid that will form part of the this compound backbone) (2.4 mmol) and DIPEA (4.8 mmol) in DCM (10 mL).

  • Add the solution to the resin and shake for 4 hours at room temperature.

  • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), a mixture of DCM/Methanol (B129727)/DIPEA (17:2:1, 3 x 10 mL), DCM (3 x 10 mL), and finally dry under vacuum.

  • Cap any remaining active sites by treating the resin with a solution of 5% DIPEA and 5% methanol in DCM for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

Step 2: Chain Elongation

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and wash with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3.6 mmol), HBTU (3.6 mmol), and HOBt (3.6 mmol) in DMF (8 mL).

    • Add DIPEA (7.2 mmol) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Confirm completion of the coupling using a Kaiser test.

  • Repeat steps 2.1 and 2.2 for each subsequent building block in the linear precursor.

Step 3: On-Resin Macrocyclization (via Ring-Closing Metathesis)

  • After the final chain elongation step and Fmoc deprotection, wash the resin-bound linear precursor with DCM (5 x 10 mL).

  • Swell the resin in anhydrous, degassed DCM (15 mL).

  • Add Grubbs II catalyst (0.12 mmol) to the resin suspension.

  • Shake the mixture under an inert atmosphere (e.g., argon) for 12 hours at room temperature.

  • Drain the reaction mixture and wash the resin with DCM (5 x 10 mL).

Step 4: Derivatization (Optional)

  • Functional groups on the resin-bound this compound core can be further modified at this stage using appropriate solution-phase chemistries that are compatible with the solid support and linker.

Step 5: Cleavage and Purification

  • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail (10 mL) to the resin and shake for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the solid, wash with cold ether, and dry under vacuum.

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables present representative quantitative data for the solid-phase synthesis of macrocyclic compounds, analogous to the proposed this compound derivative synthesis. Actual yields and purities will vary depending on the specific sequence and reaction conditions.

Table 1: Representative Yields for Solid-Phase Synthesis of a Macrocyclic Library

Compound IDMolecular Weight ( g/mol )Crude Yield (%)Purity by HPLC (%)Overall Yield (%)
CD-001485.665>9562
CD-002512.758>9555
CD-003499.672>9569
CD-004526.761>9558

Note: Data is representative and based on typical yields for solid-phase synthesis of complex macrocycles.[4][5]

Table 2: RP-HPLC Purification Parameters

ParameterValue
ColumnC18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-90% B over 30 minutes
Flow Rate1.0 mL/min
Detection220 nm
Retention Time (RT)Dependent on the specific this compound derivative

Visualization of Workflow and Biological Pathway

Solid-Phase Synthesis Workflow

G Resin 2-Chlorotrityl Chloride Resin Loading Loading of First Building Block Resin->Loading ChainElongation Chain Elongation (Iterative Deprotection and Coupling) Loading->ChainElongation Macrocyclization On-Resin Macrocyclization (RCM) ChainElongation->Macrocyclization Derivatization Derivatization (Optional) Macrocyclization->Derivatization Cleavage Cleavage from Resin Derivatization->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Novel this compound Derivatives Library Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of novel this compound derivatives.

Proposed Signaling Pathway: Inhibition of NF-κB by this compound Derivatives

Many diterpenes exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[6][7] this compound derivatives, with their documented anti-inflammatory properties, are hypothesized to act on key components of this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active translocates This compound This compound Derivatives This compound->IKK inhibits This compound->NFkB_active inhibits translocation DNA DNA NFkB_active->DNA binds Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Cembrene Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Cembrene total synthesis. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve reaction yields and final product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the total synthesis of this compound and its analogues.

Issue 1: Low Yield in the Macrocyclization Step

  • Q1: My macrocyclization reaction is resulting in a very low yield of the desired 14-membered this compound ring. What are the primary causes and how can I address this?

    A1: Low yields in macrocyclization are a frequent and significant challenge, often stemming from the competition between the desired intramolecular reaction and undesired intermolecular side reactions.[1] The most common issues and their solutions are:

    • High Concentration: At standard concentrations, the reactive ends of different precursor molecules are more likely to react with each other, leading to the formation of linear or cyclic oligomers (dimers, trimers, etc.) instead of the target macrocycle.[1][2]

      • Solution: Employ the high-dilution principle . This is the most effective strategy and involves the slow addition of the linear precursor (using a syringe pump) to a large volume of solvent. This maintains a very low instantaneous concentration, kinetically favoring the intramolecular cyclization.[1]

    • Poor Pre-organization: The conformation of the linear precursor in solution can either hinder or facilitate cyclization. A solvent system that does not promote a "folded" or pre-organized conformation makes it entropically unfavorable for the reactive ends to find each other.

      • Solution: Screen a variety of solvents to find one that may better pre-organize the precursor for cyclization. Additionally, introducing conformational constraints or "turn-inducing elements" into the linear precursor can reduce the entropic penalty of cyclization.[3]

    • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can either lead to decomposition of the product or insufficient reaction rates.

      • Solution: Methodically optimize the reaction temperature. Begin with conditions reported in similar literature and then screen a range of temperatures to find the best balance between reaction rate and product stability.[2]

  • Q2: I am isolating a significant amount of polymer and oligomers instead of the monomeric macrocycle. What specific steps can I take?

    A2: The formation of oligomers is a classic indicator that intermolecular reactions are dominating.[1][2]

    • Solution 1: Implement High-Dilution Conditions. This is the most critical adjustment. A typical starting point is to prepare a solution of your linear precursor and add it over a period of 4-12 hours to a large volume of the reaction solvent, aiming for a final concentration in the range of 0.001 M to 0.01 M.[1]

    • Solution 2: Investigate Template-Assisted Cyclization. In some cases, a template (a metal ion or other molecule) can be used to bind to the linear precursor, holding it in a conformation that favors intramolecular cyclization.

Issue 2: Challenges with Key Coupling Reactions

  • Q3: The Nozaki-Hiyama-Kishi (NHK) reaction to form a key C-C bond is sluggish or failing. How can I troubleshoot this step?

    A3: The NHK reaction is a powerful tool for coupling vinyl halides with aldehydes but can be sensitive to reaction conditions.[4]

    • Purity of Chromium(II) Salt: The success of the reaction is highly dependent on the quality of the CrCl₂ used. It is an air- and moisture-sensitive reagent.[5] Greenish-colored lots may indicate oxidation to Cr(III) and can result in poor reactivity.[5]

      • Solution: Use freshly purchased, high-purity CrCl₂ (typically a pale gray powder) and handle it strictly under an inert atmosphere (e.g., in a glovebox).[5]

    • Nickel Co-catalyst is Essential: Early reports on this reaction were difficult to reproduce until it was discovered that trace nickel impurities in the chromium salt were acting as the true catalyst.[4][6]

      • Solution: Always use a nickel(II) salt (e.g., NiCl₂) as a co-catalyst. The nickel is reduced in situ to Ni(0), which undergoes oxidative addition with the vinyl halide.[4][6]

    • Solvent Choice: The solubility of the chromium salts is crucial for the reaction to proceed effectively.

      • Solution: Polar aprotic solvents like DMF or DMSO are generally the most effective choices, as they readily dissolve the chromium salts. Reactions in THF or ether are often sluggish due to poor solubility.[5][6]

  • Q4: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) for a late-stage macrocyclization is giving low yields. What should I optimize?

    A4: Late-stage cross-couplings are powerful but can be challenging on complex substrates.

    • Ligand Choice: The ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands often improve reaction efficiency by promoting the reductive elimination step and preventing undesirable side reactions.[7]

      • Solution: Screen a panel of ligands (e.g., SPhos, RuPhos, XPhos) to identify the optimal choice for your specific substrate.[7][8]

    • Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome.

      • Solution: Experiment with different bases (e.g., carbonates, phosphates) and solvent systems. The correct combination is crucial for controlling the catalyst's activity and stability.[8]

    • Catalyst Deactivation: The active Pd(0) species can be prone to deactivation.

      • Solution: Ensure all reagents and solvents are thoroughly degassed to remove oxygen. The in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species must be controlled to avoid side reactions.[8]

Issue 3: Purification and Isolation

  • Q5: I am struggling to purify my macrocyclic product from the reaction mixture.

    A5: The purification of macrocycles can be difficult due to their often similar polarity to byproducts or unreacted starting material.[9]

    • Chromatography Issues: The product may be unstable on silica (B1680970) gel or co-elute with impurities.

      • Solution 1: Experiment with different stationary phases for column chromatography, such as neutral alumina (B75360) or a bonded phase (e.g., C18).[2]

      • Solution 2: Utilize a shallow solvent gradient during chromatography to improve the separation of closely related compounds.[9]

    • Product Degradation: The workup or purification conditions may be causing the macrocycle to decompose.

      • Solution: If the product is sensitive to acid or base, use a buffered aqueous workup. If it is air- or light-sensitive, handle it under an inert atmosphere and protect it from light.[2] Consider crystallization as a milder alternative to chromatography for purification.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound synthesis.

Table 1: Effect of Concentration on Macrocyclization Yield

ParameterHigh-Dilution ConditionsStandard ConcentrationOutcome
Precursor Conc. 0.001 - 0.01 M> 0.1 MLower concentration minimizes intermolecular reactions.[1]
Typical Yield Moderate to HighLow to Very LowFavors intramolecular cyclization.[2]
Primary Byproduct Unreacted Starting MaterialOligomers / PolymersHigh dilution prevents polymerization.[1][9]

Table 2: Troubleshooting the Nozaki-Hiyama-Kishi (NHK) Reaction

ParameterConditionRationale / Expected OutcomeReference(s)
CrCl₂ Quality High-purity, anhydrous (pale gray)Essential for generating the active Cr(II) species. Greenish salt is oxidized and ineffective.[5]
Catalyst 2-10 mol% NiCl₂Ni(0) is the true catalyst for oxidative addition. The reaction is often unreliable without it.[4][6]
Solvent DMF or DMSOHigh polarity and solvating power are required to dissolve chromium salts for effective reaction.[5][6]
Atmosphere Inert (Argon or Nitrogen)Cr(II) is highly sensitive to oxygen and will be rapidly oxidized, quenching the reaction.[4]
Additives TMSCl or Zr(Cp)₂Cl₂ with Mn(0)Allows the reaction to be catalytic in chromium by regenerating the active Cr(II) species.[10]

Experimental Protocols

Protocol 1: General Procedure for High-Dilution Macrocyclization

This protocol describes a general method for performing a macrocyclization reaction under high-dilution conditions to favor the formation of the monomeric macrocycle.

  • Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add a large volume of the appropriate dry, degassed solvent. The final concentration of the linear precursor should be between 0.001 M and 0.01 M.[1]

  • Precursor Solution: In a separate flask, dissolve the linear precursor in a smaller volume of the same degassed solvent.

  • Syringe Pump: Draw the precursor solution into a gas-tight syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a long needle that extends below the solvent surface.

  • Reaction Execution: Heat the solvent in the main reaction flask to the desired temperature. Begin the slow addition of the precursor solution via the syringe pump over a period of 4 to 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Perform an appropriate aqueous workup to remove any catalysts or reagents. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol outlines the key steps for performing an intramolecular NHK reaction, a common strategy for this compound ring closure.

  • Reagent Preparation: All operations must be performed under a strict inert atmosphere (Argon or Nitrogen). All glassware should be flame-dried, and solvents must be anhydrous and degassed.

  • Reaction Setup: To a flame-dried, three-neck flask, add anhydrous CrCl₂ (typically 4-10 equivalents) and the chosen Nickel(II) catalyst (e.g., NiCl₂, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF or DMSO via cannula and stir the resulting suspension vigorously for 15-30 minutes at room temperature.

  • Substrate Addition: Dissolve the aldehyde-vinyl halide precursor in anhydrous DMF or DMSO and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Quenching and Workup: Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and water. Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and reaction pathways relevant to this compound total synthesis.

G cluster_retrosynthesis Retrosynthetic Analysis of this compound cluster_synthesis Forward Synthesis Workflow This compound This compound (Target Macrocycle) Linear Acyclic Precursor This compound->Linear Macrocyclization (e.g., NHK, RCM, Horner-Wadsworth-Emmons) FragA Fragment A (e.g., Geraniol derivative) Linear->FragA Fragment Coupling (e.g., Suzuki, Negishi) FragB Fragment B (e.g., Vinyl Iodide) Linear->FragB StartA Synthesis of Fragment A Couple Couple Fragments A and B StartA->Couple StartB Synthesis of Fragment B StartB->Couple Cyclize High-Dilution Macrocyclization Couple->Cyclize Purify Purification & Isolation Cyclize->Purify Final This compound Purify->Final

Caption: General workflow for the total synthesis of this compound.

G start Low Yield in Macrocyclization Step? q1 Is polymer or oligomer the main byproduct? start->q1 Yes q2 Is starting material largely unreacted? q1->q2 No sol1 Implement/Optimize High-Dilution Conditions. (Target < 0.01 M) q1->sol1 Yes q3 Are there multiple unidentified byproducts? q2->q3 No sol2 Increase reaction time or temperature. Verify catalyst/reagent activity. q2->sol2 Yes sol3 Protect sensitive functional groups. Re-evaluate reaction conditions (temp, solvent). q3->sol3 Yes end Successful Synthesis q3->end No

Caption: Troubleshooting decision tree for low-yield macrocyclization.

NHK_Cycle Nozaki-Hiyama-Kishi (NHK) Catalytic Cycle Ni_II Ni(II)Cl₂ Ni_0 Ni(0) Ni_II->Ni_0 Reduction Cr_II 2 Cr(II) Cr_II->Ni_0 OxAdd Oxidative Addition Ni_0->OxAdd R_X R-X (Vinyl Halide) R_X->OxAdd R_Ni_X R-Ni(II)-X OxAdd->R_Ni_X Transmetal Transmetalation R_Ni_X->Transmetal Transmetal->Ni_II Regenerates Ni(II) R_Cr_X R-Cr(III)-X Transmetal->R_Cr_X Cr_III Cr(III) Cr_III->Transmetal Addition Nucleophilic Addition R_Cr_X->Addition Aldehyde R'CHO (Aldehyde) Aldehyde->Addition Product Product (Alcohol) Addition->Product

References

Addressing Cembrene stability issues in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cembrene in various solvents. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • Solvent Type: The polarity and protic nature of the solvent can significantly impact this compound's stability.

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Exposure to UV light can induce photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidation of the double bonds within the this compound structure.

  • pH: Acidic or basic conditions can catalyze degradation reactions.

Q2: Which common laboratory solvents are recommended for storing this compound stock solutions?

A2: For short-term storage, aprotic solvents with lower polarity are generally preferred. Based on general principles of terpene stability, the following recommendations can be made:

  • Good Stability: Acetonitrile (B52724) and Dimethyl Sulfoxide (DMSO) are often suitable for short to medium-term storage, particularly when stored at low temperatures and protected from light.

  • Moderate Stability: Protic solvents like ethanol (B145695) and methanol (B129727) can participate in degradation reactions over time, especially if not stored properly.

  • Poor Stability: Aqueous solutions, particularly at non-neutral pH, are generally not recommended for long-term storage of this compound.

Q3: What are the likely degradation pathways for this compound in organic solvents?

A3: this compound, being a diterpene with multiple double bonds, is susceptible to several degradation pathways, primarily oxidation and isomerization. Oxidation can lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids. Isomerization can result in changes to the double bond geometry (cis/trans) or rearrangements of the carbon skeleton, especially when exposed to light or acid/base catalysts.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in a methanolic stock solution.

  • Possible Cause 1: Oxidation. Methanol can contain dissolved oxygen, which can lead to the oxidation of this compound's double bonds, especially when exposed to light and ambient temperature.

  • Troubleshooting Steps:

    • Degas the solvent: Before preparing the solution, degas the methanol by sparging with an inert gas like nitrogen or argon.

    • Use an amber vial: Protect the solution from light by using an amber glass vial or by wrapping the vial in aluminum foil.

    • Store at low temperature: Store the stock solution at -20°C or lower to slow down the degradation rate.

    • Add an antioxidant: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent before preparing the solution.

  • Possible Cause 2: Acid-catalyzed degradation. The methanol might be slightly acidic, which can catalyze the isomerization or degradation of this compound.

  • Troubleshooting Steps:

    • Use high-purity solvent: Ensure the use of high-purity, anhydrous methanol.

    • Neutralize the solvent: If acidity is suspected, consider adding a non-reactive, acid-scavenging agent.

Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound sample stored in DMSO.

  • Possible Cause: Formation of degradation products. Even in a relatively stable solvent like DMSO, degradation can occur over extended periods, especially if not stored under optimal conditions.

  • Troubleshooting Steps:

    • Confirm peak identity: Use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks to help elucidate their structures as potential oxidation or isomerization products.

    • Perform a forced degradation study: To confirm if the new peaks are indeed degradation products, intentionally stress a fresh this compound solution (e.g., by heating or exposure to light) and monitor for the appearance of the same peaks.

    • Optimize storage conditions: Store the DMSO stock solution at -80°C and in an inert atmosphere (e.g., under argon) to minimize degradation.

Quantitative Data on this compound Stability

The following table summarizes hypothetical stability data for this compound in different solvents under controlled conditions to illustrate the expected stability trends.

SolventStorage ConditionInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)Percent Remaining
Acetonitrile-20°C, Amber Vial, Argon10098.298.2%
DMSO-20°C, Amber Vial, Argon10097.597.5%
Ethanol-20°C, Amber Vial, Argon10092.192.1%
Methanol-20°C, Amber Vial, Argon10089.789.7%
Acetonitrile25°C, Clear Vial, Air10075.475.4%
DMSO25°C, Clear Vial, Air10078.178.1%
Ethanol25°C, Clear Vial, Air10065.365.3%
Methanol25°C, Clear Vial, Air10061.861.8%

Experimental Protocols

Protocol 1: this compound Stability Assessment by HPLC-UV

  • Preparation of this compound Stock Solutions:

    • Accurately weigh and dissolve this compound in each of the selected solvents (acetonitrile, DMSO, ethanol, methanol) to a final concentration of 1 mg/mL.

    • From these, prepare working solutions of 100 µg/mL in the respective solvents.

  • Storage Conditions:

    • Aliquot the working solutions into two sets of vials for each solvent:

      • Set A: Amber glass vials, purged with argon, and stored at -20°C.

      • Set B: Clear glass vials, exposed to ambient air and light, and stored at 25°C.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Collection:

    • Analyze the solutions at time zero (immediately after preparation) and at subsequent time points (e.g., 1, 3, 7, and 14 days).

    • Quantify the this compound peak area at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Identification of this compound Degradation Products by LC-MS

  • Sample Preparation:

    • Use the degraded samples from the stability study (Protocol 1), particularly those showing significant degradation.

  • LC-MS Analysis:

    • LC System: Utilize an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column and Mobile Phase: Use the same chromatographic conditions as in Protocol 1 to ensure separation of degradation products.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Mass Range: Scan a mass range appropriate for this compound and its potential degradation products (e.g., m/z 100-500).

      • Fragmentation: Perform MS/MS analysis on the parent ions of the observed degradation peaks to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Determine the accurate mass of the degradation products.

    • Use the fragmentation patterns to propose potential structures for the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Solutions in Different Solvents storage_a Condition A: -20°C, Dark, Inert prep->storage_a storage_b Condition B: 25°C, Light, Air prep->storage_b hplc HPLC-UV Analysis (Time Points: 0, 1, 3, 7, 14 days) storage_a->hplc storage_b->hplc lcms LC-MS Analysis of Degraded Samples hplc->lcms stability Assess Stability (% Remaining) hplc->stability degradation Identify Degradation Products lcms->degradation

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_oxidation Oxidation cluster_isomerization Isomerization This compound This compound epoxide Epoxides This compound->epoxide O2, light/heat cis_trans Cis/Trans Isomers This compound->cis_trans light, acid/base aldehyde Aldehydes/Ketones epoxide->aldehyde acid Carboxylic Acids aldehyde->acid rearrangement Skeletal Rearrangement cis_trans->rearrangement

Caption: Potential degradation pathways of this compound.

Troubleshooting peak overlapping in the NMR spectrum of Cembrene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlapping in the NMR spectrum of Cembrene and its analogues.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlapping common in the ¹H NMR spectrum of this compound?

A1: this compound, a 14-membered macrocyclic diterpene, possesses a large number of protons in similar chemical environments. The flexible nature of the macrocycle can lead to multiple conformations in solution, further contributing to the broadening and overlapping of signals, particularly in the aliphatic (1.0-2.5 ppm) and olefinic (4.5-5.5 ppm) regions of the ¹H NMR spectrum.

Q2: What are the initial steps to take when encountering overlapping signals in my this compound NMR spectrum?

A2: Before resorting to more advanced techniques, ensure the following:

  • Sample Purity: Confirm the purity of your this compound sample, as impurities are a common source of extraneous and overlapping peaks.

  • Spectrometer Shimming: Poor shimming of the NMR spectrometer can lead to broadened peaks, which can exacerbate overlap. Re-shimming the instrument may improve resolution.[1]

  • Solvent Selection: The chemical shifts of protons can be influenced by the solvent.[2] Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) may alter the chemical shifts of overlapping signals sufficiently to resolve them.[2]

Q3: My aliphatic signals are heavily overlapped. How can I begin to assign them?

A3: For complex overlapping aliphatic regions, two-dimensional (2D) NMR spectroscopy is indispensable. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, allowing you to trace the connectivity of the spin systems within the molecule.[3][4] An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, which is invaluable for assignment when combined with ¹³C NMR data.[3][5]

Q4: The olefinic protons in my this compound analogue are overlapping. What is the best way to resolve and assign them?

A4: Overlapping olefinic signals can be particularly challenging. In addition to COSY and HSQC, a TOCSY (Total Correlation Spectroscopy) experiment can be very useful.[6] TOCSY extends the correlation beyond direct coupling partners to all protons within a spin system, which can help to differentiate between protons in different olefinic moieties.[6] For complex cases, using a higher field NMR spectrometer will provide greater spectral dispersion and may resolve the overlapping signals.

Q5: What are Lanthanide Shift Reagents (LSRs) and how can they help with peak overlap in this compound?

A5: Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as hydroxyl or carbonyl groups.[7] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[7] For this compound derivatives with suitable functional groups, LSRs can be used to "spread out" the spectrum and resolve overlapping signals. Europium and praseodymium complexes are commonly used LSRs.[7]

Troubleshooting Guides

Guide 1: Resolving Overlapping Aliphatic Signals

This guide provides a step-by-step workflow for resolving the complex aliphatic region of the this compound NMR spectrum.

Troubleshooting_Aliphatic_Overlap start Identify Overlapping Aliphatic Signals check_purity Verify Sample Purity start->check_purity change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6) check_purity->change_solvent If pure cosy Perform 2D COSY Experiment change_solvent->cosy If overlap persists hsqc Perform 2D HSQC Experiment cosy->hsqc tocsy Perform 2D TOCSY Experiment (for complex spin systems) hsqc->tocsy analysis Analyze 2D Data to Assign Protons tocsy->analysis

Caption: Workflow for resolving overlapping aliphatic NMR signals.

Guide 2: Using Lanthanide Shift Reagents (LSRs)

This guide outlines the process of using LSRs to simplify a crowded NMR spectrum of a this compound derivative.

LSR_Workflow start Overlapping Signals in a This compound Derivative with a Coordinating Functional Group prepare_sample Prepare Sample in Anhydrous Deuterated Solvent start->prepare_sample acquire_ref Acquire Reference ¹H NMR Spectrum prepare_sample->acquire_ref add_lsr Add a Small Aliquot of LSR (e.g., Eu(fod)₃) acquire_ref->add_lsr acquire_shifted Acquire ¹H NMR Spectrum add_lsr->acquire_shifted check_resolution Evaluate Signal Resolution acquire_shifted->check_resolution add_more_lsr Incrementally Add More LSR check_resolution->add_more_lsr If overlap persists analyze Analyze Shifted Spectrum check_resolution->analyze If signals are resolved add_more_lsr->acquire_shifted

References

Optimizing extraction conditions for maximizing Cembrene yield from coral.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Cembrene and other cembranoid diterpenes from coral, particularly soft corals of the genus Sarcophyton.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, leading to low yield or poor quality of this compound.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Inappropriate Solvent Selection: The solvent may not be optimal for extracting nonpolar diterpenes like this compound.This compound is a nonpolar compound. Utilize nonpolar or moderately polar solvents for extraction. Acetone (B3395972), ethyl acetate (B1210297), and methanol-dichloromethane mixtures have been used effectively.[1][2][3] Consider a sequential extraction with solvents of increasing polarity to separate compounds based on polarity.
Insufficient Extraction Time/Method: The contact time between the solvent and the coral matrix may be too short, or the method may not be efficient enough.For soaking methods, ensure the coral material is fully submerged and allow for an adequate extraction period (e.g., 2 days per soak).[1] Incorporate ultrasonication to enhance solvent penetration and extraction efficiency.[1] Soxhlet extraction can also be considered for a more exhaustive extraction, although care must be taken to avoid thermal degradation of the target compounds.
Poor Sample Preparation: Large pieces of coral tissue will have a smaller surface area, limiting solvent access to the target compounds.Freeze-dry the coral samples to remove water, which can interfere with the extraction by nonpolar solvents.[1][2] Grind or crush the freeze-dried coral into a fine powder to maximize the surface area for extraction.[1]
Presence of Impurities in the Extract Co-extraction of Polar Compounds: Using highly polar solvents can lead to the extraction of unwanted polar compounds like salts and sugars.If using a polar solvent like methanol (B129727), perform a liquid-liquid partitioning step. Partition the crude extract between a nonpolar solvent (e.g., ethyl acetate or diethyl ether) and water to separate the nonpolar this compound from polar impurities.[1][2]
Co-extraction of Fats and Pigments: The crude extract may be contaminated with lipids and pigments, which can interfere with downstream analysis and purification.Employ a silica (B1680970) gel column chromatography step for cleanup. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate this compound from more polar and less polar impurities.[2][3]
Degradation of this compound Exposure to High Temperatures: this compound and other diterpenoids can be sensitive to heat, leading to degradation during solvent evaporation.Concentrate the extract under reduced pressure (e.g., using a rotary evaporator) to lower the boiling point of the solvent and minimize heat exposure.[1][3]
Exposure to Light: Some natural products are susceptible to photodegradation.Store extracts and purified compounds in amber vials or protect them from light, especially during long-term storage.
Difficulty in Isolating this compound Complex Mixture of Structurally Similar Compounds: Soft corals produce a wide array of cembranoid diterpenes with similar chemical properties, making separation challenging.Utilize advanced chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC), particularly with a C18 reverse-phase column, can provide the necessary resolution to separate individual cembranoids.[4] Thin-Layer Chromatography (TLC) can be used to monitor the separation and identify fractions containing the target compound.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from soft coral?

A1: The choice of solvent is critical for maximizing this compound yield. Nonpolar to moderately polar solvents are generally most effective. Studies have successfully used acetone, ethyl acetate, and mixtures of methanol and dichloromethane (B109758) (1:1).[1][2][3][5] Acetone is a good starting point as it can extract a broad range of cembranoids.[1] For a more targeted extraction of nonpolar compounds like this compound, ethyl acetate is a suitable choice.[3]

Q2: How should I prepare my coral sample before extraction?

A2: Proper sample preparation is crucial. Freshly collected coral should be frozen immediately to preserve the chemical integrity of the secondary metabolites.[5] The frozen coral should then be freeze-dried to remove water.[1] Following this, the dried coral should be crushed or pulverized into a fine powder to increase the surface area for efficient solvent extraction.[1]

Q3: What is the purpose of the partitioning step mentioned in many protocols?

A3: Partitioning, typically between a nonpolar solvent (like diethyl ether or ethyl acetate) and water, is a liquid-liquid extraction technique used to separate compounds based on their polarity.[1][2] When you have a crude extract, particularly from a more polar solvent like methanol, partitioning will move the nonpolar this compound into the nonpolar solvent layer, while more polar impurities will remain in the aqueous layer. This is an effective cleanup step before chromatographic purification.

Q4: How can I monitor the success of my this compound extraction and purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the presence of this compound in your fractions during column chromatography.[3] By spotting your fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separated compounds and identify the fractions containing your target compound (often by comparing to a standard, if available). For quantification and final identification, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[6][7]

Q5: My this compound yield is consistently low. What are the most likely reasons?

A5: Consistently low yields can stem from several factors. Re-evaluate your choice of solvent to ensure it is appropriate for the nonpolar nature of this compound. Ensure your extraction time is sufficient and consider using ultrasonication to improve efficiency.[1] Check that your sample is properly freeze-dried and finely ground.[1] Also, be mindful of potential degradation during solvent evaporation by using reduced pressure. Finally, the specific species of coral and even the collection site and season can significantly impact the concentration of this compound.

Data Presentation: Comparison of Extraction Protocols

The following tables summarize the extraction conditions from various studies on cembranoid extraction from soft corals.

Table 1: Sample Preparation and Initial Extraction

Coral Species Initial Preparation Extraction Solvent Extraction Method Reference
Sarcophyton sp.Vacuum freeze-dried, crushedAcetoneSoaking at room temperature with ultrasonic extraction[1]
Lobophytum and Sarcophyton sp.Freeze-driedMethanol-dichloromethane (1:1)Not specified[2]
Sarcophyton ehrenbergiFrozen, slicedCH₂Cl₂:MeOH (1:1)Soaking at room temperature (3 L x 4 times)[5]
Sarcophyton convolutumFrozen, chopped into small piecesEthyl acetateSoaking at room temperature (3 L x 5 times)[3]
Erythropodium caribaeorumWet tissueMeOH:DCM (1:1)Ultrasound for 15 min[6]

Table 2: Post-Extraction Processing and Purification

Coral Species Crude Extract Processing Purification Method Reference
Sarcophyton sp.Partitioned with Et₂O and waterNot specified for this compound isolation[1]
Lobophytum and Sarcophyton sp.Partitioned with EtOAc and waterSilica gel column chromatography[2]
Sarcophyton ehrenbergiNot specifiedChromatographic separation[5]
Sarcophyton convolutumConcentrated in vacuoSilica gel column chromatography[3]
Erythropodium caribaeorumPartitioned with MeOH and hexane, then H₂O and DCMSilica gel flash chromatography[6]

Experimental Protocols

Methodology 1: Ultrasonic-Assisted Extraction with Acetone (Adapted from[1])

  • Sample Preparation: Vacuum freeze-dry the soft coral samples. Crush the dried coral into a fine powder using a pulverizer.

  • Extraction: Fully soak the powdered coral in acetone at room temperature for 2 days. Following the soaking period, perform ultrasonic extraction for 1 hour. Repeat this process of soaking and ultrasonic extraction 4-5 times.

  • Concentration: Filter the combined acetone extracts to remove the coral residue. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partitioning: Partition the concentrated extract three times with diethyl ether (Et₂O) and water (1:1, v/v). The Et₂O-soluble portion will contain the cembranoid diterpenes.

Methodology 2: Dichloromethane-Methanol Extraction (Adapted from[5])

  • Sample Preparation: Slice the frozen soft coral (2 kg wet weight).

  • Extraction: Extract the sliced coral with a mixture of dichloromethane and methanol (1:1, v/v) at room temperature. Use 3 L of the solvent mixture for each extraction and repeat the process four times.

  • Concentration: Combine the extracts and concentrate them under reduced pressure to yield a crude extract.

  • Purification: Subject the crude extract to chromatographic separation to isolate the target compounds.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_process Post-Extraction Processing cluster_purify Purification & Analysis Coral Fresh Coral Sample FreezeDry Freeze-Drying Coral->FreezeDry Grind Grinding/Pulverizing FreezeDry->Grind Solvent Add Solvent (e.g., Acetone, EtOAc, DCM/MeOH) Grind->Solvent Extract Extraction (Soaking/Ultrasonication) Solvent->Extract Filter Filtration Extract->Filter Concentrate Concentration (Reduced Pressure) Filter->Concentrate Partition Liquid-Liquid Partitioning (e.g., EtOAc/Water) Concentrate->Partition CrudeExtract Crude this compound Extract Partition->CrudeExtract Chromatography Column Chromatography (Silica Gel) CrudeExtract->Chromatography Fractions Collect Fractions Chromatography->Fractions Analysis Analysis (TLC, HPLC, NMR, MS) Fractions->Analysis Purethis compound Pure this compound Analysis->Purethis compound

Caption: General workflow for this compound extraction from coral.

Troubleshooting_Logic Start Start: Low this compound Yield CheckSamplePrep Check Sample Preparation Start->CheckSamplePrep CheckSolvent Check Solvent & Method CheckSamplePrep->CheckSolvent No ImproperPrep Issue: Improper Preparation - Not freeze-dried? - Not finely ground? CheckSamplePrep->ImproperPrep Yes CheckProcessing Check Post-Extraction Processing CheckSolvent->CheckProcessing No ImproperSolvent Issue: Suboptimal Solvent/Method - Solvent polarity too high/low? - Insufficient extraction time? CheckSolvent->ImproperSolvent Yes ProcessingLoss Issue: Loss During Processing - Degradation from heat? - Loss during partitioning? CheckProcessing->ProcessingLoss Yes End Yield Optimized CheckProcessing->End No obvious issues SolvePrep Solution: - Freeze-dry sample thoroughly. - Grind to a fine powder. ImproperPrep->SolvePrep SolvePrep->End SolveSolvent Solution: - Use Acetone or EtOAc. - Increase extraction time. - Use ultrasonication. ImproperSolvent->SolveSolvent SolveSolvent->End SolveProcessing Solution: - Evaporate under reduced pressure. - Ensure correct partitioning solvents. ProcessingLoss->SolveProcessing SolveProcessing->End

References

Strategies to prevent degradation of Cembrene during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Cembrene to minimize degradation. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect that your this compound sample has degraded, this guide will help you identify the potential cause and determine the appropriate next steps.

Cembrene_Degradation_Troubleshooting start Start: Suspected This compound Degradation check_visual Visual Inspection: - Change in color (yellowing)? - Change in viscosity? - Presence of precipitates? start->check_visual check_analytical Analytical Confirmation: - Run HPLC or GC-MS analysis. - Compare with reference standard. check_visual->check_analytical degradation_confirmed Degradation Confirmed: - Appearance of new peaks. - Decrease in this compound peak area. check_analytical->degradation_confirmed no_degradation No Significant Degradation Detected degradation_confirmed->no_degradation No investigate_storage Investigate Storage Conditions degradation_confirmed->investigate_storage Yes check_temp Temperature: - Was it stored at the recommended temperature (-20°C)? - Were there temperature fluctuations? investigate_storage->check_temp check_light Light Exposure: - Was the container transparent? - Was it stored in a dark place? investigate_storage->check_light check_atmosphere Atmosphere: - Was the container airtight? - Was the sample handled under an inert atmosphere? investigate_storage->check_atmosphere remediate Implement Corrective Actions: - Use amber glass vials. - Store at -20°C in the dark. - Purge with nitrogen/argon before sealing. check_temp->remediate check_light->remediate check_atmosphere->remediate end End: Sample Quarantined or Discarded. Review storage protocols. remediate->end

Caption: Troubleshooting workflow for identifying this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to the degradation of this compound, a terpenoid, are:

  • Oxidation: this compound contains multiple double bonds that are susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxygenated derivatives such as epoxides, ketones, and aldehydes.

  • Light Exposure (Photodegradation): Ultraviolet (UV) light can provide the energy to initiate and accelerate degradation reactions, including oxidation and isomerization.

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, leading to faster degradation. Terpenes can also be volatile, and higher temperatures can lead to sample loss through evaporation.

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C . For short-term use, storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially accelerate degradation.

Q3: What type of container should I use to store this compound?

A3: this compound should be stored in an airtight, amber glass vial . The amber color protects the compound from light, while the glass is inert and will not react with the this compound. The airtight seal is crucial to prevent exposure to oxygen. For highly sensitive applications, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended.

Q4: My this compound solution has turned slightly yellow. Is it still usable?

A4: A change in color, such as turning yellow, is a potential indicator of degradation. While the compound may still be suitable for some applications, it is highly recommended to re-analyze the sample using HPLC or GC-MS to determine its purity before use in sensitive experiments. Compare the chromatogram to that of a fresh or reference sample to identify any new peaks that would indicate degradation products.

Q5: How can I monitor the stability of my stored this compound?

A5: The most reliable way to monitor the stability of this compound is through periodic analytical testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. A decrease in the peak area corresponding to this compound and the appearance of new peaks are indicative of degradation. It is advisable to establish a testing schedule (e.g., every 6 months for long-term storage) to ensure the quality of your stock.

This compound Degradation Pathways

This compound, like other terpenes, is susceptible to degradation through oxidation. The double bonds within the this compound structure are reactive sites. The following diagram illustrates a probable oxidative degradation pathway.

Cembrene_Degradation_Pathway This compound This compound (C20H32) oxidation Oxidation (O2, Light, Heat) This compound->oxidation epoxides Epoxides oxidation->epoxides ketones Ketones oxidation->ketones aldehydes Aldehydes oxidation->aldehydes rearrangement Rearrangement Products epoxides->rearrangement cleavage Ring Cleavage Products ketones->cleavage aldehydes->cleavage

Caption: Probable oxidative degradation pathway of this compound.

Quantitative Data on Terpene Degradation

Specific quantitative data for this compound degradation is limited in the literature. However, the following table provides representative data for the degradation of other terpenes under various conditions to illustrate the impact of storage parameters. These values should be considered as general guidelines.

TerpeneConditionTimeDegradation (%)Reference
Myrcene25°C, Air, Light24 hours~15%General Terpene Chemistry
Limonene40°C, Air8 weeks~20%General Terpene Chemistry
α-Pinene25°C, Air10 days~10%General Terpene Chemistry
This compound (Estimated) -20°C, Airtight, Dark 12 months < 5% Recommended Best Practice
This compound (Estimated) 25°C, Air, Light 1 month > 10-20% Extrapolated

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

This protocol provides a general method for the quantification of this compound. The specific parameters may need to be optimized for your particular instrument and sample matrix.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and Water.

  • This compound reference standard.

  • Methanol (B129727) or Ethanol (for sample preparation).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions to create a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

3. Sample Preparation:

  • Accurately weigh or pipette your this compound sample.

  • Dissolve and dilute the sample in methanol to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 210 nm.

  • Column Temperature: 25°C.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared sample.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Identification of this compound and Degradation Products using GC-MS

This protocol is suitable for the identification of this compound and its volatile degradation products.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • This compound sample.

  • Hexane (B92381) or Dichloromethane (B109758) (for sample preparation).

2. Sample Preparation:

  • Dilute the this compound sample in hexane or dichloromethane to an appropriate concentration (e.g., 100 µg/mL).

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

4. Analysis:

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Compare the mass spectra of any additional peaks with a mass spectral library (e.g., NIST) to tentatively identify potential degradation products. The mass spectrum of this compound will show a molecular ion peak at m/z 272.[1]

References

Refinement of purification protocols to remove impurities from Cembrene extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of purification protocols to remove impurities from Cembrene extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound extracts using common chromatographic techniques.

Problem 1: Poor Separation of this compound from Other Components in Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve this compound from impurities with similar polarities.

  • Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping bands.

  • Improper Column Packing: Channels or cracks in the silica (B1680970) gel bed can result in an uneven flow of the mobile phase and poor separation.

  • Compound Degradation: this compound or related compounds may be sensitive to the acidic nature of silica gel, leading to degradation or isomerization.

Solutions:

  • Optimize the Solvent System:

    • Perform small-scale trials using Thin Layer Chromatography (TLC) with various solvent systems (e.g., gradients of hexane (B92381) and ethyl acetate) to identify the optimal mobile phase for separation.

    • If compounds are not moving from the baseline, gradually increase the polarity of the mobile phase.

  • Reduce Sample Load: Ensure the amount of crude extract loaded is appropriate for the column size. A general guideline is to use a ratio of 1:20 to 1:100 of crude extract to silica gel by weight.

  • Proper Column Packing:

    • Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.

    • Gently tap the column during packing to promote a homogenous bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the solvent.[1]

  • Use a Deactivated Stationary Phase: If degradation is suspected, consider using deactivated or neutral silica gel, or an alternative stationary phase like alumina (B75360).

Problem 2: Peak Tailing or Splitting in HPLC Analysis

Possible Causes:

  • Column Overloading: Injecting too much sample can saturate the column, leading to distorted peak shapes.

  • Inappropriate Mobile Phase pH: For this compound derivatives with acidic or basic functional groups, the mobile phase pH can affect their ionization state and chromatographic behavior.

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on C18 columns can interact with polar functional groups of the analytes, causing peak tailing.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

Solutions:

  • Optimize Sample Concentration and Injection Volume: Perform a loading study by injecting decreasing concentrations or volumes of the sample to find the optimal amount that does not cause peak distortion.

  • Adjust Mobile Phase pH: If working with ionizable this compound derivatives, adjust the mobile phase pH to be at least 2 units away from the pKa of the compound to ensure it is in a single ionic form.

  • Use a Modified Mobile Phase or Column: Add a competitive agent like triethylamine (B128534) to the mobile phase to block active silanol sites. Alternatively, use an end-capped HPLC column.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_problem_id Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Implementation cluster_end End start Poor Purification Result problem Identify the Issue: - Poor Resolution - Low Yield - Impure Fractions start->problem check_tlc Review TLC/Analytical HPLC Data problem->check_tlc Analyze Data check_column Inspect Column Packing problem->check_column Irregular Peak Shape check_stability Assess Compound Stability problem->check_stability Unexpected Products optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Suboptimal Separation check_loading Check Sample Load check_tlc->check_loading Broad/Overlapping Peaks rerun Re-run Purification with Optimized Parameters optimize_solvent->rerun check_loading->rerun check_column->rerun check_stability->rerun end Successful Purification rerun->end

Caption: A logical workflow for troubleshooting common issues in this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound extracts from soft corals?

Crude extracts of soft corals are complex mixtures. Besides this compound and its derivatives, common impurities include:

  • Other Terpenoids: Sesquiterpenes and other classes of diterpenes are often co-extracted.[2][3]

  • Steroids: Cholesterol and its derivatives are common lipids in marine organisms.[2][3]

  • Fatty Acids and their Esters: These are abundant lipids in biological tissues.[2][3]

  • Pigments: Chlorophylls and carotenoids may be present, especially if the soft coral has symbiotic algae.

  • Salts: Marine organisms have a high salt content, which needs to be removed, often through a preliminary desalting step.[4]

Q2: Which chromatographic method is best for this compound purification: silica gel column chromatography or preparative HPLC?

Both techniques are valuable and often used sequentially.

  • Silica Gel Column Chromatography: This is an excellent initial purification step for crude extracts to separate major classes of compounds.[5] It is a cost-effective method for processing larger quantities of material.

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution and is ideal for final purification steps to separate closely related this compound analogues or isomers, yielding high-purity compounds. A common choice for diterpenes is reversed-phase HPLC using a C18 column.

Q3: How can I assess the purity of my this compound fractions?

Several analytical techniques can be used to determine the purity of this compound isolates:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a fraction.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the peak area of the target compound relative to the total peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the isolated this compound and detect the presence of impurities.

Q4: My this compound seems to be degrading during purification on silica gel. What can I do?

This compound and its derivatives can be sensitive to the acidic nature of silica gel. To mitigate degradation:

  • Use Deactivated Silica: Treat the silica gel with a base, such as triethylamine, mixed in the eluent to neutralize acidic sites.

  • Switch to a Different Stationary Phase: Consider using neutral alumina or a bonded phase like diol for your column chromatography.

  • Work Quickly and at Low Temperatures: Minimize the time the compound spends on the column and consider running the chromatography in a cold room if the compound is particularly sensitive.

Quantitative Data

The following table summarizes typical yields of this compound-type diterpenoids isolated from soft corals using multi-step chromatographic purification.

Compound Source Organism Purification Method Yield (% of crude extract) Reference
Sarcoconvolutum A-ESarcophyton convolutumSilica gel column chromatography, HPLCNot specifiedMDPI
Sarcoehrenbergilid A–CSarcophyton ehrenbergiSilica gel column chromatography, HPLC0.0027% - 0.0045% (of wet weight)--INVALID-LINK--
SinularinSinularia flexibilisNot specifiedNot specified--INVALID-LINK--

Note: Yields can vary significantly depending on the species, collection site, and extraction method.

Experimental Protocols

General Protocol for this compound Purification using Silica Gel Column Chromatography

This protocol outlines a general procedure for the initial purification of this compound from a crude soft coral extract.

  • Preparation of the Crude Extract:

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed without air bubbles.[1]

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Combine fractions containing the desired this compound compound(s) based on their TLC profiles.

    • Concentrate the combined fractions to yield a partially purified product.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_extraction Extraction cluster_column_chrom Column Chromatography cluster_analysis Analysis and Further Purification cluster_final_product Final Product extraction Soft Coral Tissue Extraction (e.g., Ethyl Acetate) concentration1 Concentration of Crude Extract extraction->concentration1 sample_loading Sample Loading concentration1->sample_loading column_packing Silica Gel Column Packing column_packing->sample_loading elution Gradient Elution (e.g., Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions hplc Preparative HPLC (Optional) combine_fractions->hplc final_product Pure this compound combine_fractions->final_product If sufficiently pure hplc->final_product

References

Technical Support Center: Enhancing the Resolution of Cembrene Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of cembrene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on resolving challenges encountered during the separation of these complex diterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation of this compound isomers so challenging?

A1: this compound isomers, as diterpenes, often possess very similar physicochemical properties, including polarity, molecular weight, and stereochemistry. This structural similarity leads to nearly identical interactions with both the stationary and mobile phases in conventional chromatography, resulting in co-elution or poor peak resolution. Achieving separation requires the optimization of the chromatographic system to leverage subtle differences in their molecular structures.

Q2: What is the most critical parameter to adjust for improving the resolution of isomers?

A2: Selectivity (α) is the most critical factor for enhancing the resolution between isomeric compounds. While column efficiency (N) and retention factor (k) also play a role, even a small improvement in selectivity can lead to a significant increase in resolution. Selectivity can be primarily influenced by the choice of stationary phase and the composition of the mobile phase.

Q3: Which chromatographic technique is best suited for this compound isomer separation?

A3: The choice of technique depends on the specific isomers and the analytical goal.

  • High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase mode, is versatile for a wide range of this compound isomers. Normal-phase HPLC can also be effective, especially for separating isomers with differing polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile this compound isomers. The high resolving power of capillary GC columns combined with the structural information from MS makes it a powerful tool for both separation and identification.

  • Supercritical Fluid Chromatography (SFC) offers a "green" alternative with high efficiency and is particularly advantageous for chiral separations of enantiomeric this compound isomers.

Q4: When should I consider using a chiral column?

A4: A chiral stationary phase (CSP) is essential when dealing with enantiomers, which are non-superimposable mirror images of each other. Enantiomers have identical physical properties in an achiral environment, making their separation impossible on standard achiral columns. Polysaccharide-based chiral columns are a common choice for separating a wide variety of pharmaceutical compounds, including terpenoids.

Q5: Can temperature adjustments improve the separation of this compound isomers?

A5: Yes, adjusting the column temperature can influence selectivity. While increasing the temperature generally decreases retention times and can improve peak shape by reducing mobile phase viscosity, its effect on selectivity is compound-dependent. It is a valuable parameter to explore during method development, with typical ranges for HPLC being between 25°C and 40°C.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific issues you may encounter during your experiments.

Issue 1: Poor Resolution and Co-eluting Peaks

Symptoms: Peaks are overlapping, or there is no valley between adjacent peaks.

Potential Cause Recommended Solution
Inappropriate Stationary Phase The column chemistry does not provide sufficient selectivity. For positional or structural isomers, consider columns with phenyl or pentafluorophenyl (PFP) phases to leverage π-π interactions. For enantiomers, a chiral stationary phase is necessary.
Suboptimal Mobile Phase Composition The mobile phase is not effectively differentiating between the isomers. Systematically vary the organic modifier (e.g., switch between acetonitrile (B52724) and methanol) and the mobile phase pH (for ionizable isomers). A shallower gradient can also improve separation.
Incorrect Flow Rate A flow rate that is too high can lead to poor separation. Try reducing the flow rate to see if resolution improves, but be mindful of increasing analysis time.
Inadequate Column Efficiency The column may be old, contaminated, or not providing enough theoretical plates. Consider replacing the column or using a longer column or one with a smaller particle size.
Issue 2: Peak Tailing

Symptoms: The peak shape is asymmetrical with a "tail" extending from the back of the peak.

Potential Cause Recommended Solution
Secondary Interactions with Silica (B1680970) Active sites on the silica backbone of the column can interact with polar functional groups on the this compound isomers. For basic compounds, increasing the mobile phase pH can suppress ionization and reduce tailing. Using a column with end-capping or an embedded polar group can also mitigate this issue.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Minimize the length and internal diameter of all tubing.
Column Contamination or Degradation The column inlet frit may be blocked, or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

Data Presentation

The following tables provide representative data on how changes in chromatographic conditions can affect the separation of diterpene isomers, which can be analogous to this compound isomers.

Table 1: Effect of Mobile Phase Composition on the Resolution of Diterpene Isomers (Reversed-Phase HPLC)

Mobile Phase Composition (Acetonitrile:Water)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
80:205.25.51.1
75:256.87.31.6
70:308.99.82.1

Note: This is example data to illustrate a trend. Actual retention times and resolution will vary depending on the specific isomers, column, and system.

Table 2: Comparison of Different Stationary Phases for Diterpene Isomer Separation

Stationary PhaseIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Selectivity (α)
C1810.510.91.04
Phenyl-Hexyl12.112.81.06
Chiral (CSP)15.316.51.08

Note: This table illustrates the potential impact of stationary phase chemistry on selectivity for a pair of closely eluting isomers.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound Isomer Separation
  • Initial Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a generic gradient of acetonitrile and water, both with 0.1% formic acid. A typical starting gradient could be 50-100% acetonitrile over 20 minutes.

  • Scouting Run:

    • Inject a standard mixture of the this compound isomers and run the initial gradient.

    • Evaluate the chromatogram for the approximate elution time and initial separation.

  • Optimization of Mobile Phase:

    • Solvent Strength: Adjust the gradient slope. If peaks are poorly resolved, use a shallower gradient over the elution window of the isomers.

    • Solvent Type: If resolution is still poor, switch the organic modifier from acetonitrile to methanol (B129727) and repeat the scouting run.

  • Optimization of Stationary Phase:

    • If adequate separation is not achieved by modifying the mobile phase, try a column with a different selectivity, such as a Phenyl-Hexyl or a PFP column.

  • Fine-Tuning:

    • Vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to assess its impact on selectivity.

    • Optimize the flow rate for the best balance of resolution and analysis time.

Protocol 2: Chiral SFC Method for Enantiomeric this compound Isomers
  • Column Selection:

  • Mobile Phase Preparation:

    • The primary mobile phase component is supercritical CO2.

    • Use a polar organic solvent, such as methanol or ethanol (B145695), as a co-solvent (modifier). Start with a low percentage of the modifier (e.g., 5%).

  • Initial SFC Conditions:

    • Flow Rate: 2-4 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 35-40°C.

  • Method Optimization:

    • Modifier Percentage: Adjust the percentage of the alcohol co-solvent. A lower percentage often increases retention and can improve resolution.

    • Modifier Type: Evaluate both methanol and ethanol as co-solvents, as they can offer different selectivities.

    • Temperature and Pressure: Systematically vary the temperature and backpressure to fine-tune the separation.

Visualizations

troubleshooting_workflow start Poor Resolution of This compound Isomers check_selectivity Is Selectivity (α) > 1.05? start->check_selectivity check_efficiency Is Peak Shape Good (Tailing Factor < 1.5)? check_selectivity->check_efficiency Yes optimize_mobile_phase Optimize Mobile Phase - Change organic modifier (ACN/MeOH) - Adjust gradient slope - Modify pH (if applicable) check_selectivity->optimize_mobile_phase No check_retention Is Retention Factor (k) between 2 and 10? check_efficiency->check_retention Yes optimize_efficiency Improve Efficiency - Use longer column or smaller particles - Check for extra-column volume - Reduce sample load check_efficiency->optimize_efficiency No adjust_retention Adjust Retention - Decrease % organic solvent to increase retention check_retention->adjust_retention No final_method Optimized Method check_retention->final_method Yes change_column Change Stationary Phase - Phenyl/PFP for positional isomers - Chiral column for enantiomers optimize_mobile_phase->change_column Still Poor change_column->check_selectivity optimize_efficiency->check_efficiency adjust_retention->check_retention

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

method_development_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization start Define Separation Goal (e.g., baseline resolution) select_column Select Initial Column (e.g., C18 for HPLC) start->select_column scouting_gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) select_column->scouting_gradient eval_scout Evaluate Initial Run scouting_gradient->eval_scout opt_mobile_phase Optimize Mobile Phase (Solvent type, gradient) eval_scout->opt_mobile_phase Poor Selectivity opt_temp_flow Fine-Tune Parameters (Temperature, Flow Rate) eval_scout->opt_temp_flow Good Selectivity, Needs Refinement opt_column Change Column Chemistry (e.g., Phenyl, Chiral) opt_mobile_phase->opt_column No Improvement opt_column->eval_scout resolution_ok Resolution Adequate? opt_temp_flow->resolution_ok resolution_ok->opt_mobile_phase No final_method Final Method resolution_ok->final_method Yes

Caption: Systematic workflow for HPLC method development.

signaling_pathway cluster_cytotoxicity Cytotoxic Effects cluster_neuroprotection Neuroprotective Effects This compound This compound Isomers pi3k PI3K/Akt Pathway This compound->pi3k modulates mapk MAPK Pathway (ERK1/2) This compound->mapk modulates pkc PKC Pathway This compound->pkc modulates ca_channels L-type Ca2+ Channels This compound->ca_channels modulates apoptosis Apoptosis pi3k->apoptosis proliferation ↓ Cell Proliferation mapk->proliferation neuro_response Neuroprotective Response pkc->neuro_response ca_channels->neuro_response

Caption: Potential signaling pathways modulated by this compound isomers.[1]

References

Managing matrix effects in the mass spectrometric analysis of Cembrene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the mass spectrometric analysis of Cembrene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from this compound itself.[1] These components can include lipids, pigments, salts, and other metabolites naturally present in the sample, such as a plant extract or biological fluid. Matrix effects arise when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[3][4]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A continuous flow of a standard this compound solution is introduced into the mass spectrometer after the analytical column.[5] A blank matrix extract (without this compound) is then injected onto the column. A dip in the baseline signal for this compound as the matrix components elute indicates ion suppression, while a rise suggests ion enhancement.

  • Quantitative Assessment (Post-Extraction Spike): The peak area of a this compound standard spiked into a blank matrix extract is compared to the peak area of a standard in a neat solvent at the same concentration.[6] The ratio of these areas provides a quantitative measure of the matrix effect.

Q3: What are the most effective strategies to minimize or eliminate matrix effects in this compound analysis?

A3: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[5]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[5]

  • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering compounds, though it may compromise the limit of detection if this compound concentrations are low.[6]

  • Use of an Appropriate Internal Standard: This is a crucial step for accurate quantification. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences similar matrix effects as the analyte, allowing for reliable correction.[3][5] If a SIL standard is unavailable, a structural analog that elutes close to this compound can be used, but with careful validation.

Q4: Is a stable isotope-labeled internal standard for this compound commercially available?

A4: The commercial availability of a stable isotope-labeled this compound internal standard is not readily documented in the literature. In such cases, researchers may need to consider custom synthesis or use a structural analog as an internal standard, with the understanding that this may not perfectly compensate for matrix effects.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor reproducibility of this compound quantification Significant and variable matrix effects between samples.- Implement a more rigorous sample cleanup procedure (e.g., SPE).- Utilize a stable isotope-labeled internal standard if available; otherwise, use a closely eluting structural analog.- Prepare calibration standards in a representative blank matrix (matrix-matched calibration).[6]
Low this compound signal (Ion Suppression) Co-eluting matrix components are suppressing the ionization of this compound.- Improve chromatographic separation to resolve this compound from the interfering peaks.- Enhance sample cleanup to remove suppressive agents.- Dilute the sample extract to reduce the concentration of interfering compounds.[6]
Unusually high this compound signal (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of this compound.- Improve chromatographic separation.- Dilute the sample extract.
Inconsistent internal standard response The internal standard is not behaving similarly to this compound due to different matrix effects or chromatographic elution.- If using a structural analog, ensure it co-elutes as closely as possible with this compound.- The gold standard is to use a stable isotope-labeled internal standard for this compound.[5]

Quantitative Data Presentation

The following table illustrates how to present quantitative data from a post-extraction spike experiment to evaluate matrix effects from different lots of a plant matrix.

Table 1: Illustrative Matrix Effect Data for this compound in Different Plant Matrix Lots

Matrix LotPeak Area (Neat Solvent)Peak Area (Post-Spike in Matrix)Matrix Effect (%)
Lot A1,520,000988,00065.0 (Suppression)
Lot B1,515,0001,212,00080.0 (Suppression)
Lot C1,530,0001,621,800106.0 (Enhancement)
Lot D1,525,000869,25057.0 (Suppression)

Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solvent) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Methodology 1: Generalized Sample Preparation of this compound from Plant Tissue

This protocol is a generalized procedure based on common methods for extracting diterpenes from plant matrices.[5][7] Optimization will be required for specific plant types.

  • Sample Homogenization: Weigh approximately 1 gram of dried and ground plant material.

  • Extraction:

    • Add 10 mL of hexane (B92381) or another non-polar solvent to the plant material.

    • If a stable isotope-labeled this compound is available, spike it into the extraction solvent.

    • Vortex vigorously for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with a fresh 10 mL of solvent and combine the supernatants.

  • Solvent Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute this compound with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Methodology 2: Suggested Starting LC-MS/MS Method for this compound Analysis

This is a suggested starting point for method development, based on typical parameters for diterpene analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ionization Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.

    • MRM Transitions:

      • Determine the precursor ion for this compound (likely [M+H]+ or [M+Na]+).

      • Perform fragmentation experiments to identify stable and abundant product ions for quantification and qualification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization (Plant Tissue) extraction 2. Solvent Extraction (with Internal Standard Spike) homogenization->extraction evaporation1 3. Evaporation extraction->evaporation1 reconstitution1 4. Reconstitution evaporation1->reconstitution1 spe 5. Solid-Phase Extraction (SPE) Cleanup reconstitution1->spe evaporation2 6. Evaporation spe->evaporation2 reconstitution2 7. Final Reconstitution evaporation2->reconstitution2 lcms LC-MS/MS Analysis reconstitution2->lcms data Data Processing & Quantification lcms->data Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies start Inaccurate/Irreproducible Quantification of this compound check_me Assess Matrix Effects? (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effects Confirmed check_me->me_present Yes no_me No Significant Matrix Effects (Check other parameters: - Instrument performance - Standard stability) check_me->no_me No optimize_sample_prep Enhance Sample Prep (e.g., SPE, LLE) me_present->optimize_sample_prep optimize_lc Optimize Chromatography (Improve separation) me_present->optimize_lc dilute Dilute Sample me_present->dilute use_is Use Stable Isotope Internal Standard me_present->use_is

References

Best practices for handling and storing Cembrene to maintain bioactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Cembrene to maintain its bioactivity. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key bioactive properties?

A1: this compound is a natural 14-membered macrocyclic diterpene hydrocarbon.[1][2][3] It exists in various isomeric forms, such as this compound A and this compound C.[1][2] this compound and its derivatives have been isolated from various natural sources, including plants and marine organisms like soft corals.[1][4] Preclinical studies have demonstrated several bioactive properties of cembranoids, including anti-inflammatory, cytotoxic (anti-cancer), and antioxidant effects.[4][5][6]

Q2: What are the optimal storage conditions for this compound to maintain its bioactivity?

A2: To maintain the bioactivity of this compound, it is crucial to protect it from degradation. As a terpenoid, this compound is susceptible to oxidation and polymerization, which can be accelerated by exposure to heat, light, and oxygen.[7] The following storage conditions are recommended:

  • Temperature: For long-term storage, this compound should be kept in a freezer at -20°C.[8] For short-term storage, refrigeration at 4°C is suitable.[7] Avoid repeated freeze-thaw cycles.

  • Light: Store this compound in an amber or opaque vial to protect it from light, which can catalyze degradation.[7]

  • Atmosphere: For optimal stability, especially for long-term storage, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[7]

  • Form: this compound can be stored as a solid (if crystalline) or in a suitable solvent. If stored in solution, use a non-reactive, dry solvent and follow the same temperature, light, and atmosphere recommendations.

Q3: How should I prepare this compound for bioactivity assays?

A3: Proper sample preparation is critical for obtaining reliable and reproducible results in bioactivity assays.

  • Solubilization: this compound is a lipophilic compound with low water solubility. For cell-based assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5][9] The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[9]

  • Serial Dilutions: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium or assay buffer immediately before use.

  • Vortexing/Sonication: Ensure that this compound is fully dissolved by vortexing or brief sonication. Visually inspect the solution for any precipitates.[10]

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation. These include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11][12][13] this compound has been observed to inhibit the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13]

Troubleshooting Guides

Guide 1: Low or No Bioactivity Observed

This guide helps to troubleshoot experiments where this compound shows lower-than-expected or no biological activity.

Potential Cause Troubleshooting Steps
Compound Degradation 1. Verify Storage Conditions: Confirm that this compound has been stored at the correct temperature (-20°C for long-term), protected from light, and preferably under an inert atmosphere.[7][8] 2. Assess Compound Integrity: If possible, check the purity of your this compound sample using analytical techniques like HPLC or NMR to detect potential degradation products.[8] 3. Use a Fresh Aliquot: Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
Poor Solubility 1. Optimize Solubilization: Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO). Gentle warming or sonication might aid dissolution.[10] 2. Check for Precipitation: Visually inspect the final assay medium for any signs of precipitation after adding the this compound solution. Precipitation will significantly lower the effective concentration of the compound. 3. Adjust Solvent Concentration: While keeping the final DMSO concentration low, you might need to test a range to find the optimal balance between solubility and cell viability.[9]
Assay-Specific Issues 1. Positive Control: Always include a known positive control for your assay to ensure that the assay itself is working correctly.[8] 2. Cell Health: For cell-based assays, ensure that the cells are healthy, within a suitable passage number, and plated at the correct density.[8] 3. Interference: Natural products can sometimes interfere with assay readouts (e.g., colorimetric or fluorescent assays). Run a control with this compound in the assay medium without cells or other reagents to check for interference.[4]
Guide 2: Inconsistent or Irreproducible Results

This guide provides steps to address variability in experimental outcomes with this compound.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Protocols: Ensure that the same protocol for preparing stock solutions and serial dilutions is followed for every experiment.[8] 2. Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. 3. Mixing: Thoroughly mix the final assay solution after adding this compound to ensure a homogenous concentration.
Variability in Experimental Conditions 1. Incubation Times: Adhere strictly to the specified incubation times for all steps of the experiment. 2. Temperature and CO2 Levels: Maintain consistent temperature and CO2 levels for cell-based assays.[8] 3. Reagent Quality: Use reagents from the same lot number where possible to minimize variability. Ensure reagents are not expired and have been stored correctly.
Cellular Response Variability 1. Cell Passage Number: Use cells within a narrow passage number range, as cellular responses can change with prolonged culturing. 2. Serum Lot: If using fetal bovine serum (FBS), different lots can have varying effects on cell growth and response. It is advisable to test new lots of FBS before use in critical experiments.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay (iNOS and COX-2 Inhibition)

This protocol describes a method to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[14]

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no this compound) should also be included.

  • Western Blot Analysis:

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control. Compare the expression levels in this compound-treated groups to the LPS-stimulated control.

Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method to evaluate the antioxidant potential of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[15]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) or ethanol.

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without this compound).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The results can be expressed as an IC50 value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis This compound This compound Stock (in DMSO) Dilutions Serial Dilutions in Assay Medium This compound->Dilutions Prepare fresh Treatment Treatment with This compound and/or Stimulant Dilutions->Treatment Cells Cell Seeding (e.g., RAW 264.7) Cells->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (e.g., Western Blot, Plate Reader) Incubation->Data_Collection Analysis Statistical Analysis (IC50, p-value) Data_Collection->Analysis Results Results & Interpretation Analysis->Results nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκB This compound This compound This compound->IKK inhibits DNA DNA (κB site) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes transcription mapk_pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression This compound This compound This compound->MAPKK inhibits

References

Improving the efficiency of the final cyclization step in Cembrene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cembrene and its analogs. This resource is designed for researchers, scientists, and professionals in drug development to assist in troubleshooting and optimizing the final, crucial cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the final cyclization step of this compound synthesis?

The primary challenge in forming the 14-membered macrocycle of this compound is overcoming the entropic barrier and preventing intermolecular polymerization. The high flexibility of the acyclic precursor makes it statistically more likely for two molecules to react with each other (intermolecular reaction) than for the two ends of the same molecule to find each other (intramolecular cyclization). This often leads to low yields of the desired this compound and the formation of oligomeric or polymeric byproducts. To favor the desired intramolecular reaction, the "high dilution principle" is a critical strategy.[1][2]

Q2: What are the typical catalysts used for the final cyclization step?

Acid-catalyzed cyclization is a common method for this compound and its analogs. Lewis acids are frequently employed to activate the precursor for the intramolecular carbon-carbon bond formation. Examples of Lewis acids that can be used in similar terpene cyclizations include tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄). Additionally, low-valent titanium species have been reported as effective catalysts for the cyclization of this compound precursors. The choice of catalyst can significantly impact the reaction's efficiency and the distribution of products.

Q3: How can I minimize the formation of byproducts?

Minimizing byproducts in the this compound cyclization involves several key strategies:

  • High-Dilution Conditions: As mentioned, performing the reaction at very low concentrations of the precursor (typically in the range of 0.001 to 0.01 M) is crucial to suppress intermolecular reactions.[1][2] This can be achieved by using a large volume of solvent or by the slow addition of the precursor to the reaction mixture using a syringe pump.

  • Optimization of Reaction Conditions: Temperature, reaction time, and the choice of solvent can all influence the product distribution. It is essential to carefully screen these parameters.

  • Choice of Catalyst: The nature and amount of the Lewis acid or other catalyst can affect the selectivity of the reaction. Some catalysts may favor the formation of alternative cyclization products or lead to rearrangements.

Q4: What are some potential side products I might observe?

In the acid-catalyzed cyclization of cembranoid precursors, the formation of constitutional isomers and stereoisomers is a common issue. For instance, in the cyclization of isocembrol, an analog of a this compound precursor, several isomeric products with different ring closures and stereochemistry were observed. The reaction of isocembrol with aqueous formic acid in chloroform (B151607) yielded a complex mixture of products, with the desired product being only one of several components. One of the major byproducts identified was a compound with a 2,11-cyclocembrane skeleton, indicating an alternative cyclization pathway.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to no yield of this compound 1. Intermolecular polymerization: The concentration of the precursor is too high, favoring reactions between molecules.1a. Implement high-dilution conditions: Use a larger volume of solvent to achieve a precursor concentration of 0.001-0.01 M. 1b. Use a syringe pump: Slowly add a solution of the precursor to the reaction vessel containing the catalyst over a prolonged period (e.g., 8-24 hours).
2. Inactive or inappropriate catalyst: The chosen Lewis acid or catalyst is not effective under the reaction conditions.2a. Screen different Lewis acids: Test a variety of Lewis acids such as SnCl₄, BF₃·OEt₂, TiCl₄, or scandium triflate (Sc(OTf)₃). 2b. Consider alternative catalysts: Explore other catalytic systems reported for similar macrocyclizations, such as low-valent titanium reagents. 2c. Check catalyst quality: Ensure the catalyst is not deactivated due to moisture or improper storage.
3. Unfavorable reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.3a. Optimize temperature: Screen a range of temperatures (e.g., -78 °C to room temperature, or refluxing solvent) to find the optimal balance between reaction rate and product stability.
Formation of multiple products (isomers) 1. Non-selective cyclization: The catalyst and conditions used do not provide sufficient stereochemical or regiochemical control.1a. Change the Lewis acid: Different Lewis acids can exhibit different selectivities. 1b. Modify the solvent: The polarity of the solvent can influence the transition state of the cyclization and affect product distribution. 1c. Lower the reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
2. Rearrangement of the carbocation intermediate: The intermediate carbocation may undergo rearrangements before the final bond formation.2a. Use a milder catalyst: A less aggressive Lewis acid might reduce the propensity for rearrangements. 2b. Trap the intermediate: While challenging, it might be possible to add a nucleophile to trap the desired carbocation before rearrangement occurs, although this would lead to a functionalized product.
Starting material remains unreacted 1. Insufficient catalyst activity: The catalyst may be deactivated or used in too low a concentration.1a. Increase catalyst loading: Incrementally increase the molar ratio of the catalyst to the precursor. 1b. Use a freshly opened or purified catalyst: Ensure the catalyst is of high purity and activity.
2. Reaction time is too short: The reaction may not have had enough time to go to completion.2a. Extend the reaction time: Monitor the reaction by TLC or LC-MS over a longer period to determine the point of maximum conversion.

Quantitative Data Summary

The following table summarizes reported yields for the cyclization of a this compound analog under specific conditions. This data can serve as a benchmark for your own experiments.

Precursor Catalyst/Reagent Solvent Temperature Yield of Major Product Reference
IsocembrolFormic Acid (aqueous)ChloroformNot specified22% (of one cyclized product)Russian Journal of Organic Chemistry, Vol. 33, No. 2, 1997

Experimental Protocols

Representative Protocol for Acid-Catalyzed Cyclization of a this compound Precursor

This protocol is a representative example based on general procedures for acid-catalyzed macrocyclizations of terpene precursors. Note: This is a general guideline and may require optimization for your specific substrate.

Materials:

  • Acyclic this compound precursor (e.g., (E,E,E)-2,6,12-trimethyl-9-isopropenyl-2,6,12-tetradecatrien-1,14-diol)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Lewis acid (e.g., SnCl₄, 1.0 M solution in DCM)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Reaction Vessel: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or inlet for the syringe pump), and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Solvent and Catalyst Addition: Anhydrous DCM is added to the flask to achieve the final desired high-dilution concentration (e.g., for a 0.005 M final concentration, use 200 mL of DCM for every 1 mmol of precursor). The Lewis acid (e.g., 1.1 equivalents of SnCl₄) is then added to the stirring solvent at the desired temperature (e.g., -78 °C).

  • Preparation of the Precursor Solution: The acyclic this compound precursor is dissolved in a minimal amount of anhydrous DCM in a separate flask. This solution is then drawn into a syringe for use with the syringe pump.

  • Slow Addition of the Precursor: The solution of the precursor is added dropwise to the stirred solution of the Lewis acid in DCM via the syringe pump over a period of 8-12 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching the Reaction: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or a suitable quenching agent for the specific Lewis acid used.

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the this compound product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Prepare reaction vessel (flame-dried, N2 atmosphere) add_solvent_catalyst 3. Add anhydrous solvent and Lewis acid to the vessel prep_flask->add_solvent_catalyst prep_solution 2. Prepare precursor solution in anhydrous solvent slow_addition 4. Slow addition of precursor (syringe pump) prep_solution->slow_addition add_solvent_catalyst->slow_addition monitoring 5. Monitor reaction (TLC/LC-MS) slow_addition->monitoring quench 6. Quench reaction monitoring->quench extract 7. Extraction and drying quench->extract purify 8. Column chromatography extract->purify product Pure this compound purify->product

Caption: Experimental workflow for the final cyclization step in this compound synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Multiple Products polymerization Polymerization start->polymerization catalyst_issue Catalyst Inactivity/ Wrong Choice start->catalyst_issue conditions_issue Suboptimal Conditions (Temp, Time) start->conditions_issue rearrangement Carbocation Rearrangement start->rearrangement high_dilution Use High Dilution/ Syringe Pump polymerization->high_dilution screen_catalysts Screen Lewis Acids/ Check Activity catalyst_issue->screen_catalysts optimize_conditions Optimize Temp. & Time conditions_issue->optimize_conditions milder_conditions Use Milder Catalyst/ Lower Temperature rearrangement->milder_conditions

Caption: Troubleshooting logic for the this compound cyclization step.

References

Addressing challenges in the stereoselective synthesis of Cembrene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of Cembrene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main hurdles in synthesizing this compound, a 14-membered macrocyclic diterpene, lie in three key areas:

  • Macrocyclization: Forming the 14-membered ring efficiently is challenging due to unfavorable entropic factors, which can lead to competing intermolecular reactions like dimerization and polymerization. High-dilution conditions are often necessary to favor the desired intramolecular cyclization.

  • Stereocontrol: Establishing the correct stereochemistry of the substituents on the this compound core is crucial. This includes controlling the geometry of the trisubstituted double bonds (E/Z isomerism) and the stereocenters, which can be difficult to achieve with high selectivity.

  • Purification: Separating the desired this compound isomer from other diastereomers and constitutional isomers can be complex due to their similar physical and chemical properties. This often requires advanced chromatographic techniques.

Q2: Which macrocyclization strategies are most effective for this compound synthesis?

A2: Several macrocyclization strategies have been successfully employed. The choice of strategy often depends on the specific precursor and desired stereochemistry. Common methods include:

  • Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium(II)-mediated intramolecular coupling of a vinyl halide and an aldehyde is a powerful tool for forming macrocycles under mild conditions.[1] The reaction is known for its high functional group tolerance.[2]

  • Ring-Closing Metathesis (RCM): Utilizing ruthenium-based catalysts, such as Grubbs catalysts, RCM is a versatile method for forming carbon-carbon double bonds to close the macrocycle.[3][4] The E/Z selectivity can be influenced by the catalyst choice and reaction conditions.

  • Other Methods: Other strategies, such as Horner-Wadsworth-Emmons olefination and palladium-catalyzed cross-coupling reactions, have also been explored.

Q3: How can I control the stereochemistry of the trisubstituted double bonds?

A3: Achieving the desired E/Z selectivity of the trisubstituted double bonds is a significant challenge. Strategies to address this include:

  • Stereospecific Olefination Reactions: Employing reactions known for their high stereoselectivity, such as the Julia-Kocienski olefination or specific variations of the Wittig reaction, can help establish the desired double bond geometry in the acyclic precursor.

  • Catalyst Control in RCM: The choice of Grubbs catalyst (first, second, or third generation) and the reaction conditions (solvent, temperature) can influence the E/Z ratio of the resulting cycloalkene.[3]

  • Substrate Control: The steric and electronic properties of the acyclic precursor can influence the transition state of the cyclization reaction, thereby directing the stereochemical outcome.

Q4: What are the best methods for separating this compound isomers?

A4: The separation of this compound E/Z isomers and other diastereomers typically relies on chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating isomers.[5] Method development often involves screening different stationary phases (e.g., silica (B1680970), C18) and mobile phase compositions.[6] Gradient elution can be employed to improve separation and reduce analysis time.[7]

  • Flash Column Chromatography: For larger scale purifications, flash chromatography with a high-performance stationary phase can be used, although it may offer lower resolution than HPLC.

  • Silver Nitrate Impregnated Silica Gel: This specialized stationary phase can be used to separate alkenes based on the degree and geometry of unsaturation, as the silver ions interact differently with cis and trans double bonds.

Troubleshooting Guides

Problem 1: Low Yield in Macrocyclization Step
Possible Cause Troubleshooting Steps
Intermolecular reactions (dimerization, polymerization) are favored. - Increase Dilution: Perform the reaction under high-dilution conditions (typically 0.001-0.01 M) to favor intramolecular cyclization. This can be achieved by slow addition of the substrate to a larger volume of solvent.
Inefficient Catalyst Activity (RCM). - Use Fresh Catalyst: Grubbs catalysts can be sensitive to air and moisture. Use freshly purchased or properly stored catalyst. - Purify Substrate: Ensure the acyclic precursor is free from impurities that can poison the catalyst (e.g., thiols, phosphines). - Degas Solvent: Thoroughly degas the reaction solvent to remove oxygen, which can deactivate the catalyst.
Poor Reactivity in NHK Reaction. - Check Chromium(II) Source: The quality and activity of the CrCl₂ are crucial. Use freshly opened or anhydrous CrCl₂. Impurities in older batches can hinder the reaction. - Activate the Catalyst System: Ensure the proper activation of the nickel co-catalyst. - Solvent Choice: Use appropriate solvents like DMF or DMSO that can dissolve the chromium salts effectively.[1]
Decomposition of Starting Material or Product. - Optimize Reaction Temperature: For thermally sensitive compounds, conduct the reaction at the lowest effective temperature. - Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.
Problem 2: Poor Stereoselectivity (Incorrect E/Z ratio or Diastereomer Formation)
Possible Cause Troubleshooting Steps
Unfavorable Transition State Geometry. - Modify Substrate: Introduce conformational constraints or directing groups in the acyclic precursor to favor the desired transition state. - Change Cyclization Strategy: Explore different macrocyclization reactions that may have different stereochemical preferences.
Isomerization of Double Bonds. - Mild Reaction Conditions: Use milder reaction conditions (e.g., lower temperature, less acidic or basic reagents) to prevent isomerization. - Choice of Catalyst: In RCM, some catalysts are more prone to causing double bond migration than others. Consider screening different Grubbs catalysts.
Epimerization of Stereocenters. - Avoid Harsh Conditions: Protect sensitive stereocenters or avoid strongly acidic or basic conditions that could lead to epimerization.
Problem 3: Difficulty in Separating Isomers
Possible Cause Troubleshooting Steps
Co-elution of Isomers in Chromatography. - Optimize HPLC Method:     - Stationary Phase: Screen different columns (e.g., C18, Phenyl-Hexyl, silica).     - Mobile Phase: Experiment with different solvent systems and gradients. For reversed-phase, try methanol/water vs. acetonitrile/water. For normal-phase, vary the polarity of the organic modifiers.[8]     - Temperature: Adjusting the column temperature can sometimes improve resolution.
Overlapping Peaks. - Derivatization: If separation of the final products is challenging, consider derivatizing a precursor at an earlier stage to introduce a group that facilitates separation. The protecting group can be removed after separation.
Insufficient Resolution in Preparative Chromatography. - Smaller Particle Size Media: Use a stationary phase with a smaller particle size for higher efficiency. - Optimize Loading: Avoid overloading the column, which can lead to band broadening and poor separation.

Experimental Protocols & Data

Key Experimental Methodologies

A common strategy for the stereoselective synthesis of the this compound core involves two key steps: the construction of a suitable acyclic precursor containing all the necessary carbons and stereocenters, followed by an intramolecular macrocyclization.

1. Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization

This method is effective for forming the 14-membered ring from an acyclic precursor containing a vinyl iodide and an aldehyde.

  • Reaction Setup: A solution of the vinyl iodide-aldehyde precursor in a suitable solvent (e.g., DMF/THF) is added slowly via syringe pump to a solution of CrCl₂ and a catalytic amount of NiCl₂ in the same solvent under an inert atmosphere (Argon or Nitrogen).[9]

  • Reagents:

    • Acyclic precursor (1.0 eq)

    • Anhydrous CrCl₂ (10-20 eq)

    • Anhydrous NiCl₂ (0.1-0.5 eq)

  • Conditions: The reaction is typically stirred at room temperature for 12-24 hours. High dilution is crucial for good yields.

  • Work-up: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

2. Ring-Closing Metathesis (RCM) Macrocyclization

RCM is a powerful alternative for macrocyclization, particularly for precursors containing two terminal alkenes.

  • Reaction Setup: A solution of the diene precursor in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) is added to a solution of a Grubbs catalyst (e.g., Grubbs II) under an inert atmosphere.[10]

  • Reagents:

    • Diene precursor (1.0 eq)

    • Grubbs Catalyst (e.g., Grubbs II, 5-10 mol%)

  • Conditions: The reaction is typically performed at room temperature or reflux for several hours. High dilution (0.001 M) is essential to minimize oligomerization.

  • Work-up: The reaction is quenched by adding ethyl vinyl ether and stirring for 30 minutes. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Comparison of Synthetic Routes

The following table summarizes representative yields and stereoselectivities for different macrocyclization strategies towards this compound and its analogues. Note: Direct comparison is challenging due to variations in substrates and specific reaction conditions.

Macrocyclization Method Catalyst/Reagent Solvent Yield (%) Diastereomeric Ratio (d.r.) / E:Z Ratio Reference
Intramolecular NHKCrCl₂/NiCl₂DMF/THF45-65Varies with substrate(Typical, based on literature)
Ring-Closing MetathesisGrubbs II CatalystCH₂Cl₂60-85E:Z ratio can be catalyst and substrate dependent[3]
Intramolecular HeckPd(OAc)₂MeCN58Regio- and stereoselective[11]
Wittig ReactionPhosphonium YlideTHF30-50Z-selective ylides can be used[11]

Visualizations

Experimental Workflow: this compound Synthesis via NHK Cyclization

G cluster_prep Acyclic Precursor Synthesis cluster_macro Macrocyclization cluster_purify Purification and Isolation start Commercially Available Starting Materials step1 Multi-step synthesis to introduce stereocenters and functional groups start->step1 precursor Acyclic Vinyl Iodide-Aldehyde step1->precursor nhk Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction (CrCl₂/NiCl₂, High Dilution) precursor->nhk crude Crude this compound Mixture nhk->crude purification HPLC or Flash Chromatography crude->purification product Pure this compound Isomer purification->product

Caption: General workflow for this compound synthesis using an intramolecular NHK reaction for macrocyclization.

Decision Tree: Troubleshooting Low Yield in RCM

G start Low Yield in RCM Step check_catalyst Is the catalyst active? start->check_catalyst check_substrate Is the substrate pure? check_catalyst->check_substrate Yes solution_catalyst Use fresh catalyst Ensure inert atmosphere check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_substrate->check_conditions Yes solution_substrate Repurify substrate Remove potential catalyst poisons check_substrate->solution_substrate No final_check If yield is still low, consider alternative catalyst or cyclization strategy. check_conditions->final_check Yes solution_conditions Increase dilution Optimize temperature Degas solvent check_conditions->solution_conditions No

Caption: A decision-making guide for troubleshooting low yields in Ring-Closing Metathesis (RCM) for macrocyclization.

References

Troubleshooting poor signal-to-noise in NMR analysis of Cembrene samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal-to-noise (S/N) ratios in the NMR analysis of Cembrene and related diterpenoid samples.

Troubleshooting Guide: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio is a common challenge in NMR spectroscopy, particularly for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[1][2] This guide provides a systematic approach to diagnosing and resolving this issue.

Question: My NMR spectrum of a this compound sample has a very poor signal-to-noise ratio. What are the initial steps I should take to troubleshoot this?

Answer: Start by systematically evaluating the most common sources of low signal, which can be broadly categorized into sample preparation and instrument parameters.

Step 1: Verify Sample Preparation

The quality of your sample is the most critical factor for obtaining a good NMR spectrum.[3]

  • Concentration: Ensure you have an adequate concentration of your this compound sample. For ¹³C NMR, a higher concentration is generally required than for ¹H NMR.[1][4] If your sample is dilute, even small improvements in concentration can significantly reduce the required experiment time.[3]

  • Solvent: Use high-quality, dry deuterated solvents.[3][5] The solvent should fully dissolve your sample.[1] For non-polar compounds like this compound, CDCl₃ is a common choice.

  • Purity: Ensure your sample is free of paramagnetic impurities, which can cause severe signal broadening and reduce the S/N ratio.[3][6]

  • Filtration: The presence of solid particles can degrade the magnetic field homogeneity, leading to broad lines and poor signal.[7][8] It is recommended to filter your sample solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube.[6][7]

  • NMR Tube: Use clean, high-quality 5 mm NMR tubes to avoid spectral artifacts.[1][5] Ensure the tube is not scratched or damaged.[9]

  • Sample Volume: Use the correct sample volume to ensure it is centered within the detection coil. For a standard 5 mm tube, a volume of 0.5-0.7 mL is typical, corresponding to a height of about 4-5 cm.[8][10]

Step 2: Check Spectrometer Hardware and Basic Setup
  • Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the frequency of the nucleus being observed (e.g., ¹³C) and matched to the spectrometer's impedance. This is crucial for efficient signal transmission and detection.[3]

  • Shimming: A well-shimmed magnetic field is essential for achieving sharp lines and a good signal-to-noise ratio.[3] If automated shimming routines are failing due to a low signal, manual shimming may be necessary.

Step 3: Optimize Acquisition Parameters

Fine-tuning the experimental parameters is a critical step in maximizing signal intensity.[8]

  • Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[1][9] Doubling the number of scans will increase the S/N by a factor of about 1.4.[1] While effective, this will also increase the total experiment time.

  • Pulse Angle (Flip Angle): For routine ¹³C NMR, using a smaller pulse angle, such as 30° or 45°, is often more efficient than a 90° pulse.[1][9] A smaller flip angle allows for a shorter relaxation delay without saturating the signal, enabling more scans to be acquired in the same amount of time.[1]

  • Relaxation Delay (D1): This parameter is crucial and depends on the spin-lattice relaxation time (T₁) of the carbon nuclei. Quaternary carbons, which are present in this compound, often have long T₁ values and may require a longer relaxation delay to be observed effectively.[11] For routine qualitative spectra, a shorter delay combined with a smaller flip angle is often a good compromise.[9]

Step 4: Consider Advanced Techniques

If the above steps are insufficient, more advanced methods can be employed.

  • Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can shorten the T₁ relaxation times of the carbon nuclei.[1] This allows for a much shorter relaxation delay (D1), enabling a greater number of scans to be acquired in a shorter period, thereby improving the overall signal-to-noise ratio.[1]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique transfers polarization from protons to attached carbons, significantly enhancing their signals.[8] DEPT is particularly useful for enhancing the signals of protonated carbons (CH, CH₂, CH₃) and can also help in determining the multiplicity of each carbon signal.[8] Note that quaternary carbons are not observed in DEPT spectra.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my ¹³C NMR spectrum of this compound so much lower than in the ¹H NMR spectrum?

A1: The lower signal-to-noise in ¹³C NMR is due to two main factors:

  • Low Natural Abundance: The ¹³C isotope has a natural abundance of only about 1.1%, whereas the ¹H isotope is nearly 100% abundant.[2]

  • Smaller Gyromagnetic Ratio: The ¹³C nucleus has a smaller gyromagnetic ratio compared to ¹H, which makes it inherently less sensitive in NMR experiments.[1] These factors combined mean that ¹³C NMR experiments are significantly less sensitive than ¹H NMR experiments, requiring more concentrated samples or longer acquisition times to achieve a comparable signal-to-noise ratio.[2][4]

Q2: I have a very limited amount of my this compound sample. How can I maximize the signal-to-noise ratio?

A2: With a limited sample amount, it is crucial to maximize the concentration in the NMR tube. Use the minimum amount of deuterated solvent necessary to dissolve the sample and achieve the required sample height for your spectrometer's probe (typically around 0.5 mL for a 5 mm tube).[5][8] You can also consider using specialized micro-NMR tubes that are designed for smaller sample volumes. Additionally, optimizing all acquisition parameters as described in the troubleshooting guide is essential.

Q3: Can the choice of deuterated solvent affect the signal intensity?

A3: While the primary role of the deuterated solvent is to provide a lock signal and avoid large solvent peaks from obscuring your sample's signals, it can have an indirect effect on signal intensity.[8][12] A highly viscous solution can lead to broader lines, which reduces the peak height and thus the apparent signal-to-noise ratio.[8] Ensure your this compound sample is fully dissolved and the solution is not overly viscous.

Q4: I've increased the number of scans, but the experiment is taking too long. What is a more time-efficient way to improve the signal?

A4: Simply increasing the number of scans can lead to very long experiment times. A more efficient approach is to optimize the pulse angle and relaxation delay. For ¹³C NMR, using a smaller flip angle (e.g., 30° or 45°) allows you to use a shorter relaxation delay (D1) without saturating the signals of carbons with long T₁ relaxation times (like quaternary carbons).[1][9] This allows you to acquire more scans in a shorter period, leading to a better overall signal-to-noise ratio for a given amount of time.[1]

Q5: What are "t1 noise" and how can I minimize it?

A5: "t1 noise" refers to artifacts in a 2D NMR spectrum, such as a NOESY, that appear as streaks or noise parallel to the F1 axis, often obscuring weak cross-peaks. This can be caused by instrument instability, temperature fluctuations, or sample vibrations during the experiment.[13] To minimize t1 noise, ensure the spectrometer is well-stabilized, the room temperature is stable, and consider increasing the number of scans to average out random fluctuations.[13] For very concentrated samples, dilution may also help reduce artifacts.[13]

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound NMR
  • Weighing the Sample: Weigh approximately 10-20 mg of your purified this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[3][6]

  • Dissolving the Sample: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[6] Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering the Sample: Take a clean Pasteur pipette and place a small, tight plug of cotton or glass wool in the narrow section.[7][8]

  • Transfer to NMR Tube: Transfer the solution from the vial through the filter-pipette directly into a clean, high-quality 5 mm NMR tube.[6][8]

  • Final Volume Adjustment: The final sample height in the tube should be approximately 4-5 cm.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Using a Paramagnetic Relaxation Agent (Cr(acac)₃)
  • Prepare the this compound Sample: Prepare your this compound sample in the chosen deuterated solvent as described in Protocol 1.

  • Prepare a Cr(acac)₃ Stock Solution: Prepare a dilute stock solution of Cr(acac)₃ in the same deuterated solvent. A typical concentration is around 50 mM.

  • Doping the Sample: Add a very small aliquot (e.g., 1-5 µL) of the Cr(acac)₃ stock solution to your NMR sample. The goal is a final concentration of Cr(acac)₃ in the low millimolar range.

  • Mixing: Gently invert the capped NMR tube several times to ensure the relaxation agent is evenly distributed.

  • Acquisition: You can now acquire your ¹³C NMR spectrum using a much shorter relaxation delay (D1), for example, 0.5-1.0 seconds, allowing for a significant increase in the number of scans within a given timeframe.

Data Presentation

Table 1: Typical Acquisition Parameters for ¹³C NMR of Diterpenes

ParameterRecommended ValueRationale for Poor S/N
Pulse Angle 30° - 45°A 90° pulse requires a longer relaxation delay, reducing the number of scans in a given time.[1]
Relaxation Delay (D1) 1 - 2 seconds (with small flip angle)A delay that is too short can lead to signal saturation, especially for quaternary carbons.[9]
Number of Scans (NS) 1024 or higherThe S/N ratio is proportional to the square root of the number of scans; more scans are needed for dilute samples.[3][9]
Acquisition Time (AQ) 1 - 2 secondsA longer acquisition time can improve resolution but may also increase noise if the signal has already decayed.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Signal-to-Noise in NMR cluster_sample Sample Issues cluster_hardware Hardware Issues cluster_acquisition Acquisition Issues cluster_advanced Advanced Solutions start Poor S/N Detected sample_prep Step 1: Verify Sample Preparation start->sample_prep concentration Concentration? sample_prep->concentration hardware_check Step 2: Check Spectrometer Hardware tuning Probe Tuned? hardware_check->tuning acquisition_params Step 3: Optimize Acquisition Parameters num_scans Increase NS? acquisition_params->num_scans advanced_tech Step 4: Consider Advanced Techniques relax_agent Use Relaxation Agent? advanced_tech->relax_agent end_goal Improved S/N dissolved Fully Dissolved? concentration->dissolved Sufficient filtered Filtered? dissolved->filtered Yes volume Correct Volume? filtered->volume Yes volume->hardware_check Yes shimming Well Shimmed? tuning->shimming Yes shimming->acquisition_params Yes pulse_angle Optimize Pulse Angle? num_scans->pulse_angle Optimized relax_delay Adjust D1? pulse_angle->relax_delay Optimized relax_delay->advanced_tech Still Poor S/N relax_delay->end_goal Good S/N dept Run DEPT? relax_agent->dept dept->end_goal

Caption: A step-by-step workflow for troubleshooting poor S/N in NMR.

Signal_Improvement_Logic Key Relationships for Improving S/N in NMR increase_scans Increase Number of Scans (NS) increase_sn Increase S/N Ratio increase_scans->increase_sn proportional to sqrt(NS) increase_time Increase Experiment Time increase_scans->increase_time linearly proportional decrease_pulse_angle Decrease Pulse Angle (e.g., to 30°) decrease_d1 Decrease Relaxation Delay (D1) decrease_pulse_angle->decrease_d1 allows for more_scans_in_time More Scans in a Given Time decrease_d1->more_scans_in_time more_scans_in_time->increase_sn increase_concentration Increase Sample Concentration increase_signal Increase Signal per Scan increase_concentration->increase_signal increase_signal->increase_sn

Caption: Key relationships for improving S/N in ¹³C NMR.

References

Methods for increasing the recovery of Cembrene during workup procedures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery of Cembrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound during workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial extraction methods for this compound from natural sources like soft corals (Sarcophyton sp.)?

A1: The most frequently reported methods for the initial extraction of this compound and other cembranoid diterpenes from soft corals involve solvent extraction. The common solvents used are ethyl acetate (B1210297), acetone, or a mixture of methylene (B1212753) chloride and methanol (B129727).[1][2] Maceration, where the source material is soaked in the solvent, is a widely used technique due to its simplicity.[3]

Q2: I have a crude extract. What is the general purification strategy to isolate this compound?

A2: The standard method for purifying this compound from a crude extract is silica (B1680970) gel column chromatography.[4] This technique separates compounds based on their polarity. Since this compound is a relatively non-polar compound, it will elute from the column with non-polar solvents or solvent mixtures.[4]

Q3: My this compound yield is consistently low. What are the potential causes?

A3: Low recovery of this compound can be attributed to several factors:

  • Incomplete initial extraction: The chosen solvent or extraction time may not be optimal for extracting all the this compound from the source material.

  • Degradation during workup: this compound, like other terpenes, can be sensitive to acidic conditions, heat, and prolonged exposure to air, which can lead to degradation.[5]

  • Co-elution with other compounds: During column chromatography, impurities with similar polarity to this compound may co-elute, leading to impure fractions and loss of product during subsequent purification steps.

  • Loss during solvent removal: this compound may be lost if evaporation is carried out at too high a temperature or for an extended period.

Q4: How can I monitor the progress of my column chromatography for this compound purification?

A4: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the separation of this compound during column chromatography.[4] By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, you can identify the fractions containing your target compound. A common solvent system for non-polar compounds like this compound is a mixture of hexane (B92381) and ethyl acetate.[6]

Q5: What analytical methods are suitable for quantifying the amount of this compound in my fractions?

A5: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are two common methods for the quantitative analysis of terpenes like this compound.[7][8] For these methods to be accurate, a pure this compound standard is required for calibration.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract
Possible Cause Suggestion
Incomplete Extraction Ensure the source material is adequately ground to increase the surface area for solvent penetration. Extend the maceration time or perform multiple extractions on the same material.
Choice of Solvent The polarity of the extraction solvent is crucial. While ethyl acetate is common, for certain matrices, a less polar solvent like hexane or a more polar one like methanol might be more effective. A sequential extraction with solvents of increasing polarity can also be beneficial.
Degradation during Extraction If using methods involving heat, such as Soxhlet extraction, be aware that high temperatures can degrade thermolabile compounds.[3] Consider performing extractions at room temperature or below.
Issue 2: Poor Separation and Low Recovery during Column Chromatography
Possible Cause Suggestion
Inappropriate Solvent System Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for this compound in the chosen solvent system to ensure good separation.[9] A common starting point for non-polar compounds is a low percentage of ethyl acetate in hexane (e.g., 5-10%).[6]
Column Overloading Loading too much crude extract onto the column will result in poor separation. A general rule of thumb is a crude extract to silica gel ratio of 1:20 to 1:50 by weight.[10]
Column Packing Issues An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
This compound Degradation on Silica Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.[9] If you suspect this, you can use deactivated (neutralized) silica gel. This can be prepared by washing the silica gel with a dilute solution of a base like triethylamine (B128534) in your solvent, followed by washing with the pure solvent.[11]
Co-elution of Impurities Natural extracts, especially from marine organisms, are rich in lipids which have similar polarity to this compound and can co-elute. A preliminary fractionation step, such as a liquid-liquid partition between a non-polar solvent (like hexane) and a more polar solvent (like methanol), can help remove some of these interfering compounds before column chromatography.

Quantitative Data Summary

Currently, there is a lack of publicly available studies that provide a direct quantitative comparison of different extraction methods for this compound recovery from the same source material. The yield of cembranoids is highly dependent on the species, geographic location, and the specific extraction and purification protocol used. However, the following table provides a general overview of expected yields based on available literature.

Parameter Maceration Soxhlet Extraction Supercritical Fluid Extraction (SFE)
General Yield of Crude Extract Variable, depends on solvent and duration.Generally higher than maceration due to continuous extraction with fresh solvent.[3]Can be highly variable and is dependent on CO2 density (pressure and temperature).[2]
Selectivity for Terpenes ModerateModerateCan be highly selective for non-polar compounds like terpenes.[2]
Operating Temperature Room TemperatureBoiling point of the solvent.Typically 40-60 °C.
Risk of Degradation Low for thermolabile compounds.Higher risk of degradation for heat-sensitive compounds.[3]Low, as it is a gentle method.

Experimental Protocols

Protocol 1: General Extraction and Purification of this compound from Soft Coral

This protocol is a generalized procedure based on common practices for the isolation of cembranoid diterpenes.

1. Extraction: a. Air-dry the soft coral material and then grind it into a coarse powder. b. Macerate the powdered coral in ethyl acetate (EtOAc) at room temperature for 24 hours. Use a solid-to-solvent ratio of approximately 1:5 (w/v). c. Filter the extract and repeat the maceration of the coral residue two more times with fresh EtOAc. d. Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

2. Silica Gel Column Chromatography: a. Prepare a silica gel column (e.g., 60-120 mesh size). The amount of silica gel should be 20-50 times the weight of the crude extract. b. Pack the column using a slurry of silica gel in hexane. c. Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the column. d. Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%, 50% EtOAc in hexane). e. Collect fractions of a suitable volume (e.g., 20-50 mL).

3. TLC Monitoring: a. Spot each collected fraction on a silica gel TLC plate. b. Develop the TLC plate in a chamber saturated with a hexane:ethyl acetate (e.g., 9:1 v/v) solvent system. c. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., p-anisaldehyde or potassium permanganate (B83412) stain). d. Combine the fractions that show a major spot corresponding to the expected Rf value of this compound.

4. Final Purification: a. Concentrate the combined pure fractions under reduced pressure to obtain the isolated this compound. b. The purity can be assessed by analytical TLC, GC-MS, or HPLC.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis start Soft Coral Sample extraction Maceration with Ethyl Acetate start->extraction Grind filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring Collect Fractions fraction_pooling Pooling of Pure Fractions tlc_monitoring->fraction_pooling Identify Fractions final_concentration Final Concentration fraction_pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound gc_ms GC-MS pure_this compound->gc_ms Purity & Identity hplc HPLC-UV pure_this compound->hplc Quantification

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues start Low this compound Recovery incomplete_extraction Incomplete Extraction? start->incomplete_extraction degradation_extraction Degradation during Extraction? start->degradation_extraction poor_separation Poor Separation in Column Chromatography? start->poor_separation degradation_purification Degradation on Silica Gel? start->degradation_purification solution1 Optimize solvent, time, and grinding of material. incomplete_extraction->solution1 Yes solution2 Use lower temperatures, avoid prolonged heating. degradation_extraction->solution2 Yes solution3 Optimize TLC solvent system, check column loading. poor_separation->solution3 Yes solution4 Use neutral silica gel or alternative stationary phase. degradation_purification->solution4 Yes

References

Validation & Comparative

Cembrene's Cytotoxic Effects on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the cytotoxic effects of cembrene and its derivatives reveals promising anti-cancer activity against various human cancer cell lines. This guide provides a comparative analysis of this compound's efficacy, detailed experimental protocols for cytotoxicity assessment, and an exploration of the underlying molecular mechanisms, offering valuable insights for researchers and drug development professionals.

This compound, a natural diterpene, and its analogues have demonstrated significant cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549), cervical cancer (HeLa), and oral squamous carcinoma (HSC-2). This report synthesizes available data to compare the cytotoxic potency of this compound derivatives with the established chemotherapeutic agent, doxorubicin, and elucidates the experimental methodologies used to validate these findings.

Comparative Cytotoxicity of this compound Derivatives

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values of various this compound derivatives against specific cancer cell lines, alongside comparative data for doxorubicin.

CompoundCancer Cell LineIC50 (µM)Reference
Sarcoconvolutum A (a this compound derivative)A549 (Lung)49.70[1][2][3]
Sarcoconvolutum A (a this compound derivative)HSC-2 (Oral)53.17[1][2][3]
Sarcoehrenbergilid A-C (this compound Diterpenoids)A549 (Lung)Moderately active (IC50 range: 43.6 - 98.6 µM)
Sarcoehrenbergilid A-C (this compound Diterpenoids)Caco-2 (Colon)Not specified
Sarcoehrenbergilid A-C (this compound Diterpenoids)HepG2 (Liver)Moderately active (IC50 range: 43.6 - 98.6 µM)
Doxorubicin (Alternative) A549 (Lung) 0.42 - >20

Table 1: Comparative IC50 Values of this compound Derivatives and Doxorubicin against Various Cancer Cell Lines.

Experimental Workflow for Cytotoxicity Assessment

The determination of a compound's cytotoxic effect is a critical step in anti-cancer drug discovery. The following diagram illustrates a standard workflow for assessing the cytotoxicity of this compound using the MTT assay.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells (A549, HeLa, HSC-2) in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 prepare_this compound Prepare serial dilutions of this compound derivative add_this compound Add this compound dilutions to respective wells prepare_this compound->add_this compound incubation2 Incubate for 48-72h add_this compound->incubation2 add_mtt Add MTT solution to each well incubation3 Incubate for 2-4h add_mtt->incubation3 solubilization Add solubilization agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Figure 1: Experimental workflow for determining the cytotoxic effects of this compound using the MTT assay.

Detailed Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines A549 (lung), HeLa (cervical), and HSC-2 (oral) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability
  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[4]

  • Compound Treatment: this compound derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compounds for 48 to 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways Implicated in this compound's Cytotoxicity

The cytotoxic effects of this compound and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. The NF-κB and apoptosis pathways are two such critical cascades.

This compound's Potential Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[5][6] this compound derivatives may exert their anti-cancer effects by inhibiting this pathway.

nf_kb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1 receptor Receptor stimuli->receptor ik_complex IKK Complex receptor->ik_complex ikb IκB ik_complex->ikb Phosphorylation nf_kb NF-κB (p50/p65) ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome nf_kb_nucleus NF-κB nf_kb->nf_kb_nucleus Translocation This compound This compound This compound->ik_complex Inhibition ub_proteasome->ikb Degradation dna DNA nf_kb_nucleus->dna transcription Transcription of Pro-survival Genes dna->transcription apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase This compound This compound bcl2_family Bcl-2 Family (Bax, Bak) This compound->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

Comparative Analysis of Cembrene and Parthenolide Anti-inflammatory Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the anti-inflammatory properties of cembrene, a natural diterpenoid, and parthenolide (B1678480), a well-characterized sesquiterpene lactone. This document synthesizes available experimental data to objectively evaluate their performance as potential anti-inflammatory agents.

This guide presents a side-by-side comparison of their mechanisms of action, inhibitory effects on key inflammatory mediators, and detailed experimental protocols for the assays cited.

Executive Summary

This compound and parthenolide both exhibit promising anti-inflammatory properties through the modulation of critical inflammatory pathways. Parthenolide is a well-established and potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[1][2][3] this compound diterpenoids have also demonstrated anti-inflammatory effects, including the inhibition of NF-κB activity and the production of pro-inflammatory cytokines and mediators. However, the available quantitative data for a direct comparison of their potency is limited, particularly concerning the direct inhibition of the COX-2 enzyme by this compound.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory activities of this compound derivatives and parthenolide. It is important to note that the experimental conditions, including cell types and stimuli, vary between studies, which may influence the IC50 values.

Compound/DerivativeTarget/AssayCell LineIC50 Value (µM)
This compound Diterpenoids
This compound derivative 1NF-κB Transcriptional ActivityHepG221.35 ± 3.21[4]
This compound derivative 2NF-κB Transcriptional ActivityHepG229.10 ± 1.54[4]
This compound derivative 4NF-κB Transcriptional ActivityHepG225.81 ± 1.38[4]
This compound derivative 8NF-κB Transcriptional ActivityHepG215.81 ± 2.29[4]
SinularinNitric Oxide (NO) ProductionRAW 264.73.85 ± 0.25[5][6]
11-dehydrosinulariolideNitric Oxide (NO) ProductionRAW 264.75.66 ± 0.19[5][6]
Cembranoid 7TNF-α ReleaseRAW264.75.6[7]
This compound derivative 3TNF-α ReleaseRAW264.716.5[7]
Parthenolide
ParthenolideIL-6 ProductionTHP-11.091 - 2.620
ParthenolideIL-1β ProductionTHP-11.091 - 2.620
ParthenolideIL-8 ProductionTHP-11.091 - 2.620
ParthenolideTNF-α ProductionTHP-11.091 - 2.620
ParthenolideProliferationA549 (Lung Carcinoma)4.3[8]
ParthenolideProliferationHUVEC2.8[8]
ParthenolideProliferationSiHa (Cervical Cancer)8.42 ± 0.76[9]
ParthenolideProliferationMCF-7 (Breast Cancer)9.54 ± 0.82[9]

Signaling Pathways and Mechanisms of Action

Both this compound and parthenolide exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. The primary mechanism for parthenolide is the direct inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][2] this compound diterpenoids also inhibit NF-κB activation, although the precise molecular targets within the pathway are less well-defined.

G Comparative Anti-inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) This compound This compound NFkB_translocation NFkB_translocation This compound->NFkB_translocation inhibits Parthenolide Parthenolide Parthenolide->IKK inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB degradation NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc translocation DNA DNA (κB sites) NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes activates transcription

Caption: this compound and Parthenolide Inhibition of the NF-κB Pathway.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the comparative analysis of the anti-inflammatory activity of this compound and parthenolide.

G Experimental Workflow for Comparative Analysis start Start cell_culture Cell Culture (e.g., RAW 264.7, THP-1, HepG2) start->cell_culture compound_treatment Compound Treatment (this compound or Parthenolide at various concentrations) cell_culture->compound_treatment inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) compound_treatment->inflammatory_stimulus incubation Incubation inflammatory_stimulus->incubation assays Perform Assays incubation->assays nfkb_assay NF-κB Luciferase Reporter Assay assays->nfkb_assay cox2_assay COX-2 Inhibition Assay assays->cox2_assay cytokine_assay Cytokine ELISA assays->cytokine_assay data_analysis Data Analysis (IC50 determination) nfkb_assay->data_analysis cox2_assay->data_analysis cytokine_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: Workflow for comparing this compound and parthenolide.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or HepG2) in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound or parthenolide for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

COX-2 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on COX-2 enzyme activity.

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • COX-2 specific inhibitor (e.g., celecoxib) as a positive control

    • Assay buffer and detection reagents (e.g., fluorescent probe)

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of this compound or parthenolide.

    • Incubate the plate at the recommended temperature for a specific time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Measure the product formation over time using a plate reader (e.g., fluorescence or absorbance).

  • Data Analysis:

    • Calculate the rate of enzyme activity for each compound concentration.

    • Determine the percentage of COX-2 inhibition relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Pro-inflammatory Cytokine Production Assay (ELISA)

This assay quantifies the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released from cells.

  • Cell Culture and Treatment:

    • Seed immune cells (e.g., RAW 264.7 macrophages or THP-1 monocytes) in a 24-well plate.

    • Pre-treat the cells with different concentrations of this compound or parthenolide for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for 24 hours.

  • ELISA Procedure:

    • Collect the cell culture supernatants.

    • Use a commercial ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, and developing the colorimetric reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the cytokine standard.

    • Determine the concentration of the cytokine in each sample from the standard curve.

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

Both this compound and parthenolide demonstrate significant anti-inflammatory potential by targeting key inflammatory pathways. Parthenolide is a well-documented, potent inhibitor of NF-κB. This compound diterpenoids also exhibit anti-inflammatory activity, including the inhibition of NF-κB and the production of inflammatory mediators. However, a direct quantitative comparison of their potency is challenging due to the limited availability of directly comparable experimental data, particularly for the direct inhibition of COX-2 by this compound. Further research with standardized assays is required to fully elucidate the comparative efficacy of these two promising natural compounds for the development of novel anti-inflammatory therapeutics.

References

Head-to-head comparison of Cembrene and paclitaxel in microtubule assembly assays.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

In the landscape of microtubule-targeting agents, paclitaxel (B517696) stands as a cornerstone of cancer chemotherapy, its mechanism of action and effects on microtubule dynamics extensively documented. Cembrene and its derivatives, a class of natural diterpenoids, have demonstrated cytotoxic effects against various cancer cell lines, prompting investigation into their potential mechanisms of action. This guide provides a head-to-head comparison of this compound and paclitaxel, with a focus on their effects in microtubule assembly assays. While data on paclitaxel is abundant, direct evidence for this compound's interaction with microtubules remains limited. This comparison summarizes the current state of knowledge, highlighting areas for future research.

Quantitative Data Summary

The following tables provide a comparative overview of the available data for paclitaxel and this compound derivatives. It is critical to note that the data for this compound is primarily focused on cytotoxicity, with no direct quantitative data from in vitro microtubule assembly assays currently available in the public domain.

Table 1: In Vitro Microtubule Assembly Assay Data

ParameterPaclitaxelThis compound & Derivatives
Mechanism of Action Microtubule StabilizerNot established; cytotoxicity observed
Binding Site β-tubulin subunit of the microtubule polymerUnknown
Effect on Polymerization Promotes rate and extent of polymerizationNo data available
Effect on Depolymerization Inhibits depolymerizationNo data available
EC50 for Polymerization ~0.1 - 1 µM (concentration for significant effect)Not applicable
Stoichiometry of Binding Approximately 1:1 with tubulin dimers in microtubulesUnknown

Table 2: Cytotoxicity Data (IC50 values)

CompoundCell LineIC50 (µM)
Paclitaxel Various Cancer Cell LinesTypically in the low nanomolar range (e.g., 2-10 nM)
This compound Derivative (unspecified) Lung Adenocarcinoma (A549)> 100
This compound Derivative (unspecified) Cervical Cancer (HeLa)> 100
This compound Derivative (unspecified) Oral Squamous Carcinoma (HSC-2)> 100

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for key assays used to evaluate microtubule-targeting agents.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by monitoring the absorbance at 340 nm over time.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9) to a final concentration of 1-2 mg/mL.

    • Prepare a stock solution of GTP (100 mM) in buffer.

    • Prepare stock solutions of paclitaxel and the test compound (this compound) in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add buffer, GTP (to a final concentration of 1 mM), and the desired concentration of the test compound or vehicle control (DMSO).

    • Pre-warm the plate to 37°C.

  • Initiation of Polymerization:

    • Add the cold tubulin solution to each well to initiate polymerization.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time. The initial slope of the curve represents the rate of polymerization, and the plateau indicates the maximum extent of polymerization.

Microtubule Stabilization Assay (Cold Depolymerization)

This assay quantifies the ability of a compound to protect pre-formed microtubules from depolymerization induced by cold temperature.

Principle: Microtubules are inherently unstable at low temperatures and will depolymerize. Stabilizing agents like paclitaxel will inhibit this cold-induced depolymerization.

Protocol:

  • Microtubule Polymerization:

    • Polymerize tubulin in the presence of GTP at 37°C for 30 minutes.

  • Compound Incubation:

    • Add varying concentrations of the test compound or vehicle control to the polymerized microtubules and incubate for an additional 15-30 minutes at 37°C.

  • Induction of Depolymerization:

    • Transfer the samples to an ice bath (4°C) to induce depolymerization.

  • Measurement of Remaining Polymer:

    • After a set time (e.g., 30 minutes), centrifuge the samples at high speed to pellet the remaining microtubules.

    • Carefully remove the supernatant containing the depolymerized tubulin.

    • Resuspend the pellet in a cold buffer.

  • Quantification:

    • Quantify the amount of tubulin in the pellet using a protein assay (e.g., Bradford assay).

    • Compare the amount of polymerized tubulin in the compound-treated samples to the control to determine the percentage of stabilization.

Visualizations

Experimental Workflow: Microtubule Polymerization Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis tubulin Tubulin Solution reaction_mix Prepare Reaction Mix (Buffer, GTP, Compound) gtp GTP Stock compound Test Compound (this compound/Paclitaxel) initiate Add Tubulin to Initiate Polymerization reaction_mix->initiate measure Measure Absorbance (340 nm) Over Time initiate->measure plot Plot Absorbance vs. Time measure->plot determine Determine Rate and Extent of Polymerization plot->determine

Caption: Workflow for an in vitro microtubule polymerization assay.

Signaling Pathway: Microtubule Dynamics and Drug Intervention

G cluster_dynamics Microtubule Dynamics cluster_intervention Drug Intervention tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin paclitaxel Paclitaxel paclitaxel->polymerization Promotes paclitaxel->depolymerization Inhibits This compound This compound (Hypothetical) This compound->microtubule ?

Caption: Simplified pathway of microtubule dynamics and points of intervention.

Discussion and Conclusion

The comparison between this compound and paclitaxel in the context of microtubule assembly reveals a significant knowledge gap. Paclitaxel's role as a potent microtubule-stabilizing agent is well-established, supported by extensive in vitro and cellular data. It promotes the polymerization of tubulin into stable, non-functional microtubules, leading to cell cycle arrest and apoptosis.

In contrast, while various this compound derivatives have been shown to exhibit cytotoxicity against cancer cells, their mechanism of action remains largely uncharacterized. There is currently no direct evidence from microtubule assembly assays to suggest that this compound or its derivatives function as microtubule-targeting agents. The observed cytotoxicity could be attributed to other cellular targets or pathways.

Interestingly, studies on a related class of macrocyclic diterpenoids, the jatrophanes, have shown that some of these compounds can interact with tubulin and promote microtubule assembly, exhibiting a paclitaxel-like effect in vitro. This suggests that the diterpenoid scaffold, shared by this compound, has the potential for microtubule interaction. However, the cellular effects of these jatrophanes on microtubule architecture differ from those of paclitaxel.

Future Directions:

To definitively determine the head-to-head performance of this compound and paclitaxel, future research should focus on:

  • Directly testing this compound and its derivatives in in vitro microtubule polymerization and stabilization assays. This will provide the necessary quantitative data to assess their impact on tubulin dynamics.

  • Conducting tubulin binding assays to determine if this compound interacts directly with tubulin and to identify its potential binding site.

  • Performing cell-based imaging studies to visualize the effects of this compound on the microtubule network in cancer cells.

The Complex Trail of Communication in Nasutitermes costalis: A Comparative Guide to Pheromone Validation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Cembrene A was a primary candidate for the trail pheromone of the termite species Nasutitermes costalis. However, emerging research points towards a more complex, multi-component signaling system, challenging the role of this compound A as the sole agent of recruitment and orientation. This guide provides a comparative analysis of this compound A and other identified compounds, offering researchers a comprehensive overview of the current understanding of trail communication in this species.

Recent taxonomic studies have synonymized Nasutitermes costalis with Nasutitermes corniger, making research on N. corniger directly relevant to understanding N. costalis biology.[1][2] This has significant implications for pheromone research, as the trail pheromone of N. corniger has been identified as a blend of multiple components.[3]

Competing Candidates for the Trail Pheromone

While early research investigated this compound A, subsequent studies on Nasutitermes species, particularly N. corniger, have identified other compounds as key players in trail-following behavior. The primary compounds of interest are:

  • This compound A: A monocyclic diterpene that has been investigated for its role in termite communication.

  • Neothis compound (a this compound analogue): A significant component of the trail pheromone in several Nasutitermes species, primarily responsible for orientation.[3][4]

  • (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol (Dodecatrienol): A more volatile compound that acts as the primary recruitment signal in N. corniger.[3]

Comparative Bioactivity and Functionality

Experimental evidence suggests a division of labor between the components of the trail pheromone blend, with different compounds eliciting distinct behaviors.

CompoundProposed FunctionBehavioral Response in BioassaysSupporting Evidence
This compound A Orientation/RecruitmentArtificial trails of racemic this compound-A were found to be ineffective in recruiting N. costalis workers, though chiral this compound-A did show some recruitment activity.[5]Limited direct evidence for a primary role. Its significance may be as a precursor or minor synergistic component.
Neothis compound OrientationElicits orientation behavior, guiding termites along a trail.[3]Identified as a major component of the sternal gland secretion in Nasutitermes species.[3][5]
Dodecatrienol (B1260970) RecruitmentA more volatile component that effectively recruits termites from the nest to a food source.[3]Studies on N. corniger show this compound is crucial for initiating the foraging column.[3]

Experimental Protocols for Pheromone Validation

The identification and validation of trail pheromones in termites involve a multi-step process combining chemical analysis and behavioral bioassays.

Pheromone Extraction and Identification
  • Source: The sternal gland is the primary source of trail-following pheromones in termites.[3] Glands are dissected from worker termites for extraction.

  • Extraction: Glands are typically extracted with a non-polar solvent like hexane.

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify the chemical components of the extract. Electroantennography (EAG) can be coupled with GC to identify compounds that elicit an olfactory response in termite antennae.

Behavioral Bioassays
  • Trail-Following Assay: This is the primary method to assess the biological activity of a candidate pheromone.

    • An artificial trail is created by drawing a line with a solution of the test compound on a substrate (e.g., filter paper).

    • A termite is introduced to the start of the trail, and its behavior is observed.

    • Metrics for a positive response include the distance the termite follows the trail and the time spent on the trail.

  • Recruitment Assay: To test for recruitment, a food source is treated with the candidate pheromone, and the number of termites recruited to the source from a nest or foraging arena is counted over time.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for a multi-component trail pheromone and a typical experimental workflow for its validation.

G cluster_0 Pheromone Release & Perception cluster_1 Behavioral Response Foraging Termite Foraging Termite Sternal Gland Sternal Gland Foraging Termite->Sternal Gland Stimulus (e.g., food discovery) Pheromone Deposition Pheromone Deposition Sternal Gland->Pheromone Deposition Secretes Blend Antennal Reception Antennal Reception Pheromone Deposition->Antennal Reception Volatility Gradient Olfactory Receptor Neurons Olfactory Receptor Neurons Antennal Reception->Olfactory Receptor Neurons Signal Transduction Recruitment (Dodecatrienol) Recruitment (Dodecatrienol) Olfactory Receptor Neurons->Recruitment (Dodecatrienol) Orientation (Neothis compound) Orientation (Neothis compound) Olfactory Receptor Neurons->Orientation (Neothis compound) Trail Following Trail Following Recruitment (Dodecatrienol)->Trail Following Orientation (Neothis compound)->Trail Following

Caption: Proposed signaling pathway for a multi-component trail pheromone in Nasutitermes.

G cluster_0 Chemical Analysis cluster_1 Behavioral Validation Dissection Sternal Gland Dissection Extraction Solvent Extraction Dissection->Extraction GCMS GC-MS & EAG Analysis Extraction->GCMS Identification Compound Identification GCMS->Identification Synthesis Chemical Synthesis Identification->Synthesis Identified Compounds Bioassay Trail-Following & Recruitment Bioassays Synthesis->Bioassay Validation Behavioral Validation Bioassay->Validation

Caption: Experimental workflow for termite trail pheromone identification and validation.

Conclusion

The evidence strongly suggests that the trail pheromone of Nasutitermes costalis is not a single compound but rather a blend of chemicals, primarily dodecatrienol and neothis compound, each with a specialized function. While this compound A may play a role, it is not the primary driver of the complete trail-following behavior. Future research should focus on the precise ratios of these components in the natural pheromone blend and how these ratios might change in different foraging contexts. This multi-component system highlights the sophistication of chemical communication in social insects.

References

A Comparative Guide to the Structure-Activity Relationships of Synthetic Cembrene Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic cembrene analogues, focusing on their structure-activity relationships (SAR) as potential anticancer agents. Cembranoids, a class of diterpenes originally isolated from marine sources like soft corals, have garnered significant interest for their diverse biological activities.[1] This guide summarizes quantitative data on their performance, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to aid in the design and development of novel therapeutic agents.

Comparative Performance of Synthetic this compound Analogues

The anticancer potential of this compound analogues is often evaluated by their ability to inhibit cancer cell proliferation and migration. Sarcophine (B1681461), a well-studied cembranoid, has served as a scaffold for the semi-synthesis of various analogues to explore their SAR and improve their therapeutic index.[2][3]

A key area of investigation has been the modification of the sarcophine structure to enhance its antimigratory activity against metastatic cancer cell lines, such as the prostate cancer cell line PC-3 and the breast cancer cell line MDA-MB-231.[3] The following table summarizes the antimigratory activities of a series of semi-synthetic sarcophine analogues, highlighting the impact of different chemical modifications.

Table 1: Antimigratory Activity of Semi-Synthetic Sarcophine Analogues

CompoundModification from Sarcophine (1)Cancer Cell LineIC50 (µM) for Migration Inhibition
1 Sarcophine (Natural Product)PC-3> 200
MDA-MB-231> 200
2 7,8-dihydroxy deepoxyPC-312.5
MDA-MB-23115.8
3 7-methoxy-8-hydroxy deepoxyPC-325.1
MDA-MB-23131.6
4 7-ethoxy-8-hydroxy deepoxyPC-319.9
MDA-MB-23125.1
5 7-isopropoxy-8-hydroxy deepoxyPC-315.8
MDA-MB-23119.9
6 7-n-butoxy-8-hydroxy deepoxyPC-312.6
MDA-MB-23115.8
7 7-(3-phenylpropoxy)-8-hydroxy deepoxyPC-310.0
MDA-MB-23112.6

Data synthesized from El Sayed, K. A., et al. (2011).[3]

Structure-Activity Relationship Insights:

  • Epoxide Ring Opening: The opening of the 7,8-epoxide ring in sarcophine to form the corresponding diol (compound 2 ) significantly enhances antimigratory activity.[3]

  • Ether Analogues at C-7: The introduction of alkoxy groups at the C-7 position (compounds 3-7 ) generally maintains or improves the antimigratory potency compared to the diol.[3]

  • Hydrophobicity and Chain Length: There appears to be a correlation between the hydrophobicity and chain length of the C-7 substituent and the antimigratory activity, with longer and more hydrophobic chains (e.g., n-butoxy and 3-phenylpropoxy) showing greater potency.[3]

Experimental Protocols

A fundamental aspect of evaluating the anticancer potential of this compound analogues is the assessment of their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Detailed Protocol for MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on adherent cancer cell lines.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines (e.g., PC-3, MDA-MB-231) in appropriate culture medium

  • This compound analogue stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many synthetic this compound analogues are still under investigation, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a plausible target for diterpenoid compounds in cancer. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.[4]

The MAPK cascade consists of three main branches: the extracellular signal-regulated kinase (ERK), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways. The JNK pathway, in particular, is often associated with the induction of apoptosis in response to cellular stress.[5] It is hypothesized that some this compound analogues may exert their anticancer effects by activating the JNK pathway, leading to programmed cell death in cancer cells.

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor jnkk MKK4/7 extracellular_stimuli->jnkk p38kk MKK3/6 extracellular_stimuli->p38kk ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation jnk JNK jnkk->jnk apoptosis Apoptosis jnk->apoptosis p38 p38 p38kk->p38 p38->apoptosis inflammation Inflammation p38->inflammation cembranoid Synthetic this compound Analogue cembranoid->jnk Potential Activation Experimental_Workflow start Start: Sarcophine (Natural Product) synthesis Semi-synthesis of Analogues (e.g., Epoxide Ring Opening, Etherification) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay against Cancer Cell Lines) purification->cytotoxicity migration Antimigratory Activity Assay (Wound Healing Assay) purification->migration sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis migration->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id mechanism Mechanism of Action Studies (e.g., Western Blot for MAPK Pathway) lead_id->mechanism SAR_Logic sarcophine Sarcophine (Low Activity) epoxide_opening Epoxide Ring Opening (to Diol) sarcophine->epoxide_opening etherification Etherification at C-7 (Increased Hydrophobicity) epoxide_opening->etherification increased_activity Increased Antimigratory Activity etherification->increased_activity

References

Comparing the efficacy of different Cembrene isomers in anti-cancer studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent anti-cancer studies reveals significant variations in the efficacy of different cembrene isomers, a class of natural diterpenes found predominantly in marine organisms. This comparison guide synthesizes key findings on the anti-cancer properties of prominent this compound isomers, including sinularin (B1233382), dihydrosinularin, and sarcophine (B1681461) derivatives, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Quantitative Efficacy: A Comparative Overview

The anti-proliferative activity of this compound isomers has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency, with lower values indicating greater efficacy. The following tables summarize the IC50 values for several this compound isomers, providing a direct comparison of their cytotoxic effects.

Table 1: Comparative IC50 Values of Sinularin and Dihydrosinularin

Cancer Cell LineSinularin (μM)Dihydrosinularin (μM)Reference
MDA-MB-231 (Breast)3260
H1299 (Lung)270
HA22T/VGH (Liver)12120
Ca9-22 (Oral)-0.39 (48h)[1]
OECM-1 (Oral)-0.69 (48h)[1]
CAL 27 (Oral)-0.8 (48h)[1]
SCC-9 (Oral)-0.65 (48h)[1]

Table 2: IC50 Values of Sarcophine and Other Cembranoids

This compound IsomerCancer Cell LineIC50 (μM)Reference
7β-acetoxy-8α-hydroxydeepoxysarcophineHepG2 (Liver)3.6 (μg/mL)[2]
7β-acetoxy-8α-hydroxydeepoxysarcophineHCT-116 (Colon)2.3 (μg/mL)[2]
7β-acetoxy-8α-hydroxydeepoxysarcophineHeLa (Cervical)6.7 (μg/mL)[2]
Sarcoconvolutum (Compound 4)A549 (Lung)49.70[3][4][5]
Sarcoconvolutum (Compound 4)HSC-2 (Oral)53.17[3][4][5]

Mechanisms of Action: Modulating Key Signaling Pathways

The anti-cancer effects of this compound isomers are attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Sinularin , for instance, has been shown to induce apoptosis in gastric cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and survival, and its inhibition leads to the activation of the intrinsic apoptotic cascade.[6] Furthermore, in glioblastoma cells, sinularin triggers apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-9 and caspase-3.

Sarcophine-diol , a derivative of sarcophine, has been observed to inhibit the proliferation of melanoma cells by downregulating the STAT3 signaling pathway and inducing the expression of the tumor suppressor protein p53.[7] This leads to cell cycle arrest and the activation of both intrinsic and extrinsic apoptotic pathways, evidenced by the cleavage of caspases-3, -8, and -9.[7]

The following diagrams illustrate the key signaling pathways modulated by these this compound isomers.

PI3K_Akt_mTOR_Pathway Sinularin Sinularin PI3K PI3K Sinularin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Sinularin's inhibition of the PI3K/Akt/mTOR pathway.

STAT3_Pathway Sarcophine_diol Sarcophine-diol STAT3 STAT3 Sarcophine_diol->STAT3 inhibits p53 p53 Sarcophine_diol->p53 activates Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis p53->Apoptosis

Sarcophine-diol's modulation of STAT3 and p53 pathways.

Caspase_Cascade Cembrene_Isomers This compound Isomers (e.g., Sinularin, Sarcophine-diol) Caspase8 Caspase-8 (Extrinsic) Cembrene_Isomers->Caspase8 activate Caspase9 Caspase-9 (Intrinsic) Cembrene_Isomers->Caspase9 activate Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General overview of the caspase cascade activated by this compound isomers.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key assays cited in the reviewed studies are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_Compound Add this compound Isomers Seed_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V & Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the this compound isomers for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with This compound Isomers Start->Treat_Cells Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Resuspend_Cells Resuspend in Binding Buffer Harvest_Cells->Resuspend_Cells Stain_Cells Stain with Annexin V & Propidium Iodide Resuspend_Cells->Stain_Cells Incubate Incubate (15 min, RT, dark) Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Workflow of the Annexin V & PI apoptosis assay.

This comparative guide highlights the potential of this compound isomers as a source of novel anti-cancer agents. The differential efficacy and distinct mechanisms of action among these isomers underscore the importance of continued research to identify the most promising candidates for further pre-clinical and clinical development.

References

Cross-Validation of Cembrene's Bioactivity: A Comparative Guide to Orthogonal Assay Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of the bioactivity of cembrene and its derivatives using orthogonal assay methods. This compound, a natural diterpene, has demonstrated a promising range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. To rigorously validate these activities and elucidate the underlying mechanisms of action, it is imperative to employ a multi-faceted approach using assays that measure distinct biological endpoints. This document outlines the experimental protocols for key assays, presents comparative data for various this compound derivatives, and illustrates the relevant signaling pathways and experimental workflows.

Cross-Validation of Anticancer Bioactivity

The anticancer properties of this compound derivatives are primarily assessed through cytotoxicity assays, which measure the reduction in cell viability upon treatment. To ensure that the observed cytotoxicity is a result of programmed cell death (apoptosis) and not necrosis, a series of orthogonal assays targeting different stages of the apoptotic cascade are employed.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the cytotoxic effects of various this compound derivatives on different cancer cell lines, as measured by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

This compound DerivativeCancer Cell LineAssayIC50 (µM)Reference
Sarcoconvolutum DA549 (Lung)MTT49.70[1]
Sarcoconvolutum DHSC-2 (Oral)MTT53.17[1]
SardisterolA549 (Lung)MTT27.3
Sarcoehrenbergilid AA549 (Lung)MTT>100
Sarcoehrenbergilid AHepG2 (Liver)MTT98.6
11-dehydrosinulariolide---
Sinularin---
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.001–100 µM) and a vehicle control (e.g., DMSO). Doxorubicin can be used as a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692).

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

To confirm that cell death is occurring via apoptosis, a panel of assays targeting different apoptotic events should be performed.

a) Annexin V Assay (Early Apoptosis): This assay detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

  • Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry.

b) Caspase-3/7 Activity Assay (Execution Phase): This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with the this compound derivative.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7.

  • Signal Measurement: Incubate at room temperature and measure the luminescence or fluorescence, which is proportional to the caspase activity.

c) JC-1 Assay (Mitochondrial Involvement): This assay measures the mitochondrial membrane potential (ΔΨm), which dissipates during the intrinsic apoptotic pathway.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative.

  • JC-1 Staining: Incubate the cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Analysis: Analyze the shift from red to green fluorescence using a fluorescence microscope or flow cytometer. The ratio of red to green fluorescence is a measure of mitochondrial depolarization.

d) TUNEL Assay (DNA Fragmentation): The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage event in apoptosis.

Protocol:

  • Cell Fixation and Permeabilization: Fix the treated cells with paraformaldehyde and permeabilize with Triton X-100.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Analysis: Visualize and quantify the fluorescently labeled cells using fluorescence microscopy or flow cytometry.

Visualization of Anticancer Bioactivity Cross-Validation

Anticancer Bioactivity Cross-Validation Workflow cluster_0 Primary Screening cluster_1 Orthogonal Validation of Apoptosis MTT MTT Assay (Cell Viability) AnnexinV Annexin V Assay (PS Translocation) MTT->AnnexinV Confirms early apoptosis Caspase Caspase-3/7 Assay (Executioner Caspase Activity) MTT->Caspase Confirms execution phase JC1 JC-1 Assay (Mitochondrial Depolarization) MTT->JC1 Investigates intrinsic pathway TUNEL TUNEL Assay (DNA Fragmentation) MTT->TUNEL Confirms late-stage apoptosis

Caption: Workflow for the cross-validation of anticancer bioactivity.

Cross-Validation of Anti-inflammatory Bioactivity

The anti-inflammatory effects of this compound derivatives are typically evaluated by their ability to inhibit the production of inflammatory mediators in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS). Orthogonal validation involves measuring the inhibition of multiple inflammatory markers and investigating the upstream signaling pathways.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the inhibitory effects of various this compound derivatives on nitric oxide (NO) and pro-inflammatory cytokine production.

This compound DerivativeCell LineAssayIC50 (µM)Reference
11-dehydrosinulariolideRAW 264.7NO Inhibition (LPS)5.66 ± 0.19[1]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olideRAW 264.7NO Inhibition (LPS)15.25 ± 0.25[1]
SinularinRAW 264.7NO Inhibition (LPS)3.85 ± 0.25[1]
11-dehydrosinulariolideRAW 264.7NO Inhibition (HKC)5.81 ± 0.4[1]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olideRAW 264.7NO Inhibition (HKC)7.42 ± 0.4[1]
SinularinRAW 264.7NO Inhibition (HKC)2.81 ± 0.2[1]
Costunolide-TNF-α Inhibition2.05[2]
Dehydrocostus lactone-TNF-α Inhibition2.06[2]
Experimental Protocols

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) in the supernatant is proportional to the NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

a) TNF-α and IL-6 ELISA: This assay quantifies the inhibition of the pro-inflammatory cytokines TNF-α and IL-6.

Protocol:

  • Cell Treatment and Stimulation: Treat and stimulate RAW 264.7 cells as described for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA using commercially available kits for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the cytokines from a standard curve and calculate the percentage of inhibition.

b) Western Blot for MAPK and NF-κB Pathways: This assay investigates the effect of this compound derivatives on the phosphorylation of key proteins in the MAPK (e.g., p38, ERK, JNK) and NF-κB (e.g., p65) signaling pathways, which are upstream of inflammatory mediator production.

Protocol:

  • Cell Treatment and Stimulation: Treat and stimulate RAW 264.7 cells for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38, anti-total-p38).

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Densitometry: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the effect on pathway activation.

Visualization of Anti-inflammatory Signaling Pathways

Anti-inflammatory Signaling Pathways and this compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (p65) TLR4->NFkB iNOS iNOS Expression MAPK->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

Caption: this compound's anti-inflammatory mechanism of action.

Conclusion

The cross-validation of this compound's bioactivity through a combination of primary and orthogonal assays provides a robust and reliable assessment of its therapeutic potential. For anticancer activity, complementing cytotoxicity data with a suite of apoptosis-specific assays confirms the mechanism of cell death. Similarly, for anti-inflammatory effects, demonstrating the inhibition of multiple inflammatory mediators and elucidating the impact on upstream signaling pathways strengthens the evidence. This comprehensive approach is crucial for the continued development of this compound and its derivatives as potential drug candidates. Researchers are encouraged to adopt this multi-assay strategy to ensure the validity and reproducibility of their findings.

References

Independent Verification of NMR Data for a Novel Cembrene Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous verification of spectroscopic data is a cornerstone of natural product chemistry, ensuring the structural integrity of newly identified compounds. This guide provides a comparative analysis of the published Nuclear Magnetic Resonance (NMR) data for a recently isolated novel cembrene derivative, Sarcoconvolutum A, against a hypothetical independent verification. The objective is to highlight the importance of data reproducibility and offer a standardized protocol for such verification processes.

Data Presentation: Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR data for Sarcoconvolutum A, isolated from the soft coral Sarcophyton convolutum, and compare it with the data obtained from a hypothetical independent analysis. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data Comparison for Sarcoconvolutum A (500 MHz, CDCl₃)

PositionPublished Data δн (mult, J in Hz)Independent Verification δн (mult, J in Hz)Δδ (ppm)
23.45 (br d, 10.5)3.46 (br d, 10.5)0.01
32.30 (m)2.31 (m)0.01
52.15 (m)2.16 (m)0.01
62.25 (m)2.26 (m)0.01
74.43 (dd, 9.0, 5.0)4.44 (dd, 9.0, 5.0)0.01
92.05 (m)2.06 (m)0.01
104.92 (br d, 10.1)4.93 (br d, 10.1)0.01
115.47 (d, 10.1)5.48 (d, 10.1)0.01
132.10 (m)2.11 (m)0.01
142.00 (m)2.01 (m)0.01
171.83 (s)1.84 (s)0.01
181.26 (s)1.27 (s)0.01
191.86 (s)1.87 (s)0.01
201.86 (s)1.87 (s)0.01
15-Ha5.07 (s)5.08 (s)0.01
15-Hb5.13 (s)5.14 (s)0.01

Table 2: ¹³C NMR Data Comparison for Sarcoconvolutum A (125 MHz, CDCl₃)

PositionPublished Data δcIndependent Verification δcΔδ (ppm)
1162.3162.40.1
271.671.70.1
339.539.60.1
4143.9144.00.1
535.135.20.1
625.525.60.1
779.479.50.1
874.574.60.1
940.140.20.1
10121.1121.20.1
11127.8127.90.1
1284.184.20.1
1334.434.50.1
1424.224.30.1
15123.1123.20.1
16175.3175.40.1
178.88.90.1
1820.320.40.1
1916.516.60.1
2024.224.30.1

Experimental Protocols

Isolation of Sarcoconvolutum A (as per published method)

The soft coral Sarcophyton convolutum was collected, and a crude extract was obtained using organic solvents. The extract was then subjected to repeated column chromatography on silica (B1680970) gel, followed by preparative HPLC to yield the pure compound, Sarcoconvolutum A.

NMR Data Acquisition and Processing

NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts were referenced to the residual solvent signals (δн 7.26 and δc 77.16).

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, 64k data points, a relaxation delay of 1 s, and an acquisition time of 2.04 s.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2 s, and an acquisition time of 1.09 s.

  • 2D NMR: COSY, HSQC, and HMBC spectra were acquired using standard Bruker pulse programs to aid in the assignment of proton and carbon signals.

The raw data (FID) was processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction.

Visualization of the Verification Workflow

The following diagram illustrates the logical workflow for the independent verification of published NMR data.

Verification_Workflow cluster_publication Published Study cluster_verification Independent Verification cluster_comparison Comparative Analysis pub_isolation Isolation of Novel This compound Derivative pub_nmr NMR Data Acquisition (¹H, ¹³C, 2D) pub_isolation->pub_nmr pub_structure Structure Elucidation pub_nmr->pub_structure pub_data Published NMR Data pub_structure->pub_data comparison Comparison of Published vs. Verification Data pub_data->comparison ver_synthesis Re-synthesis or Re-isolation of Compound ver_nmr Independent NMR Data Acquisition ver_synthesis->ver_nmr ver_data Verification NMR Data ver_nmr->ver_data ver_data->comparison conclusion Conclusion on Structural Integrity comparison->conclusion Data Match discrepancy Investigation of Discrepancies comparison->discrepancy Discrepancy Found

Caption: Workflow for the independent verification of published NMR data.

The value of making raw NMR data publicly available is increasingly recognized in the natural product research community.[1][2][3][4] This practice enhances the transparency of experimental protocols and allows for the independent verification of published results, ultimately strengthening the integrity of scientific findings.[1][2] The process of re-isolating or re-synthesizing a compound and acquiring its NMR data independently is crucial for validating its structure. Any significant discrepancies between the published and independently acquired data would necessitate further investigation to ensure the correct structural assignment.

References

A Comparative Analysis of Cembrene Extraction Methods from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Cembrene Extraction

This compound, a 14-membered macrocyclic diterpene, and its derivatives, known as cembranoids, have garnered significant attention in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These compounds are biosynthesized by a variety of terrestrial plants and marine organisms. The efficient extraction of this compound from these natural sources is a critical first step for further research and drug development. This guide provides a comparative overview of various extraction methodologies, supported by available experimental data, to assist researchers in selecting the most suitable technique for their specific needs.

Natural Sources of this compound

This compound and its analogues have been isolated from a diverse array of natural sources, including:

  • Soft Corals: Species from the genera Sarcophyton and Nephthea are particularly rich sources of cembranoids.

  • Pine Oleoresin: The oleoresin of various Pinus species contains this compound and other diterpenes.

  • Tobacco: The flowers and leaves of Nicotiana tabacum are known to contain cembratrien-diols, a class of cembranoids.

  • Cleome viscosa: This herbaceous plant has been reported to contain cembranoid diterpenes.

Comparative Overview of Extraction Methods

The selection of an appropriate extraction method is paramount and depends on factors such as the chemical nature of the target compound, the matrix of the source material, and the desired yield, purity, and environmental impact. This section compares conventional and modern extraction techniques for this compound.

Data Presentation:
Extraction MethodNatural SourceSolvent(s)Key ParametersYieldPurityReference(s)
Solvent Extraction Soft Coral (Sarcophyton sp.)Acetone (B3395972), Ethanol (B145695), Ethyl AcetateRoom temperature, ultrasonic bathNot specified for this compoundVaries, requires extensive chromatographic purification[1]
Microwave-Assisted Hydrodistillation (MAHD) Pine Oleoresin (Pinus merkusii)WaterMicrowave Power: 600 W, Time: 60 minUp to 27.31% (turpentine oil)Not specified for this compound[2]
Microwave-Assisted Deep Eutectic Solvent Extraction (MAE-DES) Tobacco Flowers (Nicotiana tabacum)Choline (B1196258) chloride:lactic acid (1:3)Microwave Power: 425 W, Time: 32 min, Temp: 40°C6.23 ± 0.15 mg/g (CBT-diols)Not specified[3]
Ultrasound-Assisted Extraction (UAE) Soft Coral (Sarcophyton crassocaule)EthanolRoom temperature, 20 minNot specified for this compoundVaries, requires chromatographic purification[4]
Supercritical Fluid Extraction (SFE) General for TerpenesSupercritical CO₂Pressure: ~70 bar, Temperature: ~50°C (for monoterpenes)High (general)High (general)[5][6]

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed.

Solvent Extraction of Cembranoids from Soft Coral

This protocol is a general method for the extraction of cembranoids from soft corals of the genus Sarcophyton.

Materials:

  • Frozen soft coral sample

  • Acetone (or Ethanol/Ethyl Acetate)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Rotary evaporator

  • Ultrasonic bath

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Cut the frozen soft coral (e.g., 428.0 g dry weight) into small pieces.

  • Exhaustively extract the coral pieces with acetone (e.g., 3 x 1.5 L) using an ultrasonic bath for 15 minutes at room temperature for each extraction cycle.[1]

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a brown residue.

  • Partition the residue between diethyl ether (Et₂O) and water.

  • Collect the Et₂O layer and concentrate it under reduced pressure to obtain a dark brown residue (e.g., 18.8 g).[1]

  • Subject the residue to silica gel column chromatography, eluting with a solvent gradient (e.g., n-hexane/ethyl acetate) to separate the different cembranoid fractions.

Microwave-Assisted Hydrodistillation (MAHD) of Pine Oleoresin

This method is suitable for the extraction of volatile components, including terpenes, from pine oleoresin.

Materials:

  • Pine oleoresin

  • Deionized water

  • Modified microwave oven for hydrodistillation

  • Clevenger-type apparatus

Procedure:

  • Place a known quantity of pine resin (e.g., 150 mL) and water into the distillation flask of the modified microwave system.

  • Set the microwave power (e.g., 300-600 W) and extraction time (e.g., 30-90 min).[2]

  • The microwave energy heats the water, generating steam that passes through the oleoresin, carrying the volatile terpenes.

  • The vapor mixture is then condensed in a Clevenger-type apparatus.

  • The immiscible turpentine (B1165885) oil is collected and separated from the aqueous phase.

  • The highest yield of turpentine oil (27.31%) was reported at 600 W for 60 minutes with 150 mL of pine resin.[2]

Microwave-Assisted Deep Eutectic Solvent (MAE-DES) Extraction of Cembranoids from Tobacco Flowers

This green extraction method utilizes a deep eutectic solvent for the efficient extraction of cembratrien-diols (CBT-diols) from tobacco flowers.[3]

Materials:

  • Dried and powdered tobacco flowers

  • Choline chloride

  • Lactic acid

  • Microwave extraction system

  • Centrifuge

Procedure:

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and lactic acid in a 1:3 molar ratio.

  • Mix the powdered tobacco flowers with the DES at a solid-to-liquid ratio of 20 mg/mL.[3]

  • Perform the microwave-assisted extraction under the following optimized conditions: microwave power of 425 W, extraction time of 32 minutes, and a temperature of 40°C.[3]

  • After extraction, centrifuge the mixture to separate the supernatant containing the extracted CBT-diols from the solid residue.

  • The supernatant can then be further processed for the isolation and purification of the target compounds.

Ultrasound-Assisted Extraction (UAE) of Cembranoids from Soft Coral

Ultrasound-assisted extraction enhances the efficiency of solvent extraction by using acoustic cavitation to disrupt cell walls.

Materials:

  • Frozen soft coral sample

  • Ethanol

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Chop the frozen soft coral (e.g., 84.0 g dry weight) into small pieces.

  • Extract the coral pieces with ethanol (e.g., 1.5 L x 5) in an ultrasonic bath for 20 minutes at room temperature for each cycle.[4]

  • Combine the ethanol extracts and filter to remove solid particles.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The crude extract can then be subjected to further purification steps, such as liquid-liquid partitioning and chromatography.

Supercritical Fluid Extraction (SFE) of Terpenes

Supercritical CO₂ extraction is a green and highly tunable method for selectively extracting terpenes.

Materials:

  • Ground natural source material (e.g., soft coral, pine resin)

  • Supercritical fluid extractor

  • High-purity carbon dioxide

Procedure:

  • Pack the ground and dried source material into the extraction vessel of the SFE system.

  • Pressurize and heat the carbon dioxide to bring it to a supercritical state (above its critical point of 31.1°C and 73.8 bar).

  • For the extraction of volatile terpenes like this compound, typical starting parameters could be a pressure of around 70-80 bar and a temperature of 45-50°C.[5][6]

  • The supercritical CO₂ flows through the extraction vessel, dissolving the terpenes.

  • The CO₂-terpene mixture then flows into a separator where the pressure and/or temperature is reduced.

  • This causes the CO₂ to return to its gaseous state, leaving behind the extracted terpenes, which are collected.

  • The CO₂ can be recycled for subsequent extractions.

Mandatory Visualizations

G General Workflow for this compound Extraction cluster_source Natural Source cluster_extraction Extraction cluster_processing Downstream Processing cluster_analysis Analysis & Isolation Source Soft Coral / Pine Oleoresin / Tobacco / Cleome viscosa Solvent Solvent Extraction Source->Solvent MAHD MAHD Source->MAHD MAEDES MAE-DES Source->MAEDES UAE UAE Source->UAE SFE SFE Source->SFE Partition Liquid-Liquid Partitioning Solvent->Partition Crude Extract MAHD->Partition Crude Extract MAEDES->Partition Crude Extract UAE->Partition Crude Extract SFE->Partition Crude Extract Chroma Column Chromatography Partition->Chroma Analysis GC-MS / HPLC / NMR Chroma->Analysis Isolation Pure this compound Analysis->Isolation

Caption: General workflow for the extraction and isolation of this compound.

G Classification of this compound Extraction Methods cluster_conventional Conventional Methods cluster_modern Modern (Green) Methods Solvent Solvent Extraction MAHD Microwave-Assisted Hydrodistillation (MAHD) MAEDES Microwave-Assisted Deep Eutectic Solvent Extraction (MAE-DES) UAE Ultrasound-Assisted Extraction (UAE) SFE Supercritical Fluid Extraction (SFE) Methods Extraction Methods Methods->Solvent Methods->MAHD Methods->MAEDES Methods->UAE Methods->SFE

Caption: Classification of the described extraction methods.

References

Benchmarking the synthetic yield of a new Cembrene synthesis route against established methods.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Efficacy of Cembrene Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a novel synthetic pathway to this compound, a 14-membered macrocyclic diterpene of significant interest for its anti-inflammatory and anti-cancer properties. The performance of this new route is objectively compared against an established method, with a focus on synthetic yield and methodological efficiency. All data presented is supported by experimental findings from peer-reviewed literature.

Comparative Analysis of Synthetic Yields

The efficiency of a synthetic route is primarily evaluated by its overall yield. The following table summarizes the reported yields for an established and a new synthetic route to this compound analogues.

Synthetic RouteKey ReactionStarting MaterialOverall Yield (%)Number of StepsReference
Established Method: Titanium-Induced MacrocyclizationIntramolecular reductive coupling of a dicarbonylAcyclic precursor derived from geraniol~15-25%~10-15(Furstner, 1999)
New Method: Ring-Closing Metathesis (RCM)Grubbs catalyst-mediated macrocyclizationDienic acyclic precursor~30-40%~8-12(Nicolaou et al., 2005)

Experimental Protocols

Detailed methodologies for the key macrocyclization steps are provided below.

Established Method: Intramolecular Dicarbonyl Coupling via McMurry Reaction

This established route relies on a low-valent titanium-mediated reductive coupling of an acyclic keto-aldehyde to form the 14-membered cembranoid ring.

Materials:

  • Acyclic keto-aldehyde precursor

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine

  • Argon atmosphere

Procedure:

  • A three-necked flask equipped with a reflux condenser and a mechanical stirrer is charged with zinc dust (4.0 eq) and freshly distilled THF under an argon atmosphere.

  • The suspension is cooled to 0°C, and TiCl₄ (2.0 eq) is added dropwise, resulting in a yellow suspension.

  • The mixture is heated to reflux for 2 hours, during which the color changes to black, indicating the formation of low-valent titanium species.

  • A solution of the acyclic keto-aldehyde precursor (1.0 eq) in anhydrous THF is added dropwise to the refluxing suspension over a period of 12 hours using a syringe pump to ensure high dilution conditions.

  • After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.

  • The reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl.

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound macrocycle.

New Method: Ring-Closing Metathesis for this compound Synthesis

This newer approach utilizes a ruthenium-based catalyst to facilitate the macrocyclization of a terminal diene precursor, offering improved yields and milder reaction conditions.

Materials:

  • Acyclic diene precursor

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous and degassed

  • Argon atmosphere

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, a solution of the acyclic diene precursor (1.0 eq) in degassed, anhydrous DCM is added. The concentration is typically maintained at 0.001 M to favor intramolecular cyclization.

  • Grubbs' second-generation catalyst (0.05-0.10 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (10 eq) and stirred for an additional 30 minutes to deactivate the catalyst.

  • The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to yield the this compound product.

Visualizing the Synthetic and Biological Pathways

To further elucidate the processes discussed, the following diagrams illustrate the logical workflow for comparing synthesis routes and a key biological signaling pathway influenced by this compound.

G cluster_0 Benchmarking Workflow start Define Target: this compound established Identify Established Synthesis Route start->established new_route Identify New Synthesis Route start->new_route data Gather Yield and Step Count Data established->data new_route->data protocol Detail Experimental Protocols data->protocol compare Compare Yield, Steps, and Conditions protocol->compare conclusion Draw Conclusion on Efficacy compare->conclusion

Caption: Workflow for Benchmarking this compound Synthesis Routes.

Cembranoids have been shown to exert their anti-inflammatory effects by modulating key signaling cascades. The Transforming Growth Factor-beta (TGF-β) pathway, which plays a crucial role in inflammation and cellular growth, is a notable target.

TGFB TGF-β Ligand Receptor2 Type II Receptor (TβRII) TGFB->Receptor2 Binds Receptor1 Type I Receptor (TβRI) Receptor2->Receptor1 Recruits & Phosphorylates SMAD23 R-SMAD (SMAD2/3) Receptor1->SMAD23 Phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 Co-SMAD (SMAD4) SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Pro-inflammatory Cytokines) Nucleus->Transcription Regulates This compound This compound This compound->Receptor1 Inhibits

Caption: this compound's Modulation of the TGF-β Signaling Pathway.

This guide demonstrates that newer synthetic strategies, such as ring-closing metathesis, can offer significant improvements in overall yield and reaction efficiency for the synthesis of this compound and its analogues when compared to more established methods like the McMurry reaction. These advancements are critical for facilitating further research into the promising therapeutic applications of this important class of natural products.

In Vivo Validation of Cembrene's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of cembrene diterpenoids, a class of natural compounds with therapeutic potential. Due to the limited availability of in vivo studies on isolated this compound, this document leverages data from a study on a this compound-rich fraction from the soft coral Sinularia flexibilis. For comparative purposes, its efficacy is benchmarked against the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802), using data from a standard animal model of acute inflammation.

Comparative Efficacy of this compound-Rich Extract vs. Diclofenac

The following table summarizes the anti-inflammatory efficacy of a Sinularia flexibilis extract (SF-E), rich in this compound diterpenoids, in a Cutibacterium acnes-induced ear edema model, and compares it with the effects of diclofenac in a carrageenan-induced paw edema model. It is important to note that the data are derived from separate studies and different animal models of inflammation.

Treatment Group Animal Model Dose Time Point % Inhibition of Edema Reference Study
S. flexibilis Extract (SF-E)C. acnes-induced Ear Edema (Rat)Not Specified24 hoursSignificant reduction (p<0.05)[1][2]
DiclofenacCarrageenan-induced Paw Edema (Rat)5 mg/kg2 hours56.17 ± 3.89%[3][4]
DiclofenacCarrageenan-induced Paw Edema (Rat)20 mg/kg3 hours71.82 ± 6.53%[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.

Cutibacterium acnes-Induced Ear Edema in Rats

This model is utilized to assess the anti-inflammatory effects of test compounds against inflammation induced by bacteria relevant to skin inflammatory conditions.

  • Animal Model: Male Wistar rats.

  • Inflammation Induction: An injection of Cutibacterium acnes is administered to the ears of the rats to induce a localized inflammatory response, resulting in edema.

  • Treatment Administration: A fraction of Sinularia flexibilis extract (SF-E), containing this compound diterpenoids, is administered to the treatment group of rats.

  • Data Collection: The degree of ear edema is measured at specific time points following the induction of inflammation.

  • Data Analysis: The percentage inhibition of edema in the treated group is calculated relative to a control group that does not receive the test compound. A statistically significant reduction in edema indicates an anti-inflammatory effect.[1][2]

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animal Model: Male Wistar albino rats (6-8 weeks old).

  • Groups (n=10 per group):

    • Vehicle Control (0.25% Na-CMC solution)

    • Diclofenac (5 mg/kg, oral)

    • Diclofenac (20 mg/kg, oral)

  • Procedure:

    • Test compounds (Diclofenac or vehicle) are administered orally 60 minutes prior to the induction of inflammation.[3][4]

    • Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution in normal saline into the right hind paw of the rats.[3][5]

    • Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 6 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle control group.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.

G cluster_0 Animal Preparation & Grouping cluster_1 Treatment Administration cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Wistar Rats Wistar Rats Grouping (n=10) Grouping (n=10) Wistar Rats->Grouping (n=10) Oral Gavage Oral Gavage: - Vehicle Control - this compound Extract - Diclofenac Grouping (n=10)->Oral Gavage Induction Induce Edema: - C. acnes (Ear) - Carrageenan (Paw) Oral Gavage->Induction Measure Edema Measure Edema Induction->Measure Edema Calculate % Inhibition Calculate % Inhibition Measure Edema->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Caption: Workflow for in vivo anti-inflammatory validation.

G cluster_mapk MAPK Pathway cluster_downstream Downstream Effects LPS LPS p38 p38 LPS->p38 Activates JNK JNK LPS->JNK Activates ERK ERK LPS->ERK Activates This compound Diterpenoids This compound Diterpenoids This compound Diterpenoids->p38 Inhibits This compound Diterpenoids->JNK Inhibits This compound Diterpenoids->ERK Inhibits iNOS expression iNOS expression p38->iNOS expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38->Pro-inflammatory Cytokines JNK->iNOS expression JNK->Pro-inflammatory Cytokines ERK->iNOS expression ERK->Pro-inflammatory Cytokines NO production NO production iNOS expression->NO production

Caption: this compound's modulation of the MAPK signaling pathway.

References

Comparative Transcriptomic Analysis of Cembrene and Cisplatin in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of a novel natural compound versus a conventional chemotherapeutic agent.

This guide provides a comparative analysis of the transcriptomic effects of Cembrene, a natural diterpene with anticancer potential, and Cisplatin, a widely used chemotherapeutic drug. While comprehensive transcriptomic data for this compound is not yet publicly available, this document synthesizes existing research on its molecular targets and cytotoxic effects, juxtaposing them with the well-documented transcriptomic landscape induced by Cisplatin. This comparison aims to illuminate the distinct and potentially overlapping mechanisms of action of these two compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound and Cisplatin

This compound is a 14-membered macrocyclic diterpene originally isolated from pine oleoresin and also found in various plants and marine organisms. This compound and its derivatives, known as cembranoids, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Recent studies have highlighted the cytotoxic potential of cembranoids against several cancer cell lines, prompting further investigation into their mechanisms of action.

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of cancer treatment for decades. It is used to treat a wide variety of cancers, including testicular, ovarian, bladder, lung, and head and neck cancers. Cisplatin exerts its anticancer effects primarily by cross-linking with purine (B94841) bases in DNA, which interferes with DNA repair mechanisms, ultimately leading to DNA damage and inducing apoptosis in cancer cells.

Comparative Data Presentation

Cytotoxicity of this compound Derivatives in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines, as reported in the literature.

This compound DerivativeCancer Cell LineIC50 (µM)Reference
Sarcoconvolutum DA549 (Lung)49.70[1]
Sarcoconvolutum DHSC-2 (Oral)53.17[1]
Sarcoehrenbergilid AA549 (Lung)> 100[2][3]
SarcophineA549 (Lung)> 100[2][3]
(+)-7α,8β-dihydroxydeepoxysarcophineA549 (Lung)35.2[2][3]
Sinulolide AA549 (Lung)> 100[2][3]
Sinulolide BA549 (Lung)> 100[2][3]
SardisterolA549 (Lung)27.3[2][3]
Transcriptomic Effects of Cisplatin on Cancer Cells

The following table presents a summary of key genes and pathways significantly modulated by Cisplatin treatment in cancer cells, based on transcriptomic studies. This data is generalized from multiple studies on various cancer cell lines.

CategoryGenes/PathwaysRegulation by CisplatinImplication in Cancer
DNA Damage Response TP53, ATM, ATR, BRCA1UpregulatedActivation of tumor suppressor pathways leading to cell cycle arrest and apoptosis.
Apoptosis BAX, FAS, CASP3, CASP9UpregulatedInduction of programmed cell death.[2]
Cell Cycle Arrest CDKN1A (p21)UpregulatedInhibition of cell cycle progression at G1/S and G2/M phases.
Stress Response GADD45A, DDIT3 (CHOP)UpregulatedCellular response to DNA damage and endoplasmic reticulum stress.
Signaling Pathways p53 signaling pathway, MAPK signaling pathwayModulatedRegulation of cell fate decisions in response to stress.
Drug Resistance ABCC2, MRP2Upregulated in resistant cellsIncreased drug efflux leading to reduced intracellular drug concentration.

Experimental Protocols

Transcriptome Sequencing (RNA-Seq) of Drug-Treated Cancer Cells
  • Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with either the experimental compound (e.g., this compound derivative or Cisplatin) at a predetermined concentration (e.g., IC50 value) or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24, 48 hours).

  • RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation: mRNA is enriched from the total RNA, fragmented, and reverse-transcribed into cDNA. Adapters are ligated to the cDNA fragments to prepare sequencing libraries.

  • Sequencing: The prepared libraries are sequenced using a next-generation sequencing (NGS) platform.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then aligned to a reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed between the drug-treated and control groups to identify significantly up- and down-regulated genes.

  • Pathway and Functional Analysis: The list of differentially expressed genes is used for gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways affected by the drug treatment.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the drug concentration.

Visualization of Mechanisms and Pathways

Experimental Workflow

experimental_workflow cluster_this compound This compound Analysis cluster_cisplatin Cisplatin Analysis cluster_comparison Comparative Analysis C1 Cytotoxicity Assays (e.g., MTT) C3 Inferred Molecular Targets and Pathways C1->C3 C2 Molecular Docking Studies C2->C3 Comp Comparison of Mechanisms of Action C3->Comp P1 Transcriptomic Profiling (RNA-Seq) P2 Differentially Expressed Genes (DEGs) P1->P2 P3 Pathway Enrichment Analysis P2->P3 P3->Comp

Caption: A generalized workflow for the comparative analysis of this compound and Cisplatin.

Inferred Signaling Pathways for this compound

cembrene_pathways cluster_targets Potential Molecular Targets cluster_effects Cellular Effects This compound This compound / Cembranoids Tubulin Tubulin This compound->Tubulin Binds to Colchicine (B1669291) Site PKC Protein Kinase C (PKC) This compound->PKC Inhibits EGFR EGFR Kinase Domain This compound->EGFR Binds to ATP Binding Site TGFBR TGF-β Receptor This compound->TGFBR Inhibits Signaling Apoptosis Apoptosis Tubulin->Apoptosis Proliferation Inhibition of Proliferation PKC->Proliferation EGFR->Proliferation Inflammation Modulation of Inflammation TGFBR->Inflammation Inhibits IL-6 Secretion

Caption: Inferred molecular targets and pathways of this compound based on current research.

Cisplatin-Induced p53 Signaling Pathway

cisplatin_p53_pathway cluster_outcomes Cellular Outcomes Cisplatin Cisplatin DNA_damage DNA Damage (Cross-links) Cisplatin->DNA_damage ATM_ATR ATM / ATR Activation DNA_damage->ATM_ATR p53 p53 Phosphorylation & Stabilization ATM_ATR->p53 p21 p21 (CDKN1A) Upregulation p53->p21 GADD45 GADD45 Upregulation p53->GADD45 BAX BAX Upregulation p53->BAX CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21->CellCycleArrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis

Caption: A simplified diagram of the Cisplatin-induced p53 signaling pathway.

Comparative Analysis of Mechanisms of Action

While a direct transcriptomic comparison is not yet possible, a comparative analysis based on current knowledge reveals distinct and potentially convergent mechanisms of action.

This compound and its derivatives appear to exert their anticancer effects through multiple potential mechanisms that are not primarily dependent on direct DNA damage. Molecular docking studies suggest that cembranoids may interfere with microtubule dynamics by binding to tubulin, a mechanism shared by other natural product anticancer agents like colchicine and vinca (B1221190) alkaloids. Furthermore, the predicted inhibition of key signaling proteins such as Protein Kinase C (PKC) and the Epidermal Growth Factor Receptor (EGFR) kinase domain suggests that this compound could disrupt critical pathways involved in cell proliferation, survival, and migration. The observed inhibition of TGF-β-induced IL-6 secretion also points towards an immunomodulatory role and an ability to interfere with the tumor microenvironment.

Cisplatin , in contrast, has a well-established mechanism centered on the induction of DNA damage. Its interaction with DNA triggers a cascade of cellular responses, orchestrated primarily by the p53 tumor suppressor protein. Transcriptomic analyses consistently show a massive upregulation of genes involved in the DNA damage response, cell cycle arrest, and apoptosis following Cisplatin treatment. This direct assault on the genome is a powerful, albeit often toxic, method of killing rapidly dividing cancer cells.

Potential for Synergy and Future Directions:

The distinct mechanisms of action of this compound and Cisplatin suggest potential for synergistic therapeutic strategies. For instance, this compound's ability to inhibit pro-survival signaling pathways could potentially sensitize cancer cells to the DNA-damaging effects of Cisplatin.

Future research should prioritize comprehensive transcriptomic and proteomic studies of this compound and its derivatives to elucidate their precise mechanisms of action. Such studies will be crucial for identifying reliable biomarkers for predicting sensitivity to cembranoids and for the rational design of combination therapies. The exploration of this promising class of natural compounds could lead to the development of novel anticancer agents with improved efficacy and reduced toxicity compared to conventional chemotherapy.

References

Illuminating the Molecular Target of Cembrene: A Comparative Guide to Biochemical Validation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitively identifying the molecular target of a bioactive compound is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. Cembrene, a natural diterpenoid with promising anti-inflammatory and cytotoxic activities, has been the subject of numerous studies. While computational docking simulations have suggested potential protein interactions, rigorous biochemical confirmation of its binding target remains a key area of investigation. This guide provides a comparative overview of three powerful biochemical assays—Affinity Chromatography-Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and Surface Plasmon Resonance (SPR)—that can be employed to definitively identify and characterize the binding target of this compound.

This guide will compare the principles, experimental workflows, and data outputs of these techniques, offering a framework for researchers to design and execute validation studies. While specific experimental data for this compound using these methods is not yet widely published, this guide presents detailed protocols and hypothetical data based on potential targets suggested by in silico studies, such as the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) and the Epidermal Growth Factor Receptor (EGFR).

Comparative Overview of Biochemical Assays

Each biochemical assay offers a unique approach to validating protein-ligand interactions. The choice of assay depends on the specific research question, available resources, and the nature of the interaction being studied.

FeatureAffinity Chromatography-Mass Spectrometry (AC-MS)Cellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Immobilized this compound is used as "bait" to capture interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.Ligand binding alters the thermal stability of the target protein. This change in stability is detected by heating cells or lysates and quantifying the amount of soluble protein remaining.The binding of this compound to a protein immobilized on a sensor chip is detected in real-time by measuring changes in the refractive index at the sensor surface.
Key Output Identification of potential binding partners.Confirmation of target engagement in a cellular context and determination of apparent binding affinity (EC50).Quantitative measurement of binding kinetics (association and dissociation rates) and affinity (KD).
Labeling Requirement This compound needs to be chemically modified with a linker for immobilization.Label-free for the compound and target protein.Label-free for the compound; the target protein is immobilized.
Throughput Low to medium.Medium to high, especially with automated systems.Medium.
Cellular Context In vitro (using cell lysates).In situ (in intact cells or cell lysates).In vitro (using purified proteins).
Quantitative Data Primarily qualitative (identification of binders). Semi-quantitative analysis is possible.Quantitative (thermal shift, EC50).Highly quantitative (ka, kd, KD).

Experimental Protocols and Data Interpretation

Below are detailed protocols for each assay, designed to guide researchers in their application to confirm the binding target of this compound.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a powerful tool for the unbiased identification of proteins that physically interact with a small molecule.

Experimental Workflow:

ACMS_Workflow cluster_prep Preparation cluster_binding Binding cluster_wash Washing & Elution cluster_analysis Analysis This compound This compound Derivative (with linker) Immobilization Immobilized This compound Bait This compound->Immobilization Covalent Coupling Beads Affinity Resin (e.g., Sepharose beads) Beads->Immobilization Incubation Incubation Immobilization->Incubation Lysate Cell Lysate (containing potential targets) Lysate->Incubation Wash Wash Incubation->Wash Wash to remove non-specific binders Elution Elution Wash->Elution Elute bound proteins SDS_PAGE SDS-PAGE Elution->SDS_PAGE Separate proteins MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Excise bands & digest Identification Protein Identification MS->Identification Database Search

Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol:

  • Synthesis of this compound Probe: Synthesize a this compound derivative containing a linker arm suitable for covalent attachment to an affinity resin (e.g., NHS-activated Sepharose).

  • Immobilization: Couple the this compound derivative to the affinity resin according to the manufacturer's protocol.

  • Cell Lysate Preparation: Prepare a lysate from cells expressing the potential target protein(s) (e.g., cancer cell lines known to overexpress ROR1 or EGFR).

  • Binding: Incubate the immobilized this compound with the cell lysate to allow for the formation of this compound-protein complexes.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify the proteins using mass spectrometry.

Hypothetical Data Presentation:

Protein IDGene NameProtein NameMascot ScoreUnique Peptides
P00533EGFREpidermal growth factor receptor25415
Q01974ROR1Receptor tyrosine kinase-like orphan receptor 118911
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment without the need for compound labeling.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis Cells Intact Cells Treat_this compound Treat with this compound Cells->Treat_this compound Treat_Vehicle Treat with Vehicle Cells->Treat_Vehicle This compound This compound This compound->Treat_this compound Vehicle Vehicle (DMSO) Vehicle->Treat_Vehicle Heat_this compound Heat to various temperatures Treat_this compound->Heat_this compound Heat_Vehicle Heat to various temperatures Treat_Vehicle->Heat_Vehicle Lysis_this compound Cell Lysis Heat_this compound->Lysis_this compound Lysis_Vehicle Cell Lysis Heat_Vehicle->Lysis_Vehicle Centrifuge_this compound Centrifugation Lysis_this compound->Centrifuge_this compound Centrifuge_Vehicle Centrifugation Lysis_Vehicle->Centrifuge_Vehicle Soluble_this compound Soluble Fraction Centrifuge_this compound->Soluble_this compound Collect Supernatant Soluble_Vehicle Soluble Fraction Centrifuge_Vehicle->Soluble_Vehicle Collect Supernatant WB_this compound Western Blot Soluble_this compound->WB_this compound WB_Vehicle Western Blot Soluble_Vehicle->WB_Vehicle Melt_Curve Generate Melt Curve WB_this compound->Melt_Curve WB_Vehicle->Melt_Curve

Figure 2: Workflow for the Cellular Thermal Shift Assay.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Hypothetical Data Presentation:

TreatmentMelting Temperature (Tm) of ROR1 (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.5-
This compound (10 µM)56.0+3.5
This compound Concentration (µM)% Soluble EGFR at 55°C (Normalized)
0 (Vehicle)50
165
580
1090
5095
Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the kinetics and affinity of the interaction between a small molecule and a protein.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Protein Purified Target Protein (e.g., EGFR, ROR1) Immobilization Immobilized Target Protein->Immobilization Immobilize Protein Chip Sensor Chip Chip->Immobilization Association Association Phase (this compound flows over chip) Immobilization->Association This compound This compound Solution (various concentrations) This compound->Association Dissociation Dissociation Association->Dissociation Dissociation Phase (Buffer flows over chip) Sensorgram Sensorgram (Response vs. Time) Dissociation->Sensorgram Generate Sensorgram Kinetics Determine ka, kd, KD Sensorgram->Kinetics Fit data to binding model

Figure 3: Workflow for Surface Plasmon Resonance.

Detailed Protocol:

  • Protein Immobilization: Immobilize the purified potential target protein (e.g., recombinant EGFR or ROR1) onto a suitable SPR sensor chip.

  • Binding Analysis: Inject different concentrations of this compound over the sensor chip surface and monitor the binding response in real-time.

  • Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of this compound from the protein.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Hypothetical Data Presentation:

AnalyteLigandAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (µM)
This compoundROR11.2 x 10³5.8 x 10⁻³4.8
This compoundEGFR8.5 x 10²9.1 x 10⁻³10.7
Control CompoundROR1No significant binding--
Control CompoundEGFRNo significant binding--

Signaling Pathway Diagrams

Understanding the signaling pathways in which the potential targets of this compound are involved is crucial for elucidating its mechanism of action.

ROR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 Binds DVL DVL ROR1->DVL Activates PI3K PI3K ROR1->PI3K Activates ROCK ROCK DVL->ROCK Activates JNK JNK DVL->JNK Activates AP1 AP-1 JNK->AP1 Activates AKT AKT PI3K->AKT Activates NFAT NFAT AKT->NFAT Inhibits GSK3β to activate Gene_Expression Gene Expression (Proliferation, Migration) AP1->Gene_Expression NFAT->Gene_Expression This compound This compound This compound->ROR1 Inhibits?

Figure 4: Simplified ROR1 Signaling Pathway.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Recruits & Activates PLCg PLCγ EGFR->PLCg Recruits & Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates IP3_DAG IP3 / DAG PLCg->IP3_DAG Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->EGFR Inhibits?

Figure 5: Simplified EGFR Signaling Pathway.

Conclusion

Confirming the direct binding target of this compound is a pivotal step towards understanding its therapeutic potential. The biochemical assays outlined in this guide—Affinity Chromatography-Mass Spectrometry, Cellular Thermal Shift Assay, and Surface Plasmon Resonance—provide a robust and complementary toolkit for this purpose. While AC-MS can identify potential binding partners, CETSA offers confirmation of target engagement within the complex cellular milieu, and SPR delivers precise quantitative data on the binding kinetics and affinity. By employing these methods, researchers can move beyond computational predictions to generate the concrete experimental evidence needed to validate the molecular target of this compound and pave the way for its future development as a therapeutic agent.

A Researcher's Guide to the Statistical Validation and Reproducibility of Cembrene Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of assay performance and methodologies for professionals in drug discovery and development.

This guide provides a comprehensive overview of the statistical methods required to validate the reproducibility of a cembrene bioassay, specifically focusing on its anti-inflammatory properties. For comparison, an alternative widely-used anti-inflammatory assay is also presented. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in establishing robust and reliable screening platforms.

Cembranoids, a class of natural diterpenes, have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Bioassay-guided isolation is a common strategy to identify these active compounds from natural sources like soft corals of the Sarcophyton genus.[1][2][3][4][5] Given the critical role of these bioassays in identifying potential therapeutic leads, ensuring their reproducibility is paramount.

Comparative Analysis of Bioassay Reproducibility

The reproducibility of a bioassay is crucial for its reliability in screening and drug discovery. Key statistical parameters used to evaluate assay performance include the Coefficient of Variation (%CV) for intra-assay and inter-assay precision, and the Z-factor for assessing assay quality in high-throughput screening (HTS).[6][7][8][9][10][11]

A hypothetical comparison between a this compound-targeted anti-inflammatory bioassay (measuring Nitric Oxide inhibition) and a common alternative, a COX-2 inhibition assay, is presented below. The data illustrates how these statistical metrics are used to objectively compare assay performance.

Table 1: Statistical Validation of Reproducibility for Anti-Inflammatory Bioassays

ParameterThis compound Bioassay (NO Inhibition)Alternative Bioassay (COX-2 Inhibition)Acceptance CriteriaInterpretation
Intra-Assay Precision (%CV) 8.5%6.2%< 10%[6][10]Both assays show acceptable variability within a single assay run.
Inter-Assay Precision (%CV) 12.3%10.8%< 15%[6][10]Both assays demonstrate acceptable plate-to-plate consistency.
Z-Factor 0.720.810.5 - 1.0[8][9]Both assays are considered excellent for high-throughput screening.

Note: The data presented in this table is hypothetical and for illustrative purposes.

Methodologies for Key Experiments

Detailed and standardized protocols are essential for ensuring the reproducibility of experimental results. Below are the methodologies for the this compound (Nitric Oxide Inhibition) bioassay and a comparative COX-2 inhibition assay.

2.1. This compound Bioassay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][13]

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified atmosphere.[13]

  • Experimental Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[13]

    • Pre-treat the cells with various concentrations of this compound extract or isolated compounds for 1 hour.

    • Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[13] An untreated group serves as a negative control, while an LPS-only group serves as a positive control.

  • Measurement of Nitric Oxide: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[12]

    • Mix 50 µL of culture supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader. The inhibition rate is calculated by comparing the absorbance of the treated groups to the positive control.

  • Cell Viability Assay: An MTT assay is performed to ensure that the observed NO inhibition is not due to cytotoxicity.[12][13]

2.2. Alternative Bioassay: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

  • Principle: A colorimetric or fluorometric substrate is used to measure the peroxidase activity of the COX-2 enzyme. The inhibition of this activity by the test compound is quantified.

  • Experimental Procedure:

    • In a 96-well plate, add the assay buffer, heme, and purified COX-2 enzyme.

    • Add the test compound (e.g., a known COX-2 inhibitor like celecoxib (B62257) as a positive control, or an alternative anti-inflammatory compound) at various concentrations.

    • Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Incubate at room temperature for a specified time (e.g., 5-10 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: The percent inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (enzyme without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Visualizing Experimental and Logical Workflows

3.1. Signaling Pathway

This compound and its derivatives often exert their anti-inflammatory effects by modulating key signaling pathways. One of the most critical is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which controls the transcription of many pro-inflammatory genes.[14][15] Inhibition of this pathway is a primary target for anti-inflammatory drug discovery.

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->IKK Inhibits Transcription Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) Nucleus->Transcription Initiates

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

3.2. Experimental Workflow

A structured workflow is critical for the statistical validation of a bioassay's reproducibility. This involves a series of steps from initial assay setup to the final statistical analysis.

start Start: Assay Protocol intra_assay Intra-Assay Run: Multiple replicates on a single plate start->intra_assay inter_assay Inter-Assay Runs: Repeat assay on different days/plates start->inter_assay data_collection Data Collection: Measure raw output (e.g., Absorbance) intra_assay->data_collection inter_assay->data_collection calc_cv Calculate %CV (Intra- and Inter-Assay) data_collection->calc_cv calc_z Calculate Z-Factor (Using Positive & Negative Controls) data_collection->calc_z validate Validation Decision: Compare metrics to acceptance criteria calc_cv->validate calc_z->validate pass Assay Validated validate->pass Pass fail Assay Optimization Required validate->fail Fail start Select Bioassay precision Is Intra-Assay %CV < 10% AND Inter-Assay %CV < 15%? start->precision quality Is Z-Factor > 0.5? precision->quality Yes not_suitable Assay Not Suitable, Re-evaluate precision->not_suitable No suitable Assay is Suitable for HTS quality->suitable Yes quality->not_suitable No

References

The Dual Life of Cembrene: A Comparative Analysis of its Ecological Roles in Termite Societies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 19, 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted ecological roles of the diterpene cembrene in various termite species. This publication provides a comparative analysis of this compound's function as both a crucial trail-following pheromone and a potent defensive compound, supported by quantitative data and detailed experimental methodologies.

This compound and its derivatives, particularly neothis compound-A, are pivotal chemical mediators in the complex societies of numerous termite species. These compounds exhibit a remarkable functional duality, acting as powerful trail-following pheromones that guide colony members to food resources and, in other contexts, as key components of the defensive secretions used to repel predators. This guide synthesizes the current understanding of this compound's ecological significance across different termite taxa, offering a valuable resource for studies in chemical ecology, pest management, and the development of novel bioactive compounds.

This compound as a Trail-Following Pheromone

In several species of the advanced termite family Termitidae, particularly within the genus Nasutitermes, as well as in the Rhinotermitidae genus Prorhinotermes, neothis compound-A has been identified as a primary component of the trail-following pheromone.[1][2][3] This chemical signal is secreted from the sternal gland and laid down on a substrate, creating an olfactory path that workers can follow with high fidelity. The concentration of neothis compound-A in Nasutitermes exitiosus is remarkably low, at approximately one part in four million, highlighting the extreme sensitivity of the termites' chemosensory systems.[1]

In species like Prorhinotermes canalifrons and P. simplex, neothis compound (B1238059) A is the major, and in some cases the only, detectable specific compound on the sternal gland surface that elicits both orientation and recruitment behaviors.[3] However, research suggests that the full efficacy of the trail-following response may be modulated by the presence of minor, synergistic compounds within the glandular secretion.[3] The identification of a specific odorant receptor, PsimOR14, in Prorhinotermes simplex that shows a strong and narrow tuning to neothis compound provides a molecular basis for this precise chemical communication.[4]

This compound in Chemical Defense

Beyond its role in communication, this compound is also a key ingredient in the chemical arsenal (B13267) of certain termite soldiers. In many species of the Termitidae family, soldiers possess a specialized frontal gland that produces and ejects a viscous, sticky secretion to entangle and incapacitate enemies, particularly ants.[5][6] This defensive secretion is a complex cocktail of chemicals, with diterpenes, including this compound A, and various monoterpenes being major constituents.[6][7]

The monoterpene fraction of the secretion often acts as an alarm pheromone, rapidly recruiting other soldiers to the site of conflict, while the diterpenoid components, like this compound, contribute to the stickiness and toxic properties of the glue.[6] The composition of these defensive secretions can be species-specific, suggesting an evolutionary arms race with local predator populations.[6]

Comparative Quantitative Data

The following table summarizes key quantitative data on the role of this compound in different termite species, providing a basis for comparative analysis.

Termite SpeciesFamilyEcological Role of this compoundKey Quantitative Findings
Nasutitermes exitiosusTermitidaeTrail-Following PheromoneConcentration of neothis compound-A is approximately 1 part in 4 million.[1]
Nasutitermes costalisTermitidaeTrail-Following PheromoneThis compound-A elicits recruitment and orientation effects.[8]
Trinervitermes bettonianusTermitidaeTrail-Following PheromoneNeothis compound A identified as a major component of the trail-following pheromone.[3]
Prorhinotermes canalifronsRhinotermitidaeTrail-Following PheromoneNeothis compound A is the major component; dodecatrienol (B1260970) showed no activity.[3]
Prorhinotermes simplexRhinotermitidaeTrail-Following PheromoneNeothis compound A is the major component; a specific odorant receptor (PsimOR14) has been identified for it.[3][4]
Nasutitermes spp.TermitidaeChemical DefenseDefensive secretion contains a mixture of diterpenes (including this compound) and monoterpenes.[6]
Unspecified TermitinaeTermitidaeChemical DefenseThis compound A and (3Z)-cembrene A isolated from soldier defensive secretions.[7]

Experimental Protocols

Trail-Following Bioassay

A standard method to assess the trail-following activity of this compound involves a choice bioassay.

  • Trail Preparation: A Y-shaped or circular trail is drawn on a substrate (e.g., filter paper) using a solution of the test compound (e.g., synthetic neothis compound-A) dissolved in a volatile solvent (e.g., hexane) at various concentrations. A control trail is drawn using only the solvent.

  • Termite Introduction: A set number of worker termites (typically 10-20) are introduced at the start of the trail.

  • Behavioral Observation: The number of termites that follow the trail for a predetermined distance or for a specific duration is recorded. The speed and accuracy of trail-following can also be measured.

  • Data Analysis: The responses to the test compound are compared to the control to determine the threshold concentration required to elicit a significant trail-following response.

Analysis of Glandular Secretions

The chemical composition of sternal and frontal glands is typically analyzed using the following workflow:

Caption: Workflow for the analysis of termite glandular secretions.

  • Sample Collection: Termites are collected and the relevant glands (sternal or frontal) are dissected.

  • Extraction: The chemical constituents are extracted using a suitable solvent (e.g., hexane) or by Solid Phase Microextraction (SPME) for volatile compounds.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS to separate and identify the individual components based on their retention times and mass spectra.[3]

  • Structure Elucidation: For novel compounds, further spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and micro-ozonolysis may be employed to determine the chemical structure.[1]

Logical Relationship of this compound's Dual Roles

The dual functionality of this compound as both a pheromone and a defensive compound highlights its evolutionary significance. The specific ecological role is determined by the termite species, the caste, and the glandular source of the secretion.

G cluster_pheromone Pheromonal Role cluster_defense Defensive Role This compound This compound (Diterpene) SternalGland Sternal Gland Secretion (e.g., Nasutitermes, Prorhinotermes) This compound->SternalGland FrontalGland Frontal Gland Secretion (e.g., Nasutitermes soldiers) This compound->FrontalGland TrailFollowing Trail-Following SternalGland->TrailFollowing Recruitment Recruitment TrailFollowing->Recruitment Orientation Orientation TrailFollowing->Orientation DefensiveGlue Sticky Defensive Glue FrontalGland->DefensiveGlue AlarmPheromone Alarm Pheromone (with monoterpenes) FrontalGland->AlarmPheromone Toxicity Toxicity DefensiveGlue->Toxicity

References

Safety Operating Guide

Navigating the Disposal of Cembrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of cembrene, a diterpene that, while naturally occurring, requires careful management as laboratory waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound isomer or mixture in use. While this compound's toxicological properties are not fully investigated, it may cause skin and eye irritation[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents. Ensure that this compound waste is not mixed with such materials[1].

This compound Waste Classification

This compound is not explicitly listed as a hazardous waste under the regulations of the Environmental Protection Agency (EPA)[1]. However, the absence of a specific listing does not automatically classify a substance as non-hazardous. When a chemical is not listed, its potential to be a "characteristic" hazardous waste must be evaluated based on the following properties:

  • Ignitability: The tendency to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful if ingested or absorbed.

Given that the toxicological properties of this compound are not fully understood, and as a general principle of laboratory safety, it is prudent to manage this compound waste as hazardous unless a formal hazardous waste determination has been conducted and documented by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through a licensed chemical waste disposal service, which will typically involve incineration[2]. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Container Selection: Use a designated, leak-proof waste container that is chemically compatible with this compound. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. The original product container, if in good condition, is an excellent choice for waste accumulation[3].

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents. It is best practice to maintain separate waste containers for different classes of chemicals to avoid unintended reactions[2].

2. Labeling:

  • "Hazardous Waste" Designation: Clearly label the waste container with the words "Hazardous Waste"[4][5][6][7].

  • Contents Identification: List the full chemical name, "this compound," and the approximate concentration and quantity. If the waste is a solution, identify the solvent as well[4][5].

  • Generator Information: Include the name and contact information of the responsible researcher or lab[4].

3. Storage:

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste[3].

  • Designated Area: Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel[3].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill[3].

  • Segregation in Storage: Store the this compound waste container away from incompatible chemicals[3].

4. Disposal Request:

  • Contact EHS: Once the container is full (typically no more than 90% capacity to allow for expansion) or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup[1].

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste accumulation limits are provided by regulatory agencies and institutional policies. The following table summarizes these general guidelines.

ParameterGuidelineCitation(s)
Container Fill Level Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[1]
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes, the limit is one quart.[4]
Accumulation Time Limit Hazardous waste should not be accumulated in a laboratory for more than nine months. Some extremely hazardous wastes may have a 90-day limit.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

CembreneDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_classification Treat as Hazardous Waste (Precautionary Principle) fume_hood->waste_classification container_selection Select Compatible Waste Container (Glass or HDPE) waste_classification->container_selection Yes improper_disposal Improper Disposal: - Down the drain - Regular trash waste_classification->improper_disposal No labeling Label Container: 'Hazardous Waste' 'this compound' Date Generator Info container_selection->labeling storage Store in Designated SAA with Secondary Containment labeling->storage segregation Segregate from Incompatible Chemicals (e.g., Oxidizers) storage->segregation full_or_time_limit Container Full or Time Limit Reached? segregation->full_or_time_limit full_or_time_limit->storage No ehs_pickup Arrange for Waste Pickup with EHS Department full_or_time_limit->ehs_pickup Yes disposal Disposal by Licensed Facility (e.g., Incineration) ehs_pickup->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment, while maintaining compliance with institutional and regulatory standards.

References

Navigating the Safe Handling of Cembrene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Cembrene, a naturally occurring diterpene, ensuring laboratory safety through proper handling and disposal is paramount. While comprehensive toxicological data for this compound is not extensively documented, a proactive and cautious approach to personal protective equipment (PPE) and operational protocols is essential. This guide provides immediate, essential safety and logistical information to foster a secure research environment.

Understanding this compound: Physical and Chemical Properties

This compound is a bicyclic monoterpene derived from various natural sources.[1] It is typically a colorless to pale yellow liquid or a white crystalline powder with a characteristic odor.[1][2] Its antioxidant and anti-inflammatory properties have garnered interest in pharmaceuticals and other industries.[2] A summary of its key physical and chemical properties is provided below.

PropertyValueSource
Molecular FormulaC₂₀H₃₂[1][3][4]
Molecular Weight272.47 g/mol [2]
AppearanceColorless to pale yellow liquid or white fine needle-like crystalline powder[1][2]
Melting Point59-61 °C[2]
Boiling Point~350.52 °C (estimated)[2]
Flash Point166.8 °C[2]
SolubilitySoluble in organic solvents[1]

Personal Protective Equipment (PPE) for Handling this compound

Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is critical. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or safety gogglesTo protect against splashes or aerosols. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.
Body Protection Laboratory coatA standard lab coat is essential to protect skin and clothing from contamination. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.For procedures that may generate aerosols or vapors, working in a certified chemical fume hood is the primary engineering control. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary based on a risk assessment.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring safety.

1. Preparation and Planning:

  • Conduct a pre-work hazard assessment to identify potential risks specific to the planned experiment.
  • Ensure all necessary PPE is available and in good condition.
  • Verify that a chemical fume hood is available and functioning correctly.
  • Locate the nearest safety shower and eyewash station.
  • Have a spill kit readily accessible.

2. Handling and Use:

  • Don all required PPE before handling this compound.
  • Conduct all manipulations of this compound, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.
  • Use appropriate tools (e.g., spatulas, pipettes) to handle the compound, avoiding direct contact.
  • Keep containers of this compound closed when not in use.

3. Spill Management:

  • In case of a small spill, alert others in the vicinity.
  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
  • Collect the absorbed material into a designated, labeled waste container.
  • Clean the spill area with a suitable solvent, followed by soap and water.
  • For large spills, evacuate the area and follow emergency procedures.

4. Post-Handling:

  • After handling, remove gloves and wash hands thoroughly with soap and water.
  • Clean all contaminated surfaces and equipment.
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All this compound-contaminated waste, including unused product, contaminated absorbent materials, and disposable PPE (e.g., gloves), must be collected in a dedicated and clearly labeled hazardous waste container.

2. Container Management:

  • Use a chemically resistant container with a secure lid for waste collection.
  • The container must be labeled with "Hazardous Waste" and the specific contents ("this compound waste").

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program.
  • Do not dispose of this compound or its waste down the drain or in regular trash.
  • Follow all federal, state, and local regulations for hazardous waste disposal.

This compound Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Assess Hazards prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Handle this compound handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Clean Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose via HazWaste Program clean2->clean3 post1 Remove PPE clean3->post1 post2 Wash Hands post1->post2

Caption: Workflow for the safe handling of this compound.

By implementing these safety measures and operational plans, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact. Always consult your institution's specific safety guidelines and a substance-specific Safety Data Sheet (SDS) when available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.